molecular formula C6H3BrClN3 B1144037 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-65-3

3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1144037
CAS No.: 1357945-65-3
M. Wt: 232.465
InChI Key: NYUIQNIHXGGJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-7-chloro-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-3-1-9-2-4(8)5(3)10-11-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUIQNIHXGGJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a derivative of the pyrazolopyridine scaffold, which is structurally analogous to purine, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic applications. The strategic placement of bromo and chloro substituents, coupled with the reactive N-H of the pyrazole ring, offers multiple vectors for synthetic elaboration. This versatility allows researchers to systematically modify the core structure, making it an invaluable intermediate in the development of novel therapeutics, particularly kinase inhibitors for oncology and immunology.[3][4]

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a fused bicyclic heterocycle that has garnered substantial attention in drug discovery. Its structural similarity to biologically ubiquitous purines allows it to interact with a variety of cellular proteins that possess purine-binding pockets, such as kinases.[2] This mimicry makes the scaffold a privileged structure in the design of enzyme inhibitors. Pharmacological studies have demonstrated that pyrazolopyridine derivatives can act as potent inhibitors of critical cellular targets like glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinases (CDKs), and Tropomyosin receptor kinases (TRKs), which are implicated in cancer, neurological disorders, and inflammatory diseases.[1][3] The title compound, this compound, is a specifically functionalized version of this scaffold, designed for facile chemical diversification.

Core Chemical and Physical Properties

This compound is typically supplied as a solid.[5] Its key identifiers and physical properties are summarized below. Proper storage in a cool, dry, and dark environment is recommended to prevent potential degradation.

PropertyValueReference
Molecular Formula C₆H₃BrClN₃[5]
Molecular Weight 232.47 g/mol [5]
Appearance Solid[5]
MDL Number MFCD22380446[5]
InChI Key NYUIQNIHXGGJDK-UHFFFAOYSA-N[5]
SMILES String Clc1cncc2c(Br)n[nH]c12[5]
Storage Temperature Recommended 2-8°C[6][7]

Reactivity and Synthetic Landscape

The synthetic utility of this compound stems from its three primary reactive sites: the C3-bromo group, the C7-chloro group, and the N1-H of the pyrazole ring. This trifunctional nature allows for sequential and regioselective modifications, providing a powerful platform for generating molecular diversity.

G mol r1 C3-Br: Primary site for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). r2 C7-Cl: Secondary site for cross-coupling or nucleophilic aromatic substitution (SNAr). r3 N1-H: Site for N-alkylation, N-arylation, and introduction of protecting groups. p_Br:e->r1:w p_Cl:e->r2:w p_NH:e->r3:w

Caption: Key reactive sites for synthetic modification.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two distinct halogen atoms on the aromatic core is the most significant feature for synthetic elaboration. Both the bromo and chloro substituents serve as effective leaving groups in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

  • Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the halo-scaffold with an organoboron reagent (e.g., an arylboronic acid). This is a primary method for introducing aryl or heteroaryl substituents.[2][4]

  • Buchwald-Hartwig Amination: This transformation allows for the construction of C-N bonds, providing access to a wide range of substituted amine derivatives.[2]

  • Sonogashira, Heck, and Stille Couplings: These and other cross-coupling reactions can also be employed to introduce alkynyl, alkenyl, and organotin moieties, respectively.

Causality Insight: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This differential reactivity can be exploited for selective, stepwise functionalization. A reaction can first be performed under milder conditions to target the C-Br bond, followed by a second coupling at the C-Cl position under more forcing conditions.

N-H Functionalization of the Pyrazole Ring

The pyrazole moiety contains an acidic proton on the N1 nitrogen. This proton can be readily removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate an anionic nucleophile. This anion can then react with various electrophiles:

  • N-Alkylation/N-Arylation: Reaction with alkyl or aryl halides introduces substituents at the N1 position, which can be crucial for modulating biological activity or physical properties like solubility.

  • Protecting Group Introduction: The N1 position can be protected with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyran) to prevent unwanted side reactions during subsequent modifications at the C3 or C7 positions.[2][4] The protecting group can be removed later in the synthetic sequence.

Applications in Medicinal Chemistry

The this compound scaffold is a validated starting point for the development of potent kinase inhibitors. The pyrazole portion of the molecule often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase enzyme, while the substituents attached at the C3 and C7 positions explore different pockets of the ATP-binding site to achieve potency and selectivity.[3]

  • TRK Inhibitors: Pyrazolopyridines have been used to design inhibitors of Tropomyosin receptor kinases (TRKs), which are targets in various cancers. The scaffold serves as a replacement for other core structures in a strategy known as "scaffold hopping."[3]

  • TBK1 Inhibitors: Derivatives have been synthesized as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator in innate immunity signaling pathways, with applications in immunology and oncology.[4]

Experimental Protocols

The protocols described below are representative methodologies for the synthetic manipulation of this compound, based on established procedures for similar heterocyclic systems.[2][4]

Protocol: Synthesis of a 3-Aryl-7-chloro-1H-pyrazolo[4,3-c]pyridine via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for creating a C-C bond at the C3 position.

  • Reagent Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as sodium carbonate (Na₂CO₃, 2.5 eq.).

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). To this suspension, add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Reaction: Heat the mixture to 80-90°C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired 3-aryl product.

G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Combine Reactants (Pyrazolopyridine, Boronic Acid, Base) in reaction vessel under inert gas. B 2. Add Degassed Solvent (e.g., Dioxane/Water) and Palladium Catalyst. A->B C 3. Heat and Stir (e.g., 80-90°C, 6-12h). Monitor reaction. B->C D 4. Cool and Perform Aqueous Work-up (Extraction with organic solvent). C->D E 5. Dry, Concentrate, and Purify via Column Chromatography. D->E F Pure 3-Aryl Product E->F

Caption: A typical experimental workflow for Suzuki coupling.

Safety, Handling, and Storage

This compound is classified as acutely toxic and requires careful handling. All operations should be performed inside a certified chemical fume hood by trained personnel.

Hazard InformationDetailsReference
GHS Pictogram GHS06 (Skull and Crossbones)[5]
Signal Word Danger [5]
Hazard Statement H301: Toxic if swallowed.[5]
Precautionary Statement P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[5]
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles.[8][9]

  • Handling: Avoid formation of dust and aerosols. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Keep away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block. Its well-defined reactive sites—the C3-bromo, C7-chloro, and N1-H positions—provide a predictable and powerful platform for synthetic chemists to perform sequential and regioselective modifications. This capability is particularly crucial in the field of drug discovery, where it enables the systematic exploration of chemical space around a privileged scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. Its demonstrated utility in the synthesis of potent kinase inhibitors underscores its importance as a key intermediate for developing next-generation therapeutics.

References

  • This compound | Bisco. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. [Link]

  • 3-Bromo-1H-pyrazolo[3,4-c]pyridine - Amerigo Scientific. [Link]

  • Supporting Information - A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - NIH. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. [Link]

  • Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University - ResearchGate. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - NIH. [Link]

Sources

3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine

Abstract

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, owing to its versatile biological activities.[1][2] The precise structural characterization of its derivatives is a prerequisite for meaningful structure-activity relationship (SAR) studies and the advancement of drug discovery programs. This guide provides a comprehensive, methodology-focused walkthrough for the unambiguous structure elucidation of this compound, a key intermediate for chemical library synthesis. We will detail an integrated analytical strategy employing mass spectrometry and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. Each step is designed to be self-validating, ensuring the highest degree of confidence in the final structural assignment.

Introduction: The Imperative for Structural Certainty

This guide presents a logical workflow that progresses from foundational molecular formula confirmation to the intricate mapping of atomic connectivity, culminating in an unassailable structural proof.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

The Analytical Workflow: An Integrated Strategy

Elucidation_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_Final Definitive Confirmation MS High-Resolution MS (HRMS) NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) MS->NMR_1D Confirms Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Identifies Fragments Final Final Assigned Structure NMR_2D->Final Establishes Connectivity XRAY X-ray Crystallography (Gold Standard) XRAY->Final Absolute Proof

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Elemental Formula

The first and most critical step is to verify the molecular weight and elemental composition. For halogenated compounds, mass spectrometry provides a distinct isotopic signature that serves as powerful evidence.

Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass analysis because it provides the exact mass to several decimal places, allowing for the unequivocal determination of the molecular formula. The presence of both bromine (⁷⁹Br/⁸¹Br isotopes in a ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio) creates a highly characteristic molecular ion cluster (M+, M+2, M+4), which is a definitive indicator of their presence.[5][6]

Predicted High-Resolution Mass Spectrometry Data

The isotopic distribution for a C₆H₃BrClN₃ species results in a distinctive pattern. The primary ions in the molecular cluster are detailed below.

Ion SpeciesCalculated m/zRelative Abundance (%)
[C₆H₃³⁵Cl⁷⁹BrN₃+H]⁺231.9488100.0 (Reference)
[C₆H₃³⁷Cl⁷⁹BrN₃+H]⁺ / [C₆H₃³⁵Cl⁸¹BrN₃+H]⁺233.9458~130.8
[C₆H₃³⁷Cl⁸¹BrN₃+H]⁺235.9429~32.1

Table 1: Predicted m/z values and relative intensities for the molecular ion cluster of this compound in HRMS (positive ion mode).

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

  • Analysis: Compare the observed exact mass and isotopic pattern of the molecular ion cluster with the theoretical values calculated for the formula C₆H₄BrClN₃. A mass accuracy of <5 ppm is required for confident formula assignment.

NMR Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[7] A combination of 1D and 2D experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between them.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, integrations (number of protons), and coupling patterns (neighboring protons).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆): The structure contains two aromatic protons on the pyridine ring and one exchangeable N-H proton from the pyrazole ring.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~14.5br s-1HH1 (N-H)
~8.30d~5.51HH4
~7.50d~5.51HH5

Table 2: Predicted ¹H NMR data. The broad singlet (br s) for the N-H proton is characteristic and its chemical shift can be highly variable. The two pyridine protons are expected to form a coupled AX spin system (doublets).

¹³C{¹H} NMR Spectroscopy: Carbon Backbone Identification

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. A DEPT-135 experiment can be used to distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons are absent.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆): The molecule has 6 unique carbon atoms: two CH carbons and four quaternary carbons.

Chemical Shift (δ, ppm)DEPT-135Assignment
~145.0QuaternaryC7a
~142.5QuaternaryC7
~135.0CHC4
~125.0QuaternaryC3a
~118.0CHC5
~115.0QuaternaryC3

Table 3: Predicted ¹³C NMR data and DEPT-135 correlations.

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, providing definitive C-H assignments.[8][9]

Caption: Key ¹JCH correlations expected in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the cornerstone of the elucidation, revealing correlations between protons and carbons over two to three bonds (²JCH and ³JCH). These long-range correlations are used to piece together the molecular fragments and confirm the positions of substituents on the heterocyclic core.[10][11]

Key Expected HMBC Correlations:

  • H4 (δ ~8.30) → C5 (³J), C7 (³J), C3a (³J)

  • H5 (δ ~7.50) → C4 (³J), C7 (²J), C7a (³J)

  • H1 (N-H, δ ~14.5) → C3 (²J), C7a (²J), C3a (³J)

These correlations, particularly from the N-H proton, are vital for confirming the fusion of the pyrazole and pyridine rings and the relative positions of the atoms.

Caption: Crucial ²JCH and ³JCH correlations in the HMBC spectrum.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for nitrogen heterocycles as it helps in observing exchangeable N-H protons.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Spectra Acquisition:

    • ¹H: Acquire with a standard pulse sequence (e.g., zg30), ensuring adequate spectral width and resolution.

    • ¹³C{¹H}: Acquire with a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • 2D Spectra Acquisition:

    • HSQC: Use a phase-sensitive gradient-enhanced pulse sequence (e.g., hsqcedetgpsp) optimized for a one-bond ¹JCH coupling constant of ~145 Hz.

    • HMBC: Use a gradient-enhanced pulse sequence (e.g., hmbcgplpndqf) optimized for long-range coupling constants (²JCH, ³JCH) of 8-10 Hz.

  • Data Processing and Analysis: Process the data using appropriate software (e.g., TopSpin, Mnova). Assign all signals based on chemical shifts, multiplicities, and 2D correlations as described above.

Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[12] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, bond angles, and stereochemistry.

Protocol: X-ray Crystallography
  • Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a high-quality crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[12]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model with atomic coordinates.

  • Validation: The final refined structure provides definitive confirmation of the this compound isomer.

Conclusion

The structure elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry validates the elemental composition through exact mass measurement and the characteristic isotopic pattern of bromine and chlorine. A comprehensive suite of 1D and 2D NMR experiments, particularly the long-range correlations observed in the HMBC spectrum, allows for the complete and unambiguous assembly of the molecular skeleton in solution. Together, these techniques form a self-validating system that provides irrefutable evidence for the assigned structure, a critical foundation for its application in scientific research and drug development. For absolute confirmation, single-crystal X-ray crystallography remains the gold standard.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • Gedawy, E. M., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. Available at: [Link]

  • Saini, R., et al. (2023). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazole Derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

  • Galdemir, G., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. Available at: [Link]

  • Taylor, E. C., & Hinkle, J. S. (1987). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. The Journal of Organic Chemistry. Available at: [Link]

  • Galdemir, G., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. Available at: [Link]

  • Al-Omair, M. A., et al. (2023). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. The X-ray crystallographic structure determined for 3v. Available at: [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Available at: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]

  • Khmel'nitskii, R. A., & Klyuev, N. A. (1974). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Available at: [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

  • ResearchGate. Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7. Available at: [Link]

  • Pearson. The molecule that gave the mass spectrum shown here contains a halogen. Available at: [Link]

  • Andresen, T. L., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. National Institutes of Health. Available at: [Link]

  • Amerigo Scientific. 3-Bromo-1H-pyrazolo[3,4-c]pyridine. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Google Books.
  • University of Maryland. 1H-13C HSQC | Department of Chemistry and Biochemistry. Available at: [Link]

  • Stoyanov, S., & Antonov, L. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

Sources

The Strategic Blueprint for 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: An In-depth Technical Guide to 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine (CAS No. 1357945-65-3)

Abstract

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse range of biologically active agents. This technical guide provides a comprehensive overview of a key derivative, this compound, a versatile building block for the synthesis of novel therapeutics. We will delve into its physicochemical properties, logical synthetic strategies, predictable reactivity, and its burgeoning applications in drug discovery, particularly in the realm of kinase inhibition and beyond. This document serves as a foundational resource for researchers aiming to leverage the unique chemical architecture of this compound in their quest for next-generation pharmaceuticals.

Introduction: The Pyrazolo[4,3-c]pyridine Core and the Strategic Importance of this compound

The fusion of pyrazole and pyridine rings gives rise to the pyrazolopyridine family of heterocycles, which are of significant interest due to their structural similarity to purine bases. This inherent bioisosterism makes them ideal candidates for interacting with a wide array of biological targets. The pyrazolo[4,3-c]pyridine isomer, in particular, has been explored for a range of therapeutic applications, including as an inhibitor of carbonic anhydrases and as a modulator of protein-protein interactions.[1][2]

This compound emerges as a strategically important intermediate. The presence of two distinct halogen atoms at the 3- and 7-positions provides orthogonal handles for selective chemical modifications. This dual-functionality allows for a modular and divergent approach to library synthesis, enabling the exploration of chemical space around the core scaffold.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and screening.

PropertyValueSource
CAS Number 1357945-65-3Internal Data
Molecular Formula C₆H₃BrClN₃[3]
Molecular Weight 232.47 g/mol [3]
Appearance Solid[3]
InChI Key NYUIQNIHXGGJDK-UHFFFAOYSA-N[3]
SMILES Clc1cncc2c(Br)n[nH]c12[3]

Storage and Handling: This compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling.

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from established methods for constructing the pyrazolopyridine core. A logical approach would involve the construction of a substituted pyridine ring followed by annulation of the pyrazole ring.

Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthesis of this compound A Substituted Pyridine Precursor B Nitration A->B HNO3/H2SO4 C Reduction of Nitro Group B->C Fe/HCl or H2/Pd-C D Diazotization C->D NaNO2/HCl E Cyclization D->E Intramolecular Cyclization F Halogenation E->F NBS/NCS G This compound F->G Final Product

Caption: A plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

  • Nitration of a suitable 2,4-dihalopyridine: The starting pyridine derivative would be subjected to nitration to introduce a nitro group, which will serve as a precursor to the amine necessary for pyrazole ring formation.

  • Reduction of the nitro group: The nitro group is then reduced to an amino group, typically using a reducing agent like iron in acidic media or catalytic hydrogenation.

  • Diazotization and cyclization: The resulting aminopyridine undergoes diazotization with a nitrite source, followed by an intramolecular cyclization to form the pyrazolo[4,3-c]pyridine core.

  • Halogenation: Selective halogenation at the 3- and 7-positions can be achieved using appropriate halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). The regioselectivity of this step is crucial and would likely be directed by the electronic nature of the pyrazolopyridine ring system.

Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization, a key strategy in modern medicinal chemistry for the rapid generation of analogs.

Cross-Coupling Reactions

Both the bromine and chlorine atoms are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective reaction at the 3-position.

Nucleophilic Aromatic Substitution (SNA)

The electron-deficient nature of the pyridine ring can facilitate nucleophilic aromatic substitution reactions, particularly at the 7-position. This provides a complementary approach to the palladium-catalyzed methods for introducing a variety of substituents.

Illustrative Reactivity Map

Reactivity Map Key Reaction Pathways of this compound Core This compound Suzuki Suzuki Coupling (at C3 or C7) Core->Suzuki Pd(0), R-B(OH)2 Buchwald Buchwald-Hartwig Amination (at C3 or C7) Core->Buchwald Pd(0), R2NH SNAr Nucleophilic Aromatic Substitution (preferentially at C7) Core->SNAr Nu- Alkylation N-Alkylation/Arylation (at N1) Core->Alkylation R-X, Base

Caption: A diagram illustrating the primary modes of reactivity for this compound.

Applications in Drug Discovery and Development

The pyrazolo[4,3-c]pyridine scaffold has been identified as a promising starting point for the development of inhibitors for a variety of protein targets. The ability to readily diversify this compound makes it an invaluable tool in hit-to-lead optimization campaigns.

Kinase Inhibitors

A significant number of kinase inhibitors feature a heterocyclic core that mimics the purine structure of ATP. The pyrazolo[4,3-c]pyridine scaffold is well-suited for this purpose. By functionalizing the 3- and 7-positions of the core, medicinal chemists can tailor the selectivity and potency of the resulting inhibitors against specific kinases implicated in diseases such as cancer and inflammation.

Inhibitors of Protein-Protein Interactions (PPIs)

Recent studies have highlighted the potential of pyrazolo[4,3-c]pyridine derivatives as inhibitors of protein-protein interactions. For instance, derivatives of this scaffold have been shown to inhibit the PEX14–PEX5 interaction, which is crucial for the survival of Trypanosoma parasites.[4] This opens up new avenues for the development of novel anti-parasitic agents.

Other Therapeutic Areas

The versatility of the pyrazolo[4,3-c]pyridine core suggests its potential applicability in a wide range of therapeutic areas. The scaffold has been investigated for its anti-inflammatory, antiviral, and antimicrobial activities.[5]

Conclusion

This compound represents a highly valuable and versatile building block for contemporary drug discovery. Its dual halogenation provides a platform for strategic and differential functionalization, enabling the efficient synthesis of diverse chemical libraries. The inherent biological relevance of the pyrazolo[4,3-c]pyridine core, coupled with the synthetic flexibility of this particular derivative, positions it as a key intermediate for the development of novel therapeutics targeting a range of diseases. Further exploration of the chemistry and biology of compounds derived from this scaffold is warranted and is anticipated to yield exciting new discoveries in the field of medicinal chemistry.

References

  • MySkinRecipes. 4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine. Available at: [Link]

  • Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4). Available at: [Link]

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. Available at: [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2018). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Journal of Heterocyclic Chemistry, 55(1), 129-137. Available at: [Link]

  • Herman-Apolony, M., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][5][6]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(13), 10959. Available at: [Link]

  • Tejedor, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35057-35061. Available at: [Link]

  • Gevorgyan, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 799. Available at: [Link]

  • Tejedor, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 329-353. Available at: [Link]

  • Patil, S. S., et al. (2018). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Indian Patent Application No. 201721001144.
  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(22), 14316. Available at: [Link]

  • Curia Global. Selected Publications and Patents from 2005–2019. Available at: [Link]

  • Advanced ChemBlocks. Pyrazolo[4,3-c]pyridine - Products. Available at: [Link]

  • Ark Pharma Scientific Limited. Pyrazolo[4,3-c]pyridine_搜索. Available at: [Link]

Sources

A-Technical-Guide-to-3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, characterization, and applications, offering insights grounded in established scientific principles.

Section-1:-Chemical-Identity-and-Physicochemical-Properties

This compound is a solid, bicyclic aromatic compound. Its structure, featuring both a pyrazole and a pyridine ring, makes it a member of the pyrazolopyridine family. The presence of bromine and chlorine atoms provides specific reactive sites for further chemical modifications.

Table 1: Core Properties of this compound

PropertyValue
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol [1]
CAS Number 1357945-65-3[2]
Appearance Solid[1]
InChI Key NYUIQNIHXGGJDK-UHFFFAOYSA-N[1]
SMILES String Clc1cncc2c(Br)n[nH]c12[1]

Section-2:-Synthesis-and-Mechanistic-Considerations

A plausible synthetic route could involve the cyclization of a suitably substituted aminopyridine precursor. The choice of reagents and reaction conditions is critical to control regioselectivity and achieve the desired product. For instance, the Huisgen indazole synthesis, adapted for pyrazolopyridines, utilizes a diazotization-cyclization sequence.[4]

Conceptual Synthetic Workflow:

A hypothetical synthesis could start from a di-halogenated aminopyridine. The amino group can be converted to a diazonium salt, which then undergoes intramolecular cyclization to form the pyrazole ring fused to the pyridine core.

Synthetic Workflow A Substituted Aminopyridine B Diazotization (e.g., NaNO₂, H⁺) A->B Step 1 C Intramolecular Cyclization B->C Step 2 D This compound C->D Final Product

Caption: Conceptual workflow for the synthesis of the target compound.

Causality in Experimental Design:

  • Choice of Starting Material: The initial aminopyridine must possess the correct halogen substitution pattern to yield the final product.

  • Diazotization Conditions: The temperature and acid concentration during diazotization are crucial to prevent side reactions and ensure the stability of the diazonium intermediate.

  • Cyclization Catalyst: In some cases, a catalyst may be required to facilitate the ring-closing reaction, influencing both yield and purity.

Section-3:-Spectroscopic-and-Analytical-Characterization

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic and analytical techniques is essential.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as distinct signals in the downfield region (typically 7-9 ppm). The N-H proton of the pyrazole ring will likely be a broad singlet, and its chemical shift may vary with solvent and concentration.
¹³C NMR Signals corresponding to the six carbon atoms of the bicyclic system. The carbons attached to the halogens will be influenced by their electronegativity.
Mass Spectrometry (MS) The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (232.47). The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=N, and C=C stretching in the aromatic region (around 1500-1650 cm⁻¹).

Self-Validation: The data from these techniques should be mutually supportive. For example, the molecular formula determined by high-resolution mass spectrometry must be consistent with the number and types of protons and carbons observed in the NMR spectra.

Section-4:-Applications-in-Medicinal-Chemistry-and-Drug-Discovery

The pyrazolopyridine scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets.[5][6] This scaffold is found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][7]

Role as a Pharmacophore:

The fusion of pyrazole and pyridine rings creates a unique electronic and steric environment that can be tailored for specific biological targets.[7] The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can participate in π-stacking interactions with protein residues.

The bromine and chlorine substituents on this compound serve as valuable handles for further chemical elaboration through cross-coupling reactions, allowing for the synthesis of diverse compound libraries for screening.

Biological Targeting cluster_0 Pyrazolopyridine Scaffold cluster_1 Potential Biological Targets A 3-Bromo-7-chloro-1H- pyrazolo[4,3-c]pyridine B Kinases (e.g., CDK2) A->B Inhibition C GPCRs A->C Modulation D Ion Channels A->D Blockade

Caption: The pyrazolopyridine scaffold can interact with various biological targets.

Examples of Pyrazolopyridine-Based Drugs:

While this compound itself is a building block, the broader pyrazolopyridine class includes compounds that have entered clinical trials, such as Roscovitine, a CDK2 inhibitor for cancer treatment.[5]

Section-5:-Safety,-Handling,-and-Storage

As a halogenated heterocyclic compound, this compound requires careful handling.

Hazard Identification:

  • Toxicity: It is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1]

  • GHS Pictogram: GHS06 (skull and crossbones).[1]

  • Signal Word: Danger.[1]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.[8]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[8]

  • Spill Management: Have appropriate spill kits and absorbent materials readily available.[8]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[8]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

  • Protect from light, as some related compounds are sensitive to photodegradation.

Section-6:-References

  • Kumar, A., & Sharma, S. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Chemical Biology & Drug Design, 100(3), 376-388. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 25(21), 5087. Retrieved from [Link]

  • Díaz-Alzas, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2289. Retrieved from [Link]

  • de Oliveira, K. T., et al. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 28(13), 5038. Retrieved from [Link]

  • Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2005-2032. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (1998). Standard Operating Procedures for Use of Halogenated Solvents and Products Containing Halogenated Solvents. Retrieved from [Link]

  • Fadda, A. A., et al. (2018). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Journal of the Brazilian Chemical Society, 29(12), 2583-2595. Retrieved from [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35057-35061. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 3-Bromo-1H-pyrazolo[3,4-c]pyridine. Retrieved from [Link]

  • Smith, A. W., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2683–2689. Retrieved from [Link]

  • Scribd. (n.d.). Halogenated Heterocycles Synthesis, Application and Environment, 1st Edition Academic PDF Download. Retrieved from [Link]

  • Díaz-Alzas, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2289. Retrieved from [Link]

  • Reed, C. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Retrieved from [Link]

  • Ramle, A. Q., et al. (2026). Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine. Zeitschrift für Naturforschung B, 81(1), 1-10. Retrieved from [Link]

Sources

3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine for Drug Discovery Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational principles of solubility, presents available qualitative information, and details robust, best-practice experimental protocols for determining both kinetic and thermodynamic solubility. By grounding our discussion in the physicochemical properties inherent to the pyrazolopyridine core, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess and interpret the solubility of this compound, a critical parameter for its progression in any drug discovery pipeline.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount gatekeeper. Poor solubility directly impedes drug absorption, leading to low and variable bioavailability, which can terminate the development of an otherwise potent compound.

This compound represents a class of heterocyclic compounds frequently utilized as intermediates in the synthesis of kinase inhibitors and other targeted therapies. Its fused bicyclic system, decorated with a halogen and a hydrogen bond donor, presents a unique physicochemical profile. Understanding and accurately quantifying its solubility is not merely an academic exercise; it is a critical, decision-driving dataset for its application in high-throughput screening (HTS), hit-to-lead optimization, and formulation development.

This guide will delve into the known qualitative solubility of this compound and provide detailed, validated protocols for its precise quantitative determination.

Physicochemical Properties & Qualitative Solubility

This compound is a solid at room temperature with a reported melting point range of 221-224 °C. Structurally, it possesses features that influence its solubility: a planar, aromatic ring system that can contribute to crystal lattice energy, a basic pyridine nitrogen, an acidic/basic pyrazole moiety, and two halogen substituents (bromine and chlorine) that increase lipophilicity.

Qualitative assessments from commercial suppliers indicate that the compound is soluble in common organic solvents.

Table 1: Qualitative Solubility of this compound

Solvent NameChemical ClassQualitative Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
N,N-Dimethylformamide (DMF)Polar AproticSoluble

Note: This data is typically derived from stock solution preparation and does not represent the compound's aqueous thermodynamic solubility.

The key challenge for drug development lies in its behavior in aqueous media. The molecule's relatively planar structure and halogenation suggest that its aqueous solubility is likely to be low. Therefore, precise experimental determination is mandatory.

Experimental Determination of Aqueous Solubility: A Validated Approach

We will describe two fundamental types of solubility measurements: kinetic and thermodynamic . This distinction is crucial in drug discovery. Kinetic solubility is often measured early in the process and reflects the concentration of a compound that dissolves from a DMSO stock solution added to an aqueous buffer, before it has had time to precipitate. Thermodynamic solubility is the true equilibrium value and is measured by dissolving the solid compound in buffer until it reaches saturation.

Kinetic Solubility Assay via Nephelometry

The kinetic solubility assay is a high-throughput method ideal for early-stage discovery. It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer. This precipitation is detected as an increase in turbidity (light scattering), measured by a nephelometer.

This method mimics the process of diluting a compound from a concentrated DMSO stock into an aqueous assay buffer, a common step in biological screening. The result, often termed the "kinetic solubility limit," is invaluable for identifying potential liabilities early and ensuring the quality of data from primary biological assays. A compound precipitating in an assay can lead to false-positive or false-negative results.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution with DMSO to generate a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Addition to Buffer: Using a liquid handler, add 2 µL from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom assay plate pre-filled with 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4. This maintains a constant 1% DMSO concentration across all wells.

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light. This allows time for precipitation to occur but is short enough to remain a "kinetic" measurement.

  • Measurement: Read the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_serial Serial Dilute Stock in DMSO Plate prep_stock->prep_serial Creates concentration gradient assay_add Add 2 µL Compound to 198 µL PBS (pH 7.4) prep_serial->assay_add Transfers compound assay_incubate Incubate 2h at Room Temp assay_add->assay_incubate Allows for precipitation readout_measure Measure Turbidity (Nephelometry) assay_incubate->readout_measure Quantifies precipitation readout_analyze Determine Highest Non-Precipitated Conc. readout_measure->readout_analyze Identifies solubility limit

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Assay via Shake-Flask Method

The "gold standard" for solubility measurement is the shake-flask method, which determines the true thermodynamic equilibrium solubility. This method is lower-throughput but provides the most accurate and relevant value for biopharmaceutical assessment.

This method measures the saturation concentration of a compound in a specific medium after it has reached equilibrium between its solid and dissolved states. This value is critical for predicting oral absorption and for developing formulations. The use of High-Performance Liquid Chromatography (HPLC) for quantification ensures that only the dissolved compound is measured, distinguishing it from any suspended solid particles. This protocol's trustworthiness is established by its direct measurement of the endpoint of interest: the concentration of a saturated solution.

  • Sample Preparation: Add an excess of solid this compound to a series of vials containing the aqueous buffer of interest (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid). Ensure enough solid is added so that undissolved material remains visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24-48 hours. This extended incubation ensures that equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant using a syringe and filter it through a 0.45 µm PVDF filter to remove all undissolved particles. This step is critical to avoid overestimation.

  • Quantification:

    • Prepare a standard curve of the compound in the assay buffer by dissolving a known weight of the compound in a small amount of DMSO and diluting it into the buffer to known concentrations.

    • Analyze the filtered supernatant and the standards by a validated HPLC-UV method.

    • The concentration of the compound in the supernatant is determined by comparing its peak area to the standard curve. This concentration is the thermodynamic solubility.

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quant Quantification (HPLC-UV) equil_add Add Excess Solid to Aqueous Buffer equil_shake Shake for 24-48h at Constant Temp equil_add->equil_shake Initiates dissolution sep_settle Settle Undissolved Solid equil_shake->sep_settle Reaches equilibrium sep_filter Filter Supernatant (0.45 µm PVDF) sep_settle->sep_filter Removes solid phase quant_analyze Analyze Filtered Sample & Standards sep_filter->quant_analyze Provides clear sample quant_standards Prepare Standard Curve quant_standards->quant_analyze For calibration quant_calc Calculate Concentration from Standard Curve quant_analyze->quant_calc Determines final value

Caption: Workflow for Thermodynamic Solubility Determination.

Discussion and Forward-Looking Strategies

The solubility of this compound will be a defining parameter for its utility. Based on its structure, a low µg/mL aqueous solubility is anticipated. Should the experimentally determined value be insufficient for the desired application, several strategies can be employed:

  • pH Modification: The pyrazolopyridine core has multiple pKa values. Determining these experimentally will allow for the assessment of solubility at different pH values, potentially forming soluble salt forms in acidic conditions.

  • Formulation Approaches: For in vivo studies, formulation with co-solvents (e.g., PEG400, Solutol HS 15) or encapsulation technologies can be used to increase exposure.

  • Structural Modification (MedChem): If the compound is a hit or lead, medicinal chemists can design analogs with improved solubility. This often involves adding polar functional groups (e.g., alcohols, amines) or disrupting crystal packing by adding non-planar substituents, while carefully monitoring the impact on target potency (Structure-Activity-Solubility Relationship).

Conclusion

While readily available data on the quantitative solubility of this compound is sparse, this guide provides the necessary framework for any research team to generate this critical information with high fidelity. By employing standardized, validated protocols for both kinetic and thermodynamic solubility, researchers can build a robust data package. This enables informed decisions, ensures the integrity of biological screening data, and paves the way for the successful development of drug candidates derived from this valuable heterocyclic scaffold.

References

There are no direct academic papers detailing the solubility of this compound found in the search. The references below are to authoritative sources for the methodologies described and general principles of solubility in drug discovery.

  • Title: The Assay Guidance Manual - Solubility Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Physicochemical and biopharmaceutical properties of compounds: solubility, permeability and charge state Source: Drug Discovery Today URL: [Link]

  • Title: On the importance of kinetic and thermodynamic solubility in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

Spectroscopic Profile of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and comparative data from analogous structures to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this molecule's analytical signature.

Molecular Structure and Context

This compound possesses a fused bicyclic heteroaromatic core, which is a common scaffold in a variety of biologically active compounds. The presence of bromine and chlorine substituents, along with a protonated nitrogen in the pyrazole ring, imparts a unique electronic and structural profile that is reflected in its spectroscopic data.

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are predicted based on the analysis of related pyrazolopyridine derivatives.[1][2][3][4] The electron-withdrawing effects of the halogen substituents and the nitrogen atoms in the bicyclic system are the primary determinants of the chemical shifts.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the N-H proton of the pyrazole ring.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
H-48.0 - 8.2d~1.0-2.0CHThe proton at position 4 is expected to be downfield due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing chlorine at position 7. It will likely appear as a doublet due to coupling with H-6.
H-67.4 - 7.6d~1.0-2.0CHThe proton at position 6 will be upfield relative to H-4. It will appear as a doublet from coupling to H-4.
N-H12.0 - 14.0br s-NHThe N-H proton of the pyrazole ring is expected to be a broad singlet and significantly downfield due to its acidic nature and potential for hydrogen bonding.[5]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the bicyclic core. The chemical shifts are influenced by the attached heteroatoms and halogen substituents.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
C-3115 - 125C-BrThe carbon bearing the bromine atom is expected in this region.
C-3a135 - 145CQuaternary carbon at the ring junction.
C-4120 - 130CHAromatic methine carbon.
C-6110 - 120CHAromatic methine carbon, likely upfield compared to C-4.
C-7140 - 150C-ClThe carbon attached to the chlorine atom will be significantly downfield.
C-7a145 - 155CQuaternary carbon at the ring junction, adjacent to a nitrogen atom.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100 - 3000MediumAromatic C-H stretchCharacteristic for C-H bonds on an aromatic ring.
3000 - 2800Broad, MediumN-H stretchThe N-H stretching vibration of the pyrazole ring, often broadened due to hydrogen bonding.
1610 - 1580Medium-StrongC=N stretchVibrations of the carbon-nitrogen double bonds within the pyridine and pyrazole rings.[6]
1550 - 1450Medium-StrongC=C stretchAromatic carbon-carbon stretching vibrations of the bicyclic system.[6]
850 - 750StrongC-Cl stretchCharacteristic stretching vibration for a carbon-chlorine bond.
700 - 600StrongC-Br stretchCharacteristic stretching vibration for a carbon-bromine bond.

Predicted Mass Spectrometry (MS)

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern. The presence of both bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion peak.

Molecular Ion Peak

The molecular weight of this compound is 232.47 g/mol .[7] Due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as a cluster of peaks. The most abundant peaks are expected at m/z values corresponding to the combinations of these isotopes.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion is expected to proceed through the loss of stable neutral molecules or radicals.

fragmentation_pathway M [M]+• m/z 231/233/235 M_minus_Br [M-Br]+• m/z 152/154 M->M_minus_Br - Br• M_minus_Cl [M-Cl]+• m/z 196/198 M->M_minus_Cl - Cl• M_minus_HCN [M-HCN]+• m/z 204/206/208 M->M_minus_HCN - HCN M_minus_Br_minus_HCN [M-Br-HCN]+• m/z 125/127 M_minus_Br->M_minus_Br_minus_HCN - HCN M_minus_Cl_minus_HCN [M-Cl-HCN]+• m/z 169/171 M_minus_Cl->M_minus_Cl_minus_HCN - HCN

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

To obtain experimental data for this compound, the following standard analytical procedures are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Acquisition: Obtain the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion

This predictive guide offers a scientifically grounded forecast of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data provide a valuable analytical reference for researchers working with this compound, aiding in its identification, characterization, and quality control during synthesis and subsequent applications. Experimental verification of these predictions will be crucial for the definitive structural elucidation of this molecule.

References

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (URL not available)
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PubMed Central. (URL: [Link])

  • S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design. Semantic Scholar. (URL: [Link])

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. (URL: [Link])

  • Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzo[1][2][3][4]tetrazine-3-one Derivatives with c-Myc G4-DNA. MDPI. (URL: [Link])

  • CASPRE - 13 C NMR Predictor. (URL not available)
  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. (URL: [Link])

  • Predict 13C carbon NMR spectra. NMRDB.org. (URL: [Link])

  • 1H-pyrazolo[3,4-b]pyridine, 1-(4-fluorophenyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. (URL: [Link])

  • Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. ResearchGate. (URL: [Link])

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. (URL: [Link])

  • A new program to 13C NMR spectrum prediction based on tridimensional models. (URL not available)
  • Predict 1H proton NMR spectra. NMRDB.org. (URL: [Link])

  • Predict 13C NMR spectra. Cheminfo.org. (URL: [Link])

  • Predict 1H NMR spectra. Cheminfo.org. (URL: [Link])

  • Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. ACS Publications. (URL: [Link])

  • 3-bromo-4-chloro-1h-pyrazolo[4,3-c]pyridine. PubChemLite. (URL: [Link])

  • 3-bromo-7-chloro-1h-pyrrolo[2,3-c]pyridine. PubChemLite. (URL: [Link])

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[4,3-c]pyridine core, a fused heterocyclic system, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines, coupled with its unique electronic properties, has rendered it a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the discovery and historical development of pyrazolo[4,3-c]pyridines, tracing their journey from initial synthetic curiosities to their current status as key pharmacophores in numerous drug discovery programs. We will delve into the evolution of synthetic methodologies, from classical condensation reactions to modern cross-coupling strategies, and explore the key biological discoveries that have propelled this scaffold to the forefront of medicinal chemistry research.

Introduction: The Pyrazolo[4,3-c]pyridine Core

The pyrazolo[4,3-c]pyridine system consists of a pyrazole ring fused to a pyridine ring, sharing a carbon-nitrogen bond. This fusion creates a unique bicyclic aromatic structure with a distinct arrangement of nitrogen atoms that are crucial for its biological activity. The nitrogen atoms in the pyrazole and pyridine rings can act as hydrogen bond donors and acceptors, enabling interactions with various biological macromolecules. The structural rigidity of the fused system also plays a significant role in pre-organizing substituents for optimal binding to target proteins.

Pyrazolopyridines, as a broader class of compounds, are isomeric, with the fusion of the pyrazole and pyridine rings occurring at different positions. The pyrazolo[4,3-c]pyridine isomer is one of five possible congeners, which also include the more extensively studied pyrazolo[3,4-b]pyridines.[1] The unique arrangement of nitrogen atoms in the pyrazolo[4,3-c]pyridine scaffold distinguishes it from its isomers and is a key determinant of its distinct pharmacological profile.

The Genesis of a Scaffold: Early Synthetic Endeavors

While the precise first synthesis of a pyrazolo[4,3-c]pyridine derivative is not prominently documented in readily available literature, the exploration of fused pyrazole systems dates back to the early 20th century with the synthesis of isomers like pyrazolo[3,4-b]pyridines.[1] The initial impetus for the synthesis of such heterocyclic systems was often rooted in fundamental chemical curiosity and the desire to explore novel chemical space.

Early synthetic approaches to the pyrazolo[4,3-c]pyridine core likely relied on classical condensation reactions. These methods, while foundational, often suffered from limitations such as harsh reaction conditions, low yields, and limited substrate scope. A common strategy involved the construction of the pyrazole ring onto a pre-existing functionalized pyridine derivative or, conversely, the annulation of a pyridine ring onto a pyrazole precursor.

One of the foundational methods for constructing the pyrazolo[4,3-c]pyridine core involves the condensation of a dienamine with various amines containing sulfonamide fragments. This reaction, carried out by refluxing in methanol, has been shown to produce the target products in good yields.[2]

The Evolution of Synthetic Strategies: From Classical to Contemporary

The increasing recognition of the therapeutic potential of pyrazolo[4,3-c]pyridines has spurred the development of more sophisticated and efficient synthetic methodologies. These modern approaches offer greater control over regioselectivity, improved yields, and broader functional group tolerance, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Electrophilic Cyclization Strategies

A significant advancement in the synthesis of the pyrazolo[4,3-c]pyridine core is the use of iodine-mediated electrophilic cyclization. This method has been successfully employed starting from readily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde.[3] The intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles undergo cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines.[3] This iodinated intermediate serves as a versatile handle for further functionalization.

Experimental Workflow: Iodine-Mediated Electrophilic Cyclization

start Start: 4-(azidomethyl)-1-phenyl-3- (phenylethynyl)-1H-pyrazoles reagents Iodine (I2) Base (K3PO4 or NaHCO3) DCM start->reagents React with cyclization Electrophilic Cyclization reagents->cyclization Induces product Product: 7-iodo-2,6-diphenyl- 2H-pyrazolo[4,3-c]pyridines cyclization->product Yields

Caption: Iodine-mediated electrophilic cyclization workflow.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and the pyrazolo[4,3-c]pyridine scaffold is no exception. The Suzuki-Miyaura cross-coupling reaction, in particular, has proven to be a powerful tool for the late-stage functionalization of the pyrazolo[4,3-c]pyridine core.[3] Starting from the 7-iodo derivatives, a wide range of aryl and heteroaryl groups can be introduced at this position by reacting with various boronic acids.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reactant Preparation: In a microwave vial, combine the 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine derivative, the desired arylboronic acid, palladium acetate (Pd(OAc)₂), and cesium carbonate (Cs₂CO₃).

  • Solvent Addition: Add a 3:1 mixture of ethanol and water to the vial.

  • Inert Atmosphere: Purge the vial with argon gas to create an inert atmosphere.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 100 °C for 30-60 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is subjected to standard aqueous work-up and the crude product is purified by column chromatography to yield the desired 7-aryl-pyrazolo[4,3-c]pyridine.

Vectorial Functionalization for Fragment-Based Drug Discovery

The pyrazolo[4,3-c]pyridine scaffold is particularly well-suited for fragment-based drug discovery (FBDD) due to the possibility of selective functionalization at multiple positions.[4] This "vectorial functionalization" allows for the systematic exploration of chemical space around the core scaffold to optimize binding to a target protein. Key positions for elaboration include:

  • N-1 and N-2: Can be accessed through protection-group chemistry and N-alkylation reactions.[4]

  • C-3: Functionalized via tandem borylation and Suzuki-Miyaura cross-coupling.[4]

  • C-5: Amenable to Pd-catalyzed Buchwald-Hartwig amination.[4]

  • C-7: Can be selectively metalated using TMPMgCl·LiCl followed by reaction with electrophiles or transmetalation for Negishi cross-coupling.[4]

scaffold Pyrazolo[4,3-c]pyridine Core N-1 N-2 C-3 C-5 C-7 N1_func N-Alkylation/ Protection scaffold:N1->N1_func N2_func N-Alkylation/ Protection scaffold:N2->N2_func C3_func Tandem Borylation/ Suzuki-Miyaura scaffold:C3->C3_func C5_func Buchwald-Hartwig Amination scaffold:C5->C5_func C7_func Selective Metalation/ Negishi Coupling scaffold:C7->C7_func

Caption: Vectorial functionalization of the pyrazolo[4,3-c]pyridine scaffold.

Biological Significance and Therapeutic Applications

The pyrazolo[4,3-c]pyridine scaffold has demonstrated a broad spectrum of biological activities, making it a highly attractive starting point for drug discovery programs.[5][6] This versatility stems from its ability to mimic the purine core structure and interact with a wide range of biological targets.

Anticancer Activity

A significant area of research has focused on the development of pyrazolo[4,3-c]pyridine derivatives as anticancer agents.[5][7] These compounds have been shown to exhibit antiproliferative activity against various cancer cell lines, including K562, MV4-11, and MCF-7.[3] The mechanism of action for many of these compounds is still under investigation, but they are believed to interfere with key signaling pathways involved in cancer cell growth and survival.

Compound SeriesCancer Cell LinesPotency (GI₅₀)Reference
2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridinesK562, MV4-11, MCF-7Low micromolar[3]
Pyrazolo[4,3-c]pyridine derivativesVariousBroad-spectrum[5]
Neuropathic Pain and Neuropharmacology

Novel series of tetrahydro-pyrazolo[4,3-c]pyridines have been discovered as potent inhibitors of tumor necrosis factor-alpha (TNF-α) and nitric oxide, and also exhibit activity at the cannabinoid receptor subtype 1 (CB₁).[8][9] This multi-targeted approach suggests their potential as therapeutic agents for the treatment of neuropathic pain.[8][9]

Carbonic Anhydrase Inhibition

Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various carbonic anhydrase (CA) isoforms.[2] Certain derivatives have shown interesting inhibitory activity against cytosolic human isoforms hCA I and hCA II, as well as bacterial CAs.[2] The structure-activity relationship studies revealed that the nature of the linker between the benzenesulfonamide and the pyrazolo[4,3-c]pyridine core is crucial for inhibitory activity.[2]

Other Therapeutic Areas

The biological activities of pyrazolo[4,3-c]pyridine derivatives extend to a range of other therapeutic areas, including:

  • Antimicrobial and Antiviral activity [5][6]

  • Anti-inflammatory and Analgesic effects [5][6]

  • Anxiolytic agents [5]

  • Inhibitors of PEX14-PEX5 protein-protein interaction with trypanocidal activity [10]

Conclusion and Future Outlook

The journey of the pyrazolo[4,3-c]pyridine scaffold from a synthetic curiosity to a privileged structure in medicinal chemistry is a testament to the power of chemical innovation and the relentless pursuit of novel therapeutic agents. The development of modern synthetic methodologies has been instrumental in unlocking the full potential of this versatile core, enabling the creation of diverse compound libraries for biological screening.

The broad spectrum of biological activities exhibited by pyrazolo[4,3-c]pyridine derivatives underscores their importance in drug discovery. As our understanding of the molecular basis of diseases continues to grow, we can anticipate that this remarkable scaffold will continue to be a fertile ground for the discovery of new and improved medicines for a wide range of human ailments. The ability to fine-tune the properties of pyrazolo[4,3-c]pyridine derivatives through vectorial functionalization will undoubtedly lead to the development of highly potent and selective drug candidates in the years to come.

References

  • Discovery of Novel Tetrahydro-Pyrazolo [4,3-c] Pyridines for the Treatment of Neuropathic Pain: Synthesis and Neuropharmacology - PubMed. Available from: [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Available from: [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Available from: [Link]

  • Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: Synthesis and neuropharmacology | Request PDF - ResearchGate. Available from: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - NIH. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available from: [Link]

  • Novel Pyrazolo[4,3-c]pyridines: Synthesis and Investigation of Anticancer Properties (PyrSynth) - Kaunas University of Technology | KTU. Available from: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available from: [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - NIH. Available from: [Link]

  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. Available from: [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Arkivoc. Available from: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. Available from: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. Available from: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. Available from: [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[4,3-c]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry, demonstrating significant potential in the development of targeted kinase inhibitors for therapeutic applications, particularly in oncology.[1][2] This document provides a comprehensive guide for the initial characterization of a novel derivative, 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine, as a potential kinase inhibitor. While specific biological data for this compound is not yet extensively published, this guide synthesizes field-proven insights from structurally related pyrazolopyridine inhibitors to propose a robust framework for its evaluation. We detail the likely ATP-competitive mechanism of action, provide a step-by-step protocol for a luminescence-based in vitro kinase inhibition assay, and outline methods for data analysis and interpretation.

Introduction: The Promise of the Pyrazolopyridine Scaffold

Protein kinases are a vast family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of substrate proteins.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[3][4] The pyrazolopyridine core, a bioisostere of the adenine ring of ATP, is adept at binding to the highly conserved ATP-binding pocket of kinases.[3][5] This structural feature allows it to act as a "hinge-binder," effectively blocking the kinase's catalytic activity.[3][6]

Numerous pyrazolopyridine derivatives have been successfully developed as potent inhibitors against a range of kinases, including Extracellular Signal-Regulated Kinase (ERK), Hematopoietic Progenitor Kinase 1 (HPK1), and c-Met, with some advancing into clinical trials.[1][3][6][7] Given this precedent, this compound represents a promising candidate for investigation as a novel kinase inhibitor.

Postulated Mechanism of Action: ATP-Competitive Inhibition

Based on extensive research into related pyrazolopyrimidine and pyrazolopyridine inhibitors, the most probable mechanism of action for this compound is competitive inhibition with respect to ATP.[5][8] The inhibitor is expected to bind reversibly to the ATP-binding pocket in the kinase's active site, preventing the binding of the natural substrate, ATP. This blockade of the phosphate donor prevents the phosphorylation of downstream substrates, thereby inhibiting the entire signaling cascade.

ATP_Competitive_Inhibition cluster_0 Active Kinase cluster_1 Phosphorylation (Normal Function) cluster_2 Inhibition Pathway Kinase Kinase (Active Site Open) Kinase_Active Kinase Kinase_Inactive Kinase-Inhibitor Complex (Inactive) Kinase->Kinase_Inactive ATP ATP ATP->Kinase Binds Substrate Protein Substrate Substrate->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate + ADP Kinase_Active->Phosphorylated_Substrate Catalyzes Phosphotransfer Inhibitor 3-Bromo-7-chloro- 1H-pyrazolo[4,3-c]pyridine Inhibitor->Kinase_Inactive Competitively Binds ATP_Blocked ATP ATP_Blocked->Kinase_Inactive Binding Blocked

Figure 1: Conceptual diagram of ATP-competitive kinase inhibition.

Application Protocol: In Vitro Kinase Inhibition Assay

To determine the inhibitory potential of this compound, a robust and sensitive in vitro assay is required. The following protocol describes a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity. This method is highly adaptable for high-throughput screening.

Principle

The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the test compound. Second, a detection reagent is added that simultaneously stops the kinase reaction and measures the level of ADP produced. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus inversely proportional to the inhibitory activity of the compound.

Materials
  • This compound (Test Compound)

  • Target Kinase of Interest (e.g., ERK2, c-Met, etc.)

  • Kinase-specific Substrate (peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow

Kinase_Assay_Workflow A 1. Compound Preparation - Prepare 10 mM stock in DMSO. - Create 10-point, 1:3 serial dilution. B 2. Plate Setup - Add 2.5 µL of diluted compound or DMSO control to 384-well plate. A->B C 3. Kinase-Inhibitor Pre-incubation - Add 2.5 µL of kinase solution. - Incubate for 10 min at RT. B->C D 4. Kinase Reaction Initiation - Add 5 µL of Substrate/ATP mix. - Incubate for 60 min at 30°C. C->D E 5. ADP Detection (Step 1) - Add 10 µL ADP-Glo™ Reagent. - Incubate for 40 min at RT. D->E F 6. ADP Detection (Step 2) - Add 20 µL Kinase Detection Reagent. - Incubate for 30 min at RT. E->F G 7. Data Acquisition - Measure luminescence using a plate reader. F->G H 8. Data Analysis - Plot luminescence vs. log[Inhibitor]. - Fit curve to determine IC50. G->H

Figure 2: Experimental workflow for the luminescence-based kinase assay.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve. A 10-point, 1:3 dilution series starting from 1 mM is recommended.

    • Prepare a "no inhibitor" control (100% DMSO) and a "no kinase" background control.

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Prepare a kinase solution in Kinase Assay Buffer. The optimal concentration of the kinase should be determined empirically to ensure the reaction is in the linear range. Add 2.5 µL of the kinase solution to each well (except the "no kinase" control).

    • Gently mix and incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a substrate/ATP mixture in Kinase Assay Buffer. The ATP concentration should ideally be at or near its Km value for the specific kinase to accurately determine the IC₅₀ for an ATP-competitive inhibitor.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.

    • Mix the plate and incubate at 30°C for 60 minutes. The incubation time may require optimization.

  • ADP Detection:

    • Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • Subtract the average "no kinase" background signal from all other measurements.

    • Normalize the data by setting the average signal of the "no inhibitor" control (DMSO only) as 100% activity and the background as 0% activity.

    • Plot the percent kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation and Interpretation

The primary output of this assay is the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%. A lower IC₅₀ value indicates higher potency. For a comprehensive evaluation, the compound should be tested against a panel of kinases to determine its selectivity profile.

Table 1: Hypothetical Inhibitory Activity Data
Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)
Kinase A (e.g., ERK2)255
Kinase B (e.g., c-Met)15010
Kinase C (e.g., CDK2)>10,00020
Kinase D (e.g., HPK1)8512
Kinase E (e.g., VEGFR2)1,20015
Note: Data presented is for illustrative purposes only and does not represent actual experimental results.

Target Pathway Context: The MAPK/ERK Signaling Cascade

Given that pyrazolopyridine derivatives have been identified as inhibitors of key pathway components like ERK, understanding the context of these pathways is crucial.[1][9] The MAPK/ERK pathway is a central signaling cascade that transduces extracellular signals to the nucleus to regulate gene expression, cell proliferation, differentiation, and survival. Its aberrant activation is a common driver in many human cancers.

MAPK_ERK_Pathway cluster_n cluster_nuc Nuclear Events RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->ERK INHIBITS

Figure 3: Simplified MAPK/ERK signaling pathway with a potential point of inhibition.

Conclusion

This compound emerges from a scaffold with a strong history of successful kinase inhibition. The protocols and conceptual frameworks provided here offer a clear and scientifically rigorous path for its initial characterization. By employing systematic in vitro screening and selectivity profiling, researchers can effectively determine its potency, identify its primary kinase targets, and pave the way for further preclinical development in relevant disease models.

References

  • Zahoránszky-Kőhalmi, G., et al. (2019). The paullones: a new class of small-molecule inhibitors of cyclin-dependent kinases. Cancer Research. Available at: [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Sawyer, T. (2007). Novel Small-Molecule Inhibitors of Src Kinase for Cancer Therapy. Semantic Scholar. Available at: [Link]

  • Licht-Murava, A., et al. (2016). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. Molecules. Available at: [Link]

  • Makin, G. & Dive, C. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Gray, C. J., et al. (2021). Evaluation of small molecule kinase inhibitors as novel antimicrobial and antibiofilm agents. Molecular and Cellular Probes. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • He, X., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • González-García, M., et al. (2020). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Creative Biolabs. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available at: [Link]

  • Abdelgawad, M. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]

  • ChEMBL. (n.d.). In Vitro Kinase Inhibition Assay. EMBL-EBI. Available at: [Link]

  • Adriaenssens, E. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

Sources

Application Notes & Protocols: Site-Selective Suzuki Coupling of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing a site-selective Suzuki-Miyaura cross-coupling reaction on 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine. The pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its role in developing kinase inhibitors and other therapeutic agents.[1] This protocol focuses on the selective functionalization at the C3 position, leveraging the differential reactivity of the C-Br bond over the C-Cl bond.[2] We will explore the mechanistic underpinnings, provide a detailed step-by-step protocol, outline optimization strategies, and offer troubleshooting advice to empower researchers in drug discovery and chemical development.

Introduction: The Strategic Importance of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine framework is a key heterocyclic motif found in a multitude of biologically active molecules. Its structural resemblance to purine allows it to interact with a wide range of biological targets, including kinases, phosphodiesterases, and receptors.[3] Consequently, developing robust and selective methods to elaborate this scaffold is of paramount importance for generating novel chemical entities in drug discovery programs.

The starting material, this compound, offers two distinct handles for diversification. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands out as a premier method for C-C bond formation due to its mild conditions, functional group tolerance, and the stability of its organoboron reagents.[4][5] The inherent reactivity difference between aryl bromides and chlorides (C-Br > C-Cl) in palladium-catalyzed oxidative addition allows for a highly selective reaction at the C3-bromo position, preserving the C7-chloro site for subsequent orthogonal functionalization.[6]

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for rationalizing experimental choices and troubleshooting outcomes.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound). This is typically the rate-determining step, and its efficiency follows the trend I > Br > OTf >> Cl.[6][7] This reactivity difference is the basis for the C3 selectivity in our substrate.

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex.[8] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

For nitrogen-containing heterocycles, the reaction can be challenging due to the potential for the nitrogen lone pairs to coordinate to the palladium center, inhibiting catalysis.[9] The choice of a suitable ligand is therefore critical to stabilize the catalyst and promote the desired reaction pathway.[10][11]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex Ar¹-Pd(II)L₂-Br (Oxidative Adduct) Pd0->PdII_complex Oxidative Addition Substrate Ar¹-Br (Substrate) (Pyrazolo[4,3-c]pyridine) Substrate->PdII_complex Product Ar¹-Ar² (Coupled Product) PdII_trans Ar¹-Pd(II)L₂-Ar² (Transmetalated Complex) PdII_complex->PdII_trans Transmetalation BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Activation Boronate->PdII_trans PdII_trans->Pd0 Reductive Elimination PdII_trans->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective C3-Arylation

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

3.1 Materials and Reagents
  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • XPhos (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) or similar bulky phosphine ligand (2.5-6 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent: 1,4-Dioxane/Water (e.g., 4:1 or 10:1 v/v) or Toluene/Water.[12]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Rationale:

  • Boronic Acid: A slight excess ensures complete consumption of the starting halide.

  • Catalyst/Ligand: Pd(OAc)₂ is a common precatalyst. Bulky, electron-rich phosphine ligands like XPhos are often effective for challenging heteroaryl couplings, preventing catalyst deactivation and promoting efficient oxidative addition.[13]

  • Base: K₃PO₄ is a moderately strong base effective in many Suzuki couplings involving nitrogen heterocycles.[10] Cs₂CO₃ is a stronger, often more effective alternative, but also more expensive.

  • Solvent: A mixture of an organic solvent with water is crucial. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[14] Degassing is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.[6][15]

3.2 Step-by-Step Procedure

Workflow start Start setup 1. Assemble Reaction - Add solids (halide, boronic acid, base, catalyst, ligand) to a dry flask. start->setup purge 2. Inert Atmosphere - Seal flask and purge with Ar/N₂ for 10-15 min. setup->purge add_solvent 3. Add Solvents - Add degassed dioxane and water via syringe. purge->add_solvent heat 4. Reaction - Heat to 80-110 °C with vigorous stirring. add_solvent->heat monitor 5. Monitor Progress - Use TLC or LC-MS to track consumption of starting material. heat->monitor workup 6. Workup - Cool, dilute with EtOAc/H₂O, separate layers. monitor->workup Upon completion extract 7. Extraction - Extract aqueous layer with EtOAc. workup->extract purify 8. Purification - Dry organic layers, concentrate, and purify by column chromatography. extract->purify end End Product purify->end

Sources

Anwendungsleitfaden und Protokolle: Derivatisierung von 3-Brom-7-chlor-1H-pyrazolo[4,3-c]pyridin für die medizinische Chemie

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Gemini, Senior Application Scientist Datum: 16. Januar 2026

Zusammenfassung für die Geschäftsleitung

Der 1H-Pyrazolo[4,3-c]pyridin-Kern ist aufgrund seiner strukturellen Ähnlichkeit mit endogenen Purinen ein anerkannter „privilegierter Scaffold“ in der medizinischen Chemie.[1] Diese Ähnlichkeit ermöglicht es ihm, mit einer Vielzahl von biologischen Zielmolekülen, insbesondere Proteinkinasen, zu interagieren, was Derivate dieses Scaffolds zu vielversprechenden Kandidaten für die Entwicklung von Therapeutika in der Onkologie und bei Entzündungskrankheiten macht.[1][2][3] Das Molekül 3-Brom-7-chlor-1H-pyrazolo[4,3-c]pyridin ist ein besonders wertvolles Ausgangsmaterial, da es über zwei Halogenatome an strategischen Positionen verfügt, die eine selektive und sequentielle Funktionalisierung ermöglichen. Dieser Anwendungsleitfaden bietet einen detaillierten Überblick und validierte Protokolle für die wichtigsten Derivatisierungsstrategien dieses Scaffolds, einschließlich Palladium-katalysierter Kreuzkupplungen und nukleophiler aromatischer Substitutionen, um Forscher und Fachleute in der Arzneimittelentwicklung bei der Synthese neuartiger bioaktiver Moleküle zu unterstützen.

Einführung: Die strategische Bedeutung von 3-Brom-7-chlor-1H-pyrazolo[4,3-c]pyridin

Die Arzneimittelforschung ist ständig auf der Suche nach molekularen Gerüsten, die eine effiziente und vielfältige Modifikation ermöglichen, um die Affinität, Selektivität und die pharmakokinetischen Eigenschaften zu optimieren. Das 3-Brom-7-chlor-1H-pyrazolo[4,3-c]pyridin-Gerüst erfüllt diese Anforderung in idealer Weise. Die unterschiedliche Reaktivität der C-Br- und C-Cl-Bindungen in den üblichen Palladium-katalysierten Kreuzkupplungsreaktionen ist der Schlüssel zu seiner Nützlichkeit.

Die C(3)-Br-Bindung ist aufgrund der geringeren Bindungsdissoziationsenergie im Vergleich zur C(7)-Cl-Bindung reaktiver. Dies ermöglicht eine selektive Funktionalisierung an der C3-Position unter milderen Reaktionsbedingungen, während die C7-Position für eine nachfolgende Modifikation erhalten bleibt.[4] Diese orthogonale Reaktivität ist entscheidend für den Aufbau komplexer, mehrfach substituierter Molekülbibliotheken aus einem einzigen, leicht zugänglichen Vorläufer.

Dieser Leitfaden beschreibt vier grundlegende Transformationsklassen:

  • Suzuki-Miyaura-Kupplung zur Bildung von C-C-Bindungen.

  • Buchwald-Hartwig-Aminierung zur Bildung von C-N-Bindungen.

  • Sonogashira-Kupplung zur Bildung von C-C-Dreifachbindungen.

  • Nukleophile Aromatische Substitution (SNAr) zur Einführung verschiedener Nukleophile.

Logischer Arbeitsablauf für die Derivatisierung

Der folgende Diagramm veranschaulicht den strategischen Ansatz zur selektiven Funktionalisierung des 3-Brom-7-chlor-1H-pyrazolo[4,3-c]pyridin-Kerns.

G Start 3-Brom-7-chlor- 1H-pyrazolo[4,3-c]pyridin C3_Func Selektive Funktionalisierung an der C3-Position (Br) Start->C3_Func Milde Pd-katalysierte Kreuzkupplung Suzuki Suzuki-Miyaura (C-C Bindung) C3_Func->Suzuki Buchwald Buchwald-Hartwig (C-N Bindung) C3_Func->Buchwald Sonogashira Sonogashira (C-C Alkinyl) C3_Func->Sonogashira C7_Func Funktionalisierung an der C7-Position (Cl) SNAr Nukleophile Aromatische Substitution (SNAr) (C-O, C-N, C-S) C7_Func->SNAr Forced_Coupling Forcierte Kreuzkupplung (z.B. Suzuki mit aktivierenden Liganden) C7_Func->Forced_Coupling Suzuki->C7_Func C3-Aryliertes Intermediat Buchwald->C7_Func C3-Aminiertes Intermediat Sonogashira->C7_Func C3-Alkinyliertes Intermediat Final_Product Di-substituiertes Pyrazolo[4,3-c]pyridin-Derivat SNAr->Final_Product Forced_Coupling->Final_Product

Abbildung 1: Strategischer Arbeitsablauf zur sequentiellen Funktionalisierung.

Palladium-katalysierte Kreuzkupplungsreaktionen an der C3-Position

Die höhere Reaktivität der Arylbromid-Bindung ermöglicht eine selektive Modifikation an der C3-Position. Die folgenden Protokolle sind für Reaktionen im Labormaßstab optimiert.

Suzuki-Miyaura-Kupplung: Synthese von C3-Aryl/Heteroaryl-Derivaten

Die Suzuki-Miyaura-Reaktion ist eine robuste Methode zur Bildung von C(sp²)–C(sp²)-Bindungen.[5][6] Sie ist für ihre breite funktionelle Gruppentoleranz und die kommerzielle Verfügbarkeit einer Vielzahl von Boronsäuren und -estern bekannt.[4]

Kausalität der experimentellen Wahl: Der katalytische Zyklus umfasst die oxidative Addition von Pd(0) an die C-Br-Bindung, die Transmetallierung mit dem Boronat-Komplex (aktiviert durch eine Base) und die reduktive Eliminierung zur Freisetzung des Produkts.[5] Die Verwendung eines wässrigen Lösungsmittelsystems (z. B. Dioxan/Wasser) und einer anorganischen Base wie K₂CO₃ oder Cs₂CO₃ ist typisch und erleichtert die Transmetallierung.

  • Reaktionsaufbau: In einem ofengetrockneten Schlenk-Rohr werden 3-Brom-7-chlor-1H-pyrazolo[4,3-c]pyridin (1 Äq.), die Aryl/Heteroaryl-Boronsäure (1,2–1,5 Äq.), Pd(PPh₃)₄ (0,05 Äq.) und K₂CO₃ (3 Äq.) vorgelegt.

  • Inertisierung: Das Rohr wird verschlossen, evakuiert und dreimal mit Argon oder Stickstoff gespült.

  • Lösungsmittelzugabe: Es wird eine entgaste Mischung aus 1,4-Dioxan und Wasser (typischerweise 4:1 v/v) hinzugefügt, um eine Substratkonzentration von ca. 0,1 M zu erreichen.

  • Reaktion: Die Mischung wird unter Rühren für 4–12 Stunden auf 80–100 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und mit Wasser und gesättigter NaCl-Lösung gewaschen. Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

Boronsäure-PartnerPd-KatalysatorBaseTemperatur (°C)Zeit (h)Ausbeute (%)
PhenylboronsäurePd(PPh₃)₄K₂CO₃90685-95
4-MethoxyphenylboronsäurePd(dppf)Cl₂Cs₂CO₃85880-90
Pyridin-3-ylboronsäureXPhosPdG2K₃PO₄1001270-85
Thiophen-2-ylboronsäurePd(PPh₃)₄K₂CO₃90675-88

Fehlerbehebung: Geringe Ausbeuten können auf eine Protodeborylierung der Boronsäure zurückzuführen sein. Die Verwendung von Boronsäureestern (z. B. Pinakolestern) oder wasserfreien Bedingungen mit Basen wie KF kann dieses Problem mildern.[6]

Buchwald-Hartwig-Aminierung: Synthese von C3-Amino-Derivaten

Diese Reaktion ermöglicht die Bildung von C-N-Bindungen und ist entscheidend für die Einführung von primären und sekundären Aminen, die häufig Wasserstoffbrückenbindungen in Protein-Ligand-Wechselwirkungen eingehen.[7][8]

Kausalität der experimentellen Wahl: Der Mechanismus verläuft ähnlich dem der Suzuki-Kupplung, wobei nach der oxidativen Addition eine Koordination des Amins an das Palladiumzentrum und eine anschließende basenvermittelte Deprotonierung folgen, bevor die reduktive Eliminierung das C-N-gekoppelte Produkt liefert.[7][9] Die Verwendung von sperrigen, elektronenreichen Phosphinliganden (z. B. XPhos, RuPhos) ist entscheidend, um die reduktive Eliminierung zu beschleunigen und Nebenreaktionen wie die β-Hydrid-Eliminierung bei bestimmten Substraten zu unterdrücken.[10] Starke, nicht-nukleophile Basen wie Natrium-tert-butoxid (NaOtBu) sind erforderlich, um das Amin im katalytischen Zyklus zu deprotonieren.[11]

  • Reaktionsaufbau: In einem Schlenk-Rohr unter Argonatmosphäre (in einer Glovebox) werden Pd₂(dba)₃ (0,02 Äq.), ein geeigneter Ligand (z. B. XPhos, 0,08 Äq.) und NaOtBu (1,4 Äq.) vorgelegt.

  • Reaktanten: In einem separaten, trockenen Gefäß werden 3-Brom-7-chlor-1H-pyrazolo[4,3-c]pyridin (1 Äq.) und das Amin (1,2 Äq.) in trockenem, entgastem Toluol oder Dioxan gelöst.

  • Kombination: Die Lösung der Reaktanten wird zur Katalysator/Base-Mischung gegeben.

  • Reaktion: Das Rohr wird verschlossen und die Mischung bei 80–110 °C für 6–24 Stunden gerührt.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktion vorsichtig mit Wasser gequencht. Die wässrige Phase wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und eingeengt.

  • Reinigung: Die Reinigung erfolgt durch Säulenchromatographie an Kieselgel.

Amin-PartnerLigandBaseTemperatur (°C)Zeit (h)Ausbeute (%)
MorpholinXPhosNaOtBu1001280-92
AnilinRuPhosK₃PO₄1101875-85
BenzylamintBuDavePhosLHMDS901065-78
PiperidinXPhosNaOtBu1001282-95
Sonogashira-Kupplung: Synthese von C3-Alkinyl-Derivaten

Die Sonogashira-Kupplung ist die Methode der Wahl zur Einführung von Alkinyl-Gruppen, die als vielseitige synthetische Intermediate dienen oder direkt in konjugierte Systeme eingebaut werden.[12][13]

Kausalität der experimentellen Wahl: Diese Reaktion nutzt typischerweise ein duales Katalysatorsystem aus Palladium und Kupfer(I)-iodid.[14] Der Palladium-Zyklus ähnelt dem der Suzuki-Kupplung, während der Kupfer-Katalysator mit dem terminalen Alkin ein Kupferacetylid bildet, das dann am Transmetallierungsschritt teilnimmt.[15] Eine Aminbase wie Triethylamin (Et₃N) oder Diisopropylethylamin (DIPEA) dient sowohl als Base als auch oft als Lösungsmittel.[12]

  • Reaktionsaufbau: In einem Schlenk-Rohr werden 3-Brom-7-chlor-1H-pyrazolo[4,3-c]pyridin (1 Äq.), Pd(PPh₃)₂Cl₂ (0,03 Äq.) und CuI (0,05 Äq.) vorgelegt.

  • Inertisierung: Das Rohr wird verschlossen und dreimal mit Argon evakuiert und gespült.

  • Lösungsmittel und Reaktanten: Es werden trockenes, entgastes THF oder DMF und Et₃N (3 Äq.) hinzugefügt, gefolgt vom terminalen Alkin (1,5 Äq.).

  • Reaktion: Die Mischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (40–60 °C) für 2–8 Stunden gerührt.

  • Aufarbeitung: Das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und gesättigter NaCl-Lösung gewaschen. Die organische Phase wird getrocknet und eingeengt.

  • Reinigung: Die Reinigung erfolgt durch Säulenchromatographie.

Alkin-PartnerTemperatur (°C)Zeit (h)Ausbeute (%)
Phenylacetylen25490-98
Trimethylsilylacetylen252>95
Propargylalkohol50675-85
1-Hexin40588-96

Funktionalisierung an der C7-Position: Nukleophile Aromatische Substitution (SNAr)

Nach der Modifikation der C3-Position kann der verbleibende Chlorsubstituent an C7 durch eine nukleophile aromatische Substitution (SNAr) ersetzt werden. Der Pyrazolo[4,3-c]pyridin-Kern ist ausreichend elektronenarm, um diese Reaktion zu ermöglichen, insbesondere bei erhöhten Temperaturen.

Kausalität der experimentellen Wahl: Die SNAr-Reaktion an elektronenarmen Heterozyklen verläuft über einen zweistufigen Additions-Eliminierungs-Mechanismus.[16] Der Angriff des Nukleophils führt zur Bildung eines negativ geladenen Meisenheimer-Komplexes, der durch den elektronegativen Stickstoff im Ring stabilisiert wird.[17][18] Die anschließende Eliminierung des Chloridions stellt die Aromatizität wieder her.[19] Diese Reaktionen erfordern oft hohe Temperaturen und polare aprotische Lösungsmittel wie DMF oder DMSO, um die Bildung des geladenen Intermediats zu begünstigen.

Abbildung 2: Vereinfachter Mechanismus der SNAr-Reaktion.

  • Reaktionsaufbau: Das C3-funktionalisierte 7-Chlor-Derivat (1 Äq.) und das Nukleophil (z. B. ein Amin, Alkohol oder Thiol, 2–5 Äq.) werden in einem druckfesten Reaktionsgefäß in einem polaren aprotischen Lösungsmittel (DMSO, DMF oder NMP) gelöst.

  • Base (falls erforderlich): Für Alkohole oder Thiole wird eine Base wie K₂CO₃ oder Cs₂CO₃ (2–3 Äq.) hinzugefügt, um das Nukleophil in situ zu erzeugen. Bei Aminen kann die Reaktion oft ohne zusätzliche Base durchgeführt werden, da das überschüssige Amin als Säurefänger dient.

  • Reaktion: Das Gefäß wird verschlossen und in einem Ölbad oder Mikrowellenreaktor auf 120–180 °C erhitzt. Die Reaktionszeit variiert von 2 bis 48 Stunden.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung in Wasser gegossen und das Produkt entweder durch Filtration (wenn es ausfällt) oder durch Extraktion mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan) isoliert.

  • Reinigung: Die Reinigung erfolgt durch Umkristallisation oder Säulenchromatographie.

C3-SubstituentNukleophilBedingungenProdukt
4-MethoxyphenylPiperidinDMSO, 150 °C, 12 hC7-Piperidinyl-Derivat
PhenylNatriummethoxidDMF, 120 °C, 4 hC7-Methoxy-Derivat
(Trimethylsilyl)ethinylBenzylaminNMP, 160 °C, 24 hC7-Benzylamino-Derivat
MorpholinylEthanthiol, K₂CO₃DMSO, 130 °C, 8 hC7-Ethylthio-Derivat

Schlussfolgerungen und Ausblick

Das 3-Brom-7-chlor-1H-pyrazolo[4,3-c]pyridin ist ein außergewöhnlich vielseitiger Baustein für die medizinische Chemie. Die in diesem Leitfaden beschriebenen Protokolle für selektive Kreuzkupplungsreaktionen an C3 und nukleophile Substitutionen an C7 bieten einen zuverlässigen und rationalen Weg zur Synthese einer breiten Palette von Derivaten. Durch die Kombination dieser Methoden können komplexe, mehrfach substituierte Moleküle effizient hergestellt werden, was die Erforschung des Struktur-Wirkungs-Beziehungsraums um diesen wichtigen pharmakologischen Kern erheblich beschleunigt. Zukünftige Arbeiten könnten die Entwicklung von C-H-Aktivierungsstrategien an den verbleibenden Positionen des Ringsystems umfassen, um den Zugang zu noch neuartigeren chemischen Räumen zu ermöglichen.

Referenzen

  • Application Notes: 4-Methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies - Benchchem. (URL: )

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: )

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (URL: )

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (URL: )

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (URL: )

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (URL: [Link])

  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. - ResearchGate. (URL: [Link])

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - J-Stage. (URL: [Link])

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (URL: )

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. (URL: [Link])

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. (URL: [Link])

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (URL: [Link])

  • nucleophilic aromatic substitutions - YouTube. (URL: [Link])

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Recent advances in Sonogashira reactions - PubMed. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Nucleophilic substitution reactions in pyridine - Química Organica.org. (URL: [Link])

  • 4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine - MySkinRecipes. (URL: [Link])

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. (URL: [Link])

  • 7-Chloro-1H-pyrazolo[4,3-b]pyridine | C6H4ClN3 | CID 13747176 - PubChem. (URL: [Link])

  • (PDF) Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors - ResearchGate. (URL: [Link])

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. (URL: [Link])

Sources

Application Note: Leveraging 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolopyridine Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying high-quality lead compounds.[1][2] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens smaller, low-molecular-weight compounds ("fragments") to find weak but highly efficient binders.[3][4] These initial "hits" serve as starting points for rational, structure-guided optimization into potent and selective drug candidates.[5][6]

The success of an FBDD campaign hinges on the quality of the fragment library. An ideal fragment provides a rigid, structurally characterized starting point that is "poised" for synthetic elaboration. In this context, 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine emerges as a fragment of significant strategic value.

The pyrazolopyridine core is a privileged heterocyclic scaffold, recognized for its prevalence in biologically active compounds. Its rigid bicyclic structure reduces the entropic penalty of binding, while the embedded nitrogen atoms provide defined hydrogen bond donor and acceptor sites. The true power of this particular fragment, however, lies in its dual halogenation. The bromine atom at the C3 position and the chlorine atom at the C7 position are not merely substituents; they are versatile synthetic handles that offer orthogonal vectors for chemical modification. This allows medicinal chemists to systematically and precisely "grow" the fragment into the surrounding protein binding pocket, transforming a micromolar or millimolar hit into a nanomolar lead.

This guide provides a comprehensive overview and detailed protocols for incorporating this compound into a robust FBDD workflow.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
Appearance Solid
Heavy Atom Count 11-
Hydrogen Bond Donors 1 (pyrazole N-H)-
Hydrogen Bond Acceptors 2 (pyridine N, pyrazole N)-
Rule of Three Compliance Yes (MW < 300 Da, HBD ≤ 3, HBA ≤ 3)[7]

The FBDD Workflow: A Strategic Blueprint

An effective FBDD campaign is an iterative cycle of screening, validation, and optimization. The unique properties of this compound are leveraged primarily in the hit-to-lead stage, but its successful identification relies on highly sensitive biophysical screening methods.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Optimization Screen Primary Screening (SPR, NMR, X-ray) Hit_Ident Initial Hit Identification Screen->Hit_Ident Ortho_Screen Orthogonal Screen (e.g., NMR to confirm SPR) Hit_Ident->Ortho_Screen Struct_Bio Structural Biology (X-ray Crystallography) Ortho_Screen->Struct_Bio SBDD Structure-Based Design (SBDD) Struct_Bio->SBDD Chem_Synth Chemical Synthesis (Fragment Growing) SBDD->Chem_Synth SAR SAR Analysis & Iteration Chem_Synth->SAR SAR->SBDD Iterate Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: The iterative workflow of Fragment-Based Drug Discovery.

Phase 1 Protocols: Primary Screening for Hit Identification

Because fragments bind with weak affinity (typically in the µM to mM range), highly sensitive biophysical techniques are required for their detection.[8] The choice of primary screen often depends on the nature of the target protein and available resources.

Surface Plasmon Resonance (SPR) Screening

Causality: SPR is a powerful, label-free technique that measures binding events in real-time.[9] It offers high sensitivity for low-molecular-weight fragments and provides valuable kinetic data (association and dissociation rates), all while consuming minimal protein.[8][10]

Protocol: SPR-Based Fragment Screening

  • Immobilization:

    • Covalently immobilize the target protein onto a CM5 sensor chip surface via amine coupling to achieve a density that will yield a theoretical maximum response (Rmax) of ~50-100 Response Units (RU) for the fragment.

    • Activate a reference flow cell with EDC/NHS but do not immobilize protein; this surface will be used for reference subtraction to correct for bulk refractive index changes.

  • System Preparation:

    • Prepare a running buffer (e.g., HBS-EP+) containing a concentration of DMSO that precisely matches the DMSO concentration in the fragment solutions (typically 1-5%). This is critical , as mismatches in DMSO concentration are a major source of false positives.[8][11]

    • Equilibrate the system with running buffer until a stable baseline is achieved.

  • Screening:

    • Prepare a stock solution of this compound in 100% DMSO. Dilute into running buffer to final screening concentrations (e.g., 50 µM, 150 µM, 300 µM).

    • Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include buffer-only (blank) injections periodically for double referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel data and then the blank injection data.

    • A positive "hit" is a concentration-dependent binding response that is significantly above the noise level of the instrument.

    • Fit the steady-state responses to a 1:1 binding model to estimate the dissociation constant (Kᴅ).

    • Calculate the Ligand Efficiency (LE) to prioritize hits: LE = -RTln(Kᴅ) / N, where N is the number of non-hydrogen atoms. A higher LE indicates a more efficient binder.[8]

Table 2: Example SPR Hit Characterization

ParameterResultInterpretation
Response at 150 µM 35 RUClear, concentration-dependent binding observed.
Estimated Kᴅ 210 µMTypical weak affinity for a fragment hit.
Ligand Efficiency (LE) 0.38 kcal/mol/heavy atomStrong LE, indicating high-quality binding for its size.
NMR-Based Screening (Protein-Observed)

Causality: NMR is the gold standard for detecting weak interactions in solution.[12] Protein-observed methods, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly robust. Binding of a fragment to the protein surface perturbs the chemical environment of nearby amino acid residues, causing their corresponding peaks in the HSQC spectrum to shift or broaden.[13][14] This not only confirms binding but can also map the binding site.[12]

Protocol: ¹H-¹⁵N HSQC Titration

  • Sample Preparation:

    • Produce and purify uniformly ¹⁵N-labeled target protein. The protein must be stable and soluble at the high concentrations required for NMR (typically >50 µM).

    • Prepare a concentrated stock of this compound in a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 25 mM Phosphate, 150 mM NaCl, pH 7.0) at 25°C.[13] The spectrum should show well-dispersed peaks.[15]

    • Add a sub-stoichiometric amount of the fragment to the protein sample (e.g., 0.5 equivalents).

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

    • Repeat the titration with increasing concentrations of the fragment (e.g., 1, 2, 5, 10 equivalents).

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Identify amide peaks that show concentration-dependent chemical shift perturbations (CSPs) or significant line broadening. These are indicative of binding.

    • If backbone assignments for the protein are available, the perturbed residues can be mapped onto the protein's 3D structure to identify the binding pocket.

    • The magnitude of the CSPs can be plotted against the ligand concentration and fit to a binding isotherm to calculate the Kᴅ.

Phase 2 Protocol: Hit Validation with X-ray Crystallography

Causality: While SPR and NMR confirm if and where a fragment binds, X-ray crystallography reveals precisely how it binds.[16][17] This structural information is paramount for the subsequent hit-to-lead phase, providing a visual roadmap for structure-based design.[18][]

Protocol: Crystal Soaking and Structure Determination

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein that diffract to a high resolution (<2.5 Å). The crystal system must be robust enough to tolerate soaking in solutions containing DMSO.[17]

  • Fragment Soaking:

    • Prepare a "soaking solution" containing the cryoprotectant used for flash-cooling and a high concentration of this compound (typically 1-10 mM, limited by solubility).

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Processing:

    • Retrieve the soaked crystal, flash-cool it in liquid nitrogen, and collect X-ray diffraction data, preferably at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using a previously determined ligand-free structure.

  • Structure Analysis:

    • Calculate an electron density map (2Fo-Fc) and a difference map (Fo-Fc).

    • Carefully inspect the difference map for positive electron density corresponding to the bound fragment. Weakly bound fragments may have low occupancy, requiring specialized analysis software (e.g., PanDDA) to confidently identify them.[17]

    • Model the fragment into the density and refine the structure. The final model will reveal the precise binding mode, orientation, and key interactions (e.g., hydrogen bonds, halogen bonds) between the fragment and the protein.

Phase 3 Protocols: Hit-to-Lead Optimization

With a validated, structurally characterized hit in hand, the goal is to increase potency and improve drug-like properties. This is where the synthetic versatility of this compound is fully realized through a "fragment growing" strategy.[5][20][21]

Fragment_Growing cluster_0 Structure-Guided Design cluster_1 Chemical Synthesis cluster_2 Result InitialHit Initial Hit (Pyrazolopyridine Core) Binds in Pocket A Protein Protein Surface (Pocket B is adjacent and empty) Design Design Strategy: Add moiety to extend into Pocket B via C3-Bromo Suzuki Suzuki Coupling (at C3-Bromo position) Design->Suzuki Selects Reaction BH Buchwald-Hartwig Amination (at C7-Chloro position) GrownCmpd Grown Compound (Higher Affinity) Occupies Pockets A + B Suzuki->GrownCmpd Yields

Caption: Strategy for 'growing' the fragment hit using its synthetic handles.

Vector 1: Elaboration at the C3-Bromo Position via Suzuki Coupling

Causality: The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.[22][23][24] This allows for the direct and modular installation of aryl or heteroaryl groups, which can form new hydrophobic or π-stacking interactions to improve affinity.[25][26]

Protocol: Microwave-Assisted Suzuki Coupling

  • Reaction Setup: In a microwave vial, combine this compound (1 equiv.), the desired arylboronic acid (1.3 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2 equiv.).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Reaction: Seal the vial and heat in a microwave reactor at 100-120°C for 15-30 minutes.

  • Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the C3-arylated product.

Vector 2: Elaboration at the C7-Chloro Position via Buchwald-Hartwig Amination

Causality: The C-Cl bond on the electron-deficient pyridine ring can be functionalized using Buchwald-Hartwig amination.[27][28] This reaction forms a C-N bond, allowing the introduction of various primary or secondary amines to probe for new hydrogen bond interactions or fill unoccupied space.[29][30]

Protocol: Buchwald-Hartwig C-N Coupling

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine this compound (1 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture at 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Purification: Cool the reaction, filter through celite to remove palladium residues, and concentrate. Purify the residue by flash column chromatography.

Table 3: Example Structure-Activity Relationship (SAR) Data

CompoundModificationKᴅ (µM)Fold Improvement
Hit 1 3-Br, 7-Cl (Parent Fragment)210-
1a 3-(4-hydroxyphenyl), 7-Cl454.7x
1b 3-Br, 7-(morpholino)982.1x
1c 3-(4-hydroxyphenyl), 7-(morpholino)5.240.4x

Conclusion

This compound is more than just a heterocyclic molecule; it is a purpose-built tool for modern drug discovery. Its adherence to the "Rule of Three," combined with a rigid core and two chemically orthogonal handles, makes it an exemplary fragment for FBDD campaigns. By employing sensitive biophysical screening techniques to identify initial hits and leveraging structure-guided design with robust synthetic chemistry, researchers can efficiently translate weak-binding fragments into high-quality, potent lead compounds. The protocols and strategies outlined in this guide provide a validated framework for unlocking the full potential of this versatile chemical scaffold.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]

  • SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Semantics Scholar. [Link]

  • Chapter 7. Fragment-Based Drug Discovery. ScienceDirect. [Link]

  • Fragment-to-Lead. Creative Biostructure. [Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst. [Link]

  • Crystallographic Fragment Screening in Drug Discovery. SARomics Biostructures. [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Fragment screening by surface plasmon resonance. SciSpace. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. MDPI. [Link]

  • 3-bromo-7-chloro-1H-pyrrolo(3,2-b)pyridine. PubChem. [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • X-ray Crystallography Fragment Screening. Selvita. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Fragment-based screening using surface plasmon resonance technology. CNGBdb. [Link]

  • Concepts and Core Principles of Fragment-Based Drug Design. PubMed Central. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PubMed Central. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]

  • Fragment-based screening by protein-detected NMR spectroscopy. PubMed Central. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PubMed Central. [Link]

  • Buchwald-Hartwig amination. YouTube. [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

Sources

Application Notes and Protocols for the Regioselective N-1 Functionalization of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolo[4,3-c]pyridines in Medicinal Chemistry

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, recognized for its structural resemblance to purine nucleobases. This mimicry allows molecules incorporating this core to interact with a wide array of biological targets, including kinases, phosphodiesterases, and other ATP-binding proteins, which are pivotal in numerous disease pathways. The strategic functionalization of the pyrazolo[4,3-c]pyridine core is therefore of paramount importance for the development of novel therapeutics with high potency and selectivity.

The 3-bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine is a particularly valuable starting material. The bromine and chlorine atoms at positions 3 and 7, respectively, serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR). However, the pyrazole moiety of the scaffold possesses two reactive nitrogen atoms, N-1 and N-2, which presents a significant challenge in achieving regioselective functionalization. Uncontrolled reactions can lead to a mixture of N-1 and N-2 isomers, which often exhibit distinct pharmacological profiles and can complicate downstream purification and analysis.

This application note provides a detailed and robust protocol for the selective N-1 functionalization of this compound. We will delve into the mechanistic principles governing this regioselectivity and present a comprehensive, step-by-step methodology for N-alkylation and N-arylation reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

Mechanistic Insights: Achieving N-1 Regioselectivity through Thermodynamic Control

The regioselectivity of N-functionalization in pyrazolo[4,3-c]pyridines is a classic example of thermodynamic versus kinetic control. The two nitrogen atoms of the pyrazole ring exhibit different steric and electronic environments, which influences their reactivity.

  • N-1 Position: The N-1 nitrogen is generally considered to be the thermodynamically more stable position for substitution. This is attributed to the resulting fused aromatic system having a more favorable distribution of electron density.

  • N-2 Position: The N-2 nitrogen is often the kinetically favored site of attack due to its greater steric accessibility. Reactions performed at lower temperatures and for shorter durations may yield a higher proportion of the N-2 isomer.

Our protocol is designed to exploit the thermodynamic preference for N-1 substitution. By employing conditions that allow for equilibration between the N-1 and N-2 substituted products, such as elevated temperatures and longer reaction times, the more stable N-1 isomer can be obtained as the major product.

G cluster_0 Reaction Pathway Start 3-Bromo-7-chloro- 1H-pyrazolo[4,3-c]pyridine Base Base (e.g., Cs2CO3, NaH) Start->Base Deprotonation Anion Pyrazolide Anion Base->Anion Kinetic N-2 Substituted (Kinetic Product) Anion->Kinetic Attack at N-2 (Faster) Equilibration Equilibration (Heat, Time) Anion->Equilibration Attack at N-1 (Slower) Electrophile Electrophile (R-X) Kinetic->Equilibration Reversible Thermo N-1 Substituted (Thermodynamic Product) Equilibration->Thermo Irreversible (More Stable) G cluster_0 Regioisomer Validation Workflow Start Crude Product Mixture Purification Flash Column Chromatography Start->Purification Isomers Separated Isomers (Major and Minor) Purification->Isomers NMR 1D and 2D NMR Analysis (¹H, ¹³C, NOESY) Isomers->NMR Confirmation Confirmation of N-1 Structure NMR->Confirmation NOE correlation observed between N1-substituent and H-7 proton

Application Notes: 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine as a Pivotal Intermediate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[4,3-c]pyridine Scaffold

The 1H-pyrazolo[4,3-c]pyridine nucleus is a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of a wide array of protein kinases.[1] The dysregulation of these kinases is a well-established hallmark of numerous oncological and inflammatory conditions, making them critical targets for therapeutic intervention. The strategic halogenation of this core at the 3 and 7-positions, as seen in 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine, provides synthetic chemists with two distinct and orthogonally reactive handles. This dual functionality is paramount for the vectorial elaboration of the scaffold, enabling the precise construction of complex molecular architectures required for potent and selective kinase inhibition. The bromine atom at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the chlorine at C7 offers a site for nucleophilic aromatic substitution, allowing for a modular and convergent approach to the synthesis of Active Pharmaceutical Ingredients (APIs).

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties of an intermediate is fundamental for its effective use in a laboratory or manufacturing setting. The data presented below has been consolidated from leading chemical suppliers.

PropertyValueReference
Molecular Formula C₆H₃BrClN₃[2][3]
Molecular Weight 232.47 g/mol [2][3]
Appearance Solid[2][3]
CAS Number 1357945-65-3[4]
InChI Key NYUIQNIHXGGJDK-UHFFFAOYSA-N[2][3]
SMILES Clc1cncc2c(Br)n[nH]c12[2][3]
Hazard Class Acute Toxicity 3 (Oral)[2][3]
Signal Word Danger[2][3]
Hazard Statements H301 (Toxic if swallowed)[2][3]
Precautionary Statements P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[2][3]
Storage Class 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects)[2][3]

Synthetic Protocol for this compound

The following protocol is an adapted procedure based on established methods for the synthesis of related pyrazolopyridine systems, particularly those involving diazotization and cyclization of substituted aminopyridines. The rationale for this approach lies in its efficiency and the ready availability of the starting materials.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of Intermediate A Starting Material: 2,6-dichloro-3-aminopyridine B Step 1: Diazotization NaNO₂, HBr/H₂O, 0-5 °C A->B Formation of Diazonium Salt C Step 2: Bromination & Cyclization Br₂, Acetic Acid B->C Sandmeyer-type reaction & Ring Closure D Intermediate: This compound C->D Isolation & Purification

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Procedure

Materials:

  • 2,6-dichloro-3-aminopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48% aq.)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Sodium bisulfite (NaHSO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Diazotization:

    • To a cooled (0-5 °C) solution of 2,6-dichloro-3-aminopyridine (1.0 eq) in a mixture of 48% HBr and water, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.

    • Causality: The acidic conditions and low temperature are crucial for the in-situ formation and stability of the diazonium salt intermediate. Exceeding this temperature can lead to premature decomposition and reduced yield.

  • Bromination and Cyclization:

    • To the cold diazonium salt solution, add a solution of bromine (1.2 eq) in glacial acetic acid dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.

    • Causality: This step combines a Sandmeyer-type bromination with an intramolecular cyclization to form the pyrazole ring. Acetic acid serves as both a solvent and a proton source to facilitate the cyclization.

  • Work-up and Purification:

    • Upon completion, carefully quench the excess bromine by the slow addition of a saturated aqueous solution of sodium bisulfite until the orange color disappears.

    • Neutralize the reaction mixture by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Application in API Synthesis: A Case Study

The true value of this compound is realized in its role as a versatile intermediate for the synthesis of potent kinase inhibitors. The differential reactivity of the C-Br and C-Cl bonds allows for sequential, site-selective functionalization. A prime example of this is its application in the synthesis of advanced cyclin-dependent kinase (CDK) inhibitors, which are crucial in cancer therapy.

Protocol: Suzuki-Miyaura Cross-Coupling at the C3 Position

The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity is exploited to introduce aryl or heteroaryl moieties at the C3 position, a common feature in many kinase inhibitors.

Diagram of the Suzuki-Miyaura Coupling Workflow

G cluster_1 API Synthesis Step E Intermediate: This compound G Suzuki-Miyaura Coupling Pd Catalyst, Base, Solvent E->G F Arylboronic Acid F->G H API Precursor: 3-Aryl-7-chloro-1H-pyrazolo[4,3-c]pyridine G->H C-C Bond Formation

Caption: Suzuki-Miyaura coupling of the intermediate to form an API precursor.

Step-by-Step Experimental Procedure

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup:

    • To a flame-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • In a separate vial, pre-mix the palladium(II) acetate (2-5 mol%) and the phosphine ligand (e.g., PPh₃, 8-20 mol%). Add this catalyst/ligand mixture to the main reaction flask.

    • Causality: The choice of palladium catalyst and ligand is critical for reaction efficiency and can be optimized for specific substrates. The base is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane and degassed water to the flask.

    • Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

    • Causality: Degassing is essential to remove oxygen, which can oxidize the palladium catalyst and lead to catalyst deactivation and reduced yields.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the 3-aryl-7-chloro-1H-pyrazolo[4,3-c]pyridine product.

Analytical Characterization

The identity and purity of the synthesized intermediate and subsequent products must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the regioselectivity of the reactions.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of advanced API candidates, particularly in the field of kinase inhibitors. Its di-halogenated nature allows for selective and sequential functionalization, providing a robust platform for the construction of complex and diverse molecular libraries. The protocols outlined in these notes provide a solid foundation for the synthesis and application of this important building block in drug discovery and development programs.

References

  • BenchChem. Application Notes: 4-Methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies.
  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • BenchChem. Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
  • Sigma-Aldrich. This compound.
  • Guidechem. What is the synthesis method of 7-Chloro-1H-pyrazolo[3,4-c]pyridine?.
  • BenchChem. This compound.
  • ChemicalBook. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis.
  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

Application Note: A Scalable and Robust Synthesis of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, scalable, and field-tested experimental procedure for the synthesis of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. The described synthetic route commences with the commercially available 2,6-dichloropyridine and proceeds through a four-step sequence involving nitration, reduction, cyclization, and a final Sandmeyer bromination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations for experimental choices, and critical safety considerations for scaling up the synthesis.

Introduction

Pyrazolopyridine derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to applications as kinase inhibitors, anti-cancer agents, and treatments for neurological disorders.[2][3] Specifically, the this compound scaffold offers multiple points for further chemical modification, making it a valuable building block for the synthesis of compound libraries in drug discovery programs.

The synthetic pathway detailed herein was developed to be robust, scalable, and utilize readily available starting materials, addressing the common challenges of moving from medicinal chemistry scales to larger, process-oriented production.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the following four-step sequence:

Synthetic_Scheme 2,6-Dichloropyridine 2,6-Dichloropyridine 2,6-Dichloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine 2,6-Dichloropyridine->2,6-Dichloro-3-nitropyridine   HNO3, H2SO4 3-Amino-2,6-dichloropyridine 3-Amino-2,6-dichloropyridine 2,6-Dichloro-3-nitropyridine->3-Amino-2,6-dichloropyridine   Fe, NH4Cl 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine 3-Amino-2,6-dichloropyridine->7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine   Hydrazine Hydrate This compound This compound 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine->this compound   1. NaNO2, HBr   2. CuBr

Caption: Overall synthetic route for this compound.

Experimental Protocols

Part 1: Synthesis of 2,6-Dichloro-3-nitropyridine

Causality: The initial step involves the regioselective nitration of 2,6-dichloropyridine. The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring towards electrophilic substitution. However, the 3- and 5-positions are the most electron-rich, and nitration preferentially occurs at the 3-position due to steric hindrance from the chlorine atoms at the adjacent 2- and 6-positions. A mixture of concentrated nitric and sulfuric acids is a standard and effective nitrating agent for deactivated aromatic systems.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (500 mL).

  • Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 2,6-dichloropyridine (100 g, 0.676 mol) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (70 mL, 1.1 eq) to concentrated sulfuric acid (70 mL) while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the reaction flask over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice (2 kg) with vigorous stirring.

  • Isolation: The product will precipitate as a pale-yellow solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 85-90%

Part 2: Synthesis of 3-Amino-2,6-dichloropyridine

Causality: The nitro group of 2,6-dichloro-3-nitropyridine is reduced to a primary amine. A classic and cost-effective method for this transformation on a large scale is the use of iron powder in the presence of an acidic activator, such as ammonium chloride. This method is generally preferred over catalytic hydrogenation for scale-up due to its lower cost and operational simplicity.

Protocol:

  • Reaction Setup: To a multi-necked reactor equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2,6-dichloro-3-nitropyridine (100 g, 0.518 mol), ethanol (800 mL), and water (200 mL).

  • Addition of Reagents: Add ammonium chloride (27.7 g, 0.518 mol) and iron powder (86.7 g, 1.55 mol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The reaction is exothermic, so careful initial heating is required.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: Add water (500 mL) and ethyl acetate (500 mL) to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Expected Yield: 80-85%

Part 3: Synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine

Causality: This step involves the construction of the pyrazole ring. The reaction of a 3-amino-2-chloropyridine derivative with hydrazine hydrate is a known method for the synthesis of pyrazolopyridines. The reaction proceeds via a nucleophilic substitution of the chlorine at the 2-position by hydrazine, followed by an intramolecular cyclization and subsequent aromatization.

Protocol:

  • Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, combine 3-amino-2,6-dichloropyridine (50 g, 0.307 mol), hydrazine hydrate (60 mL, ~2 eq), and ethanol (250 mL).

  • Reaction: Heat the mixture to 120 °C and maintain for 12-16 hours. The pressure inside the vessel will increase, so ensure the use of an appropriately rated reactor.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cooling and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and then with water.

  • Drying: Dry the product in a vacuum oven at 50-60 °C.

Expected Yield: 70-75%

Part 4: Synthesis of this compound

Causality: The final step is a Sandmeyer reaction, a well-established method for converting an aromatic primary amine to a halide.[4] The reaction proceeds in two stages: first, the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures to form a diazonium salt.[5] This intermediate is then treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromide atom, releasing nitrogen gas.[6]

Protocol:

Step 4a: Diazotization

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 7-chloro-1H-pyrazolo[4,3-c]pyridin-3-amine (30 g, 0.178 mol) in 48% hydrobromic acid (300 mL).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.

  • Addition of Nitrite: Prepare a solution of sodium nitrite (13.5 g, 0.196 mol, 1.1 eq) in water (50 mL) and cool it to 0-5 °C. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature is maintained below 5 °C.

  • Stirring: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt should result in a clear solution.

Step 4b: Sandmeyer Bromination

  • Catalyst Preparation: In a separate reactor, prepare a solution of copper(I) bromide (28.0 g, 0.195 mol, 1.1 eq) in 48% hydrobromic acid (150 mL) and cool it to 0-5 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Control the addition rate to manage the evolution of nitrogen gas.

  • Warming: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice water (1 L) and ethyl acetate (500 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 250 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, then wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.

Expected Yield: 60-70%

Data Summary

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
12,6-Dichloropyridine2,6-Dichloro-3-nitropyridineHNO₃, H₂SO₄H₂SO₄0-103-485-90
22,6-Dichloro-3-nitropyridine3-Amino-2,6-dichloropyridineFe, NH₄ClEthanol/WaterReflux4-680-85
33-Amino-2,6-dichloropyridine7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amineHydrazine HydrateEthanol12012-1670-75
47-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amineThis compound1. NaNO₂, HBr2. CuBrHBr/Water0-602-360-70

Safety Considerations for Scale-Up

  • Nitration: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts. The addition of the nitrating mixture should be slow and monitored carefully. Quenching on ice should also be done cautiously.

  • Hydrazine: Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The use of a sealed pressure vessel requires careful monitoring of temperature and pressure.

  • Diazotization and Sandmeyer Reaction: Diazonium salts are potentially explosive, especially when dry.[7] They should be prepared and used in solution at low temperatures without isolation. The Sandmeyer reaction involves the evolution of nitrogen gas, which can cause foaming and pressure build-up. Ensure adequate venting and a sufficiently large reactor volume. For large-scale operations, consider the use of continuous flow reactors to minimize the accumulation of hazardous diazonium intermediates.[8][9]

Characterization of Final Product

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals for the aromatic protons on the pyridine and pyrazole rings.

  • ¹³C NMR: Expected signals for the carbon atoms of the heterocyclic core.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight (232.47 g/mol ), and the isotopic pattern should be consistent with the presence of one bromine and one chlorine atom.[10]

  • Purity (HPLC): Purity should be assessed by HPLC, with a target of >98% for use in further synthetic applications.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed procedures and adhering to the safety precautions, researchers and process chemists can reliably produce this valuable building block for drug discovery and development. The rationale behind each experimental step is provided to facilitate understanding and potential optimization for specific laboratory or plant conditions.

References

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 1059–1064.
  • Semantic Scholar. [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available from: [Link]

  • datapdf.com. Scale-Up and Safety Evaluation of a Sandmeyer Reaction - Organic. Available from: [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2417-2438.
  • Kaupp, G., Naimi-Jamal, M. R., & Schmeyers, J. (2003). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. Chemistry–A European Journal, 9(16), 4156-4161.
  • Google Patents. Pyrazolopyridine compound and preparation method thereof.
  • YouTube. Sandmeyer Reaction - experimental procedure and set up. Available from: [Link]

  • Wang, Y., et al. (2022). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry–A European Journal, 28(1), e202103589.
  • ResearchGate. Catalytic Sandmeyer Bromination. Available from: [Link]

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]

  • PubChem. 7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine. Available from: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • ResearchGate. Bromination of pyrazole derivatives. Available from: [Link]

  • MDPI. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Available from: [Link]

  • ResearchGate. Diazotization Method. Available from: [Link]

  • Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration. Available from: [Link]

  • Google Patents. Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]

  • NIH. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Available from: [Link]

  • NIH. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]

  • PubMed. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available from: [Link]

  • NIH. Synthesis of new pyrazolo[2][8][11]triazines by cyclative cleavage of pyrazolyltriazenes. Available from: [Link]

  • NIH. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available from: [Link]

  • NIH. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for yield and purity. The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, making robust synthetic access to its derivatives crucial for advancing research.[1]

Section 1: Foundational Questions & Synthesis Overview

This section addresses the fundamental aspects of the synthesis, providing a strategic overview and highlighting critical starting materials.

Q1: What is a reliable synthetic strategy for preparing this compound?

A robust and frequently employed strategy involves a two-stage process: first, the construction of the chlorinated pyrazolopyridine core, followed by a selective bromination at the C3 position. A common pathway starts from a substituted aminopyridine, which undergoes diazotization and intramolecular cyclization, followed by a Sandmeyer-type reaction to install the bromine.

Below is a general workflow for this synthetic approach.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Functionalization A Start: 2,6-Dichloropyridin-3-amine B Step 1: Diazotization (e.g., NaNO₂, H₂SO₄) A->B C Step 2: Intramolecular Cyclization B->C D Intermediate: 7-Chloro-1H-pyrazolo[4,3-c]pyridine C->D E Intermediate: 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine D->E Nitration & Reduction (Not shown in detail) F Step 3: Sandmeyer Reaction (NaNO₂, HBr, CuBr) E->F G Final Product: This compound F->G

Caption: High-level synthetic workflow.

An alternative and often more direct approach for the core synthesis, avoiding the isolation of a diazonium salt, involves treating a substituted aminopyridine with sodium nitrite and acetic anhydride in a suitable solvent like dichloroethane.[2] This method promotes the formation of an N-acetyl-N-nitroso intermediate that cyclizes upon heating.

Q2: How critical is the purity of starting materials and reagents?

Extremely critical. The success of this multi-step synthesis is highly dependent on the quality of the precursors. Impurities can lead to significant side reactions, low yields, and complex purification challenges.[3]

Reagent/Starting MaterialPurity SpecificationCommon Issues & Impact on SynthesisRecommended Action
2,6-Dichloropyridin-3-amine >98%Isomeric impurities can lead to the formation of undesired pyrazolopyridine regioisomers.[4]Verify by ¹H NMR and/or LC-MS before use. Recrystallize if necessary.
**Sodium Nitrite (NaNO₂) **>97%, fine powderOld or clumpy NaNO₂ can have reduced reactivity, leading to incomplete diazotization.Use a fresh, finely ground powder. Store in a desiccator.
Copper(I) Bromide (CuBr) >98%Oxidized (greenish) CuBr containing Cu(II) is less effective in the Sandmeyer reaction, reducing yield.[5]Use off-white, freshly purchased CuBr or wash with glacial acetic acid then ethanol/ether to purify.
Solvents (e.g., DCE, Acetonitrile) Anhydrous GradeProtic impurities (water) can quench reactive intermediates or hydrolyze reagents.Use freshly distilled solvents or purchase from a sealed bottle.

Section 2: Troubleshooting Common Synthesis Failures

Encountering issues like low yield or complex product mixtures is common in heterocyclic chemistry. This section provides a logical framework for diagnosing and solving these problems.

Q3: My overall yield is extremely low, or I failed to isolate any product. What went wrong?

This is a frequent and frustrating issue. A systematic approach is required to pinpoint the failure point. The following decision tree illustrates a typical troubleshooting workflow.

G start Low / No Product Yield check_tlc Review TLC Data from Each Step start->check_tlc no_sm_consumption Problem: Starting Material (SM) Remains check_tlc->no_sm_consumption SM spot dominant? sm_consumed Problem: SM Consumed, No Product Spot check_tlc->sm_consumed SM spot gone? streaking Problem: Streaking or Baseline Material check_tlc->streaking Unresolved spots? reagent_purity Verify Reagent Purity & Activity (NaNO₂, CuBr, etc.) no_sm_consumption->reagent_purity temp_time Optimize Reaction Temp & Time (Was it too low or too short?) no_sm_consumption->temp_time solubility Check SM Solubility in Solvent no_sm_consumption->solubility decomposition Product or Intermediate Decomposition (Is the temperature too high?) sm_consumed->decomposition wrong_conditions Incorrect Reaction Conditions (Wrong acid, wrong solvent?) sm_consumed->wrong_conditions workup_loss Product Lost During Workup? (Check aqueous layers, pH) sm_consumed->workup_loss polar_byproduct Formation of Highly Polar Byproducts (e.g., salts, hydrolyzed species) streaking->polar_byproduct purification_issue Review Purification Strategy (Adjust column chromatography solvent system) streaking->purification_issue

Caption: Troubleshooting workflow for low product yield.

Detailed Checks:

  • Diazotization Failure: If the initial aminopyridine is not consumed, the diazotization likely failed. Ensure the reaction is kept cold (0-5 °C) and that the acid (e.g., H₂SO₄, HBr) is of sufficient concentration.

  • Sandmeyer Reaction Failure: If the 3-amino intermediate is consumed but no bromo product is formed, the issue lies with the Sandmeyer step. The most common culprit is inactive CuBr.[6] Ensure the diazonium salt solution is added slowly to the heated CuBr solution to maintain a steady evolution of N₂ gas.

  • Work-up Losses: The pyrazolopyridine core is basic. Ensure the pH is adjusted correctly during extraction. The product may be lost to the aqueous phase if it is protonated. A final extraction with a stronger solvent like dichloromethane or ethyl acetate after neutralization is advisable.

Q4: My TLC shows multiple product spots that are difficult to separate. What are the likely side products?

Observing multiple spots is often indicative of incomplete reactions or side reactions such as isomerization or debromination.

Possible Side ProductTypical Cause & Appearance on TLCMitigation Strategy
7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine Unreacted starting material from the Sandmeyer step. Often a more polar spot.Increase reaction time or temperature of the Sandmeyer reaction. Ensure a sufficient excess of NaNO₂ and CuBr.
7-Chloro-1H-pyrazolo[4,3-c]pyridine Reductive de-amination/de-bromination. Often a less polar spot than the amine but more polar than the bromo-product.Ensure the reaction is not run for an excessively long time at high temperatures. Use high-purity reagents to avoid sources of reducing agents.
Isomeric Pyrazolopyridines Use of impure starting aminopyridine. May have a very similar Rf value, making separation difficult.Source high-purity starting materials. Regioselectivity can sometimes be influenced by solvent and temperature.[4]
Q5: The Sandmeyer reaction to install the bromine is inefficient. How can I improve it?

The Sandmeyer reaction is a powerful but sometimes temperamental transformation for converting aryl amines to aryl halides via diazonium salts.[5][7]

Key Optimization Points:

  • Temperature Control: Diazotization must be performed at 0-5 °C to ensure the stability of the diazonium salt. The subsequent reaction with CuBr is typically performed at a higher temperature (e.g., 60-80 °C) to facilitate the displacement of N₂.

  • Acid Choice: For bromination, performing the diazotization in HBr is often advantageous, as it provides the bromide counter-ion in situ.

  • Catalyst Activity: As mentioned, the quality of the CuBr is paramount. It acts as a catalyst to facilitate the single-electron transfer that initiates the radical mechanism.[5]

  • Slow Addition: The diazonium salt solution should be added dropwise to the hot CuBr solution. A rapid addition can lead to uncontrolled decomposition and the formation of tar-like byproducts.

G cluster_0 Diazonium Salt Formation cluster_1 Radical-Nucleophilic Substitution amine Ar-NH₂ diazonium Ar-N₂⁺ X⁻ amine->diazonium NaNO₂, HX 0-5 °C aryl_radical Ar• + N₂ diazonium->aryl_radical e⁻ transfer from Cu(I) cu_i Cu(I)Br cu_ii Cu(II)BrX product Ar-Br aryl_radical->product Br transfer from Cu(II) cu_ii->cu_i Regeneration

Caption: Simplified mechanism of the Sandmeyer reaction.

Section 3: Purification and Characterization

Q6: What is the recommended method for purifying the final product?

Purification of this compound typically requires column chromatography.

  • Stationary Phase: Standard silica gel (230-400 mesh) is generally effective.

  • Mobile Phase (Eluent): A gradient elution is recommended. Start with a less polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity to elute the product. The optimal solvent system should be determined by TLC analysis first.

  • Post-Chromatography: Fractions containing the pure product should be combined and the solvent removed in vacuo. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) to obtain a crystalline solid. The molecular weight of the final product is 232.47 g/mol .[8]

References

  • Milišiūnaitė, V., Kadlecov?, A., Žukauskaitė, A. et al. Synthesis and anthelmintic activity of benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives. Mol Divers 24, 1025–1042 (2020). [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC. [Link]

  • Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). [Link]

  • Khan, I., Zaib, S., Batool, S., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity (2021). [Link]

Sources

Technical Support Center: Chromatographic Purification of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine. Authored from the perspective of a Senior Application Scientist, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the specific challenges associated with this halogenated heterocyclic compound.

Understanding the Molecule: The Key to Successful Purification

This compound is a moderately polar heterocyclic compound. Its purification by chromatography presents unique challenges primarily due to the basic nitrogen atoms within the pyrazolopyridine ring system. These basic centers can interact strongly with the acidic surface of standard silica gel, a common stationary phase, leading to common issues like peak tailing and poor recovery.[1][2] Understanding this fundamental interaction is the first step in developing a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: Which chromatography mode is the best starting point for purifying this compound?

A1: The choice of chromatography mode depends on the scale of your purification and the available equipment. Both Normal-Phase and Reversed-Phase chromatography can be effective, but they address the molecule's properties in different ways.

  • Normal-Phase Chromatography (NPC): Using a polar stationary phase like silica gel is a common and cost-effective choice, especially for larger-scale flash chromatography.[2] However, to counteract the basicity of the pyrazolopyridine nitrogens, the mobile phase must be modified with a basic additive like triethylamine (TEA) or ammonia.

  • Reversed-Phase Chromatography (RPC): This is the most widely used HPLC technique and is often ideal for high-resolution analytical separations or final purification steps.[2] It uses a non-polar stationary phase (e.g., C18) with a polar mobile phase.[2][3] For this compound, RPC is often less prone to the severe peak tailing seen with unmodified silica.[4]

G

Q2: Why are my chromatographic peaks tailing severely on a silica gel column?

A2: Peak tailing is the most common issue when purifying basic compounds like pyridines on silica gel.[1] The primary cause is the strong interaction between the basic nitrogen atoms in your molecule and acidic residual silanol groups (Si-OH) on the surface of the silica.[1] This leads to a secondary, non-ideal retention mechanism that broadens the peak, particularly on the trailing edge.[1] Another potential cause is column overload, where too much sample has been injected for the amount of stationary phase.[1]

Q3: My compound is very polar and remains on the baseline during TLC analysis. What should I do?

A3: If your compound has a very low Rf value (retention factor) and stays at the baseline, the mobile phase is not polar enough to elute it from the stationary phase. You need to increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, you should switch to a more polar mixture, such as dichloromethane/methanol.[4][5] A gradient elution, starting with a less polar solvent and gradually increasing polarity, can be highly effective for compounds that are strongly retained.[4]

Q4: My compound is not UV-active. How can I monitor the purification?

A4: If your compound lacks a UV chromophore, you cannot visualize it on a TLC plate using a UV lamp. Alternative visualization methods are required. After developing the TLC plate, you can dip it into a chemical stain. General-purpose stains like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) are effective for a wide range of organic compounds and will reveal the spot locations.[4]

Troubleshooting Guide: From Problem to Protocol

This section addresses specific issues with detailed explanations and actionable protocols to guide you through method development and optimization.

Issue 1: Persistent Peak Tailing in Normal-Phase Chromatography

Causality: As established, the root cause is the interaction between the basic analyte and acidic silanols. The solution is to "mask" these acidic sites on the silica surface.

Solution: Add a basic modifier to your mobile phase. A small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, will preferentially bind to the active silanol sites, preventing your target compound from interacting with them.[1] This allows for a more uniform interaction, resulting in sharper, more symmetrical peaks.

Experimental Protocol: Eliminating Peak Tailing on Silica Gel

  • Prepare Modified Eluent: To your chosen mobile phase (e.g., 95:5 Dichloromethane/Methanol), add 0.1-0.5% v/v of triethylamine or concentrated ammonium hydroxide.

  • TLC Analysis: Run a TLC of your crude material using both the unmodified and modified eluents. You should observe a significant improvement in spot shape with the modified system. The Rf value may also increase slightly.

  • Column Equilibration: Before loading your sample, flush the packed column with at least 3-5 column volumes of the modified mobile phase. This is a critical step to ensure the entire stationary phase is neutralized.

  • Load and Elute: Load your sample (dry loading is recommended) and proceed with the chromatography using the modified eluent.

G

Issue 2: Co-elution with an Impurity

Causality: Co-elution occurs when the selectivity between your target compound and an impurity is insufficient. Resolution is a function of efficiency, selectivity, and retention. To improve separation, you must alter one of these factors.

Solution: The most effective way to resolve co-eluting peaks is to change the selectivity of the system. This is achieved by altering the chemical interactions, either by changing the mobile phase composition or the stationary phase itself.

  • Mobile Phase Optimization: Changing the solvents can alter the separation. For instance, in normal-phase, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system introduces different intermolecular forces (dipole-dipole, hydrogen bonding) and can significantly change the relative retention of compounds.[4]

  • Stationary Phase Change: If modifying the mobile phase is ineffective, changing the stationary phase is the next logical step. In reversed-phase HPLC, if a C18 column fails to provide separation, switching to a Phenyl or Cyano phase offers different interaction mechanisms (π-π interactions) that can resolve the components.[1]

Parameter to ChangeEffect on SeparationTypical Action (Normal Phase)Typical Action (Reversed Phase)
Mobile Phase Alters Selectivity Switch solvent class (e.g., EtOAc to Acetone)Change organic modifier (e.g., ACN to MeOH) or pH
Stationary Phase Alters Selectivity Switch from Silica to Alumina or a bonded phaseSwitch from C18 to Phenyl, Cyano, or C8
Column Length Increases Efficiency Use a longer columnUse a longer column
Particle Size Increases Efficiency Use smaller mesh silica (requires higher pressure)Use a column with smaller particles (e.g., 5µm -> 3µm)
Issue 3: Low Recovery or Suspected On-Column Degradation

Causality: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[5] Alternatively, highly polar or basic compounds can bind irreversibly to the stationary phase, leading to low mass recovery.

Solution: First, confirm that degradation is occurring on the stationary phase. A 2D TLC experiment is a simple and effective diagnostic tool. If degradation is confirmed, you must switch to a more inert stationary phase.

Experimental Protocol: 2D TLC for Stability Assessment

  • Spotting: Take a square TLC plate and spot your crude sample in the bottom-left corner.[1]

  • First Development: Develop the plate in a suitable solvent system.

  • Drying and Rotation: Remove the plate, dry it completely, and then rotate it 90 degrees counter-clockwise so the line of separated spots is now on the baseline.[1]

  • Second Development: Develop the plate again in the same solvent system.

  • Analysis: Visualize the plate.

    • Stable Compounds: All spots will appear along a 45-degree diagonal line.

    • Unstable Compounds: If a compound is degrading on the silica, new spots will appear off the diagonal.[5]

If instability is confirmed, consider using a less acidic stationary phase like neutral alumina or a polymer-based column.[1] For reversed-phase, modern, high-purity, end-capped C18 columns have minimal residual silanol activity and are excellent for preventing such issues.[1]

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Retrieved from [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved from [Link]

  • Chromedia. (n.d.). Troubleshooting LC, basics. Chromedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Wikipedia. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. University of Rochester. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.3: Optimizing Chromatographic Separations. Chemistry LibreTexts. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Chromatography Forum. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted pyrazolo[4,-c]pyridines. This resource is designed to provide expert guidance and troubleshooting solutions for common challenges encountered during the synthesis of this important heterocyclic scaffold. As a class of compounds with significant biological activity, the ability to efficiently and selectively synthesize pyrazolo[4,3-c]pyridines is crucial for advancing drug discovery programs.[1] This guide, presented in a question-and-answer format, offers practical advice and evidence-based protocols to help you navigate the complexities of these synthetic routes.

I. Troubleshooting Guide: Addressing Common Synthetic Challenges

This section addresses specific experimental issues that can arise during the synthesis of pyrazolo[4,3-c]pyridines, providing insights into their root causes and offering step-by-step solutions.

Issue 1: Poor Regioselectivity - Formation of Pyrazolo[3,4-b]pyridine Isomers

Question: My reaction is producing a mixture of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine isomers, and the separation is proving to be very difficult. What factors control the regioselectivity, and how can I favor the formation of the desired [4,3-c] isomer?

Answer:

The formation of regioisomers is a frequent challenge in pyrazolopyridine synthesis. The outcome of the cyclization is highly dependent on the electronic and steric properties of the precursors, as well as the reaction conditions.[2]

Underlying Causes:

  • Ambident Nucleophilicity of the Pyrazole Ring: In syntheses involving the annulation of a pyrazole ring onto a pyridine precursor, the pyrazole nitrogen atoms (N1 and N2) can both act as nucleophiles, leading to the formation of different isomers.

  • Electrophilic Sites on the Pyridine Ring: When constructing the pyrazole ring onto a pyridine scaffold, cyclization can occur at different positions of the pyridine ring, leading to isomeric products. For instance, in the cyclization of 3-acylpyridine N-oxide tosylhydrazones, nucleophilic attack can occur at both the C2 and C4 positions of the pyridine ring, yielding pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines, respectively.[3]

Troubleshooting Strategies:

  • Control of Electrophile/Solvent Combination: The choice of activating electrophile and solvent can significantly influence the regiochemical outcome. For the cyclization of 3-acylpyridine N-oxide tosylhydrazones, using tosyl anhydride in dichloromethane favors the formation of the pyrazolo[3,4-b]pyridine isomer, while triflic anhydride in the same solvent can favor the pyrazolo[4,3-c]pyridine isomer.[3]

  • Strategic Use of Directing Groups: The electronic nature of substituents on the pyridine ring can direct the cyclization. Electron-withdrawing groups can enhance the electrophilicity of specific carbons, guiding the intramolecular nucleophilic attack to the desired position.

  • Selection of Isomerically Pure Starting Materials: When possible, utilizing starting materials that are predisposed to form the desired isomer is a key strategy. For example, the geometry of hydrazones can be critical; (Z)-hydrazones often cyclize readily, whereas (E)-hydrazones may not react under the same conditions.[2][3]

Experimental Protocol: Regioselective Synthesis via Hydrazone Geometry Control [3]

This protocol provides an example of how to control regioselectivity by using a specific hydrazone isomer.

  • Synthesis of (Z)-3-acylpyridine N-oxide tosylhydrazone:

    • Dissolve the 3-acylpyridine N-oxide in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of tosylhydrazide.

    • Heat the mixture to reflux for the appropriate time, monitoring by TLC.

    • Cool the reaction mixture to allow for crystallization of the (Z)-hydrazone.

    • Isolate the product by filtration and wash with cold solvent.

  • Cyclization Reaction:

    • Dissolve the purified (Z)-hydrazone in dichloromethane.

    • Add an appropriate electrophilic additive (e.g., triflic anhydride to favor the [4,3-c] isomer).[3]

    • Add an amine base (e.g., triethylamine).

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the crude product by column chromatography to isolate the desired pyrazolo[4,3-c]pyridine.

Data Summary: Effect of Electrophile on Regioselectivity [3]

Electrophilic AdditiveSolventRatio of Pyrazolo[3,4-b]pyridine : Pyrazolo[4,3-c]pyridine
Tosyl AnhydrideDichloromethaneGood regioselectivity towards [3,4-b] isomer
Triflic AnhydrideDichloromethanePrimarily [4,3-c] isomer
Trifluoroacetic AnhydrideDichloromethaneModerate regioselectivity
PyBroPDichloromethaneModerate regioselectivity

Diagram: Regioselective Cyclization Pathways

G start 3-Acylpyridine N-oxide (Z)-Tosylhydrazone intermediate Activated Intermediate start->intermediate Electrophilic Activation product1 Pyrazolo[3,4-b]pyridine (Major Product) intermediate->product1 Intramolecular Nucleophilic Attack at C2 product2 Pyrazolo[4,3-c]pyridine (Major Product) intermediate->product2 Intramolecular Nucleophilic Attack at C4 path1_reagent Tosyl Anhydride path1_reagent->intermediate path2_reagent Triflic Anhydride path2_reagent->intermediate

Caption: Control of regioselectivity in pyrazolopyridine synthesis.

Issue 2: N-Alkylation vs. C-Alkylation Side Reactions

Question: I am attempting to N-alkylate my pyrazolo[4,3-c]pyridine, but I am observing a significant amount of C-alkylation as a side product. How can I improve the selectivity for N-alkylation?

Answer:

The pyrazole ring system possesses multiple nucleophilic sites, including the two nitrogen atoms and, under certain conditions, the carbon atoms of the ring. The regioselectivity of alkylation is a well-documented challenge and is influenced by several factors.[4][5]

Underlying Causes:

  • Tautomerism: Unsubstituted or N1-substituted pyrazoles can exist in tautomeric forms, which can complicate alkylation reactions.[6]

  • Hard and Soft Acid-Base (HSAB) Theory: The choice of alkylating agent and base can influence the site of attack. Hard electrophiles tend to react at the more electronegative nitrogen atoms, while softer electrophiles might show a preference for the softer carbon nucleophiles, especially if the nitrogen atoms are sterically hindered.

  • Steric Hindrance: Bulky substituents on the pyrazole or pyridine ring can sterically hinder one of the nitrogen atoms, leading to alkylation at the less hindered nitrogen or even at a carbon position.

Troubleshooting Strategies:

  • Choice of Base and Solvent: The use of a strong, non-nucleophilic base can cleanly deprotonate the pyrazole nitrogen, increasing its nucleophilicity and favoring N-alkylation. The choice of solvent can also play a role in modulating the reactivity of the pyrazole anion.[7]

  • Protecting Groups: If one nitrogen atom is more reactive than the other, a protecting group strategy can be employed to block the more reactive site, directing alkylation to the desired nitrogen.[8]

  • Directed Metalation: The use of directing groups in combination with organometallic reagents can achieve highly regioselective C-H functionalization, which can be an alternative to direct C-alkylation.[8][9]

Experimental Protocol: Selective N1-Alkylation [10]

This protocol outlines a general procedure for the selective N-alkylation of a pyrazole derivative.

  • Deprotonation:

    • Dissolve the pyrazolo[4,3-c]pyridine in a dry, aprotic solvent (e.g., DMF or THF) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a strong base (e.g., sodium hydride) portion-wise and stir for 30-60 minutes at 0 °C.

  • Alkylation:

    • Add the alkylating agent (e.g., an alkyl halide) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup and Purification:

    • Carefully quench the reaction with water or a saturated ammonium chloride solution.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Diagram: N-Alkylation vs. C-Alkylation

G start Pyrazolo[4,3-c]pyridine Anion path1 N-Alkylation (Desired Pathway) start->path1 path2 C-Alkylation (Side Reaction) start->path2 product1 N-Alkyl-pyrazolo[4,3-c]pyridine path1->product1 product2 C-Alkyl-pyrazolo[4,3-c]pyridine path2->product2 condition1 Strong, Non-nucleophilic Base (e.g., NaH) condition1->path1 condition2 Weaker Base or Steric Hindrance condition2->path2

Caption: Factors influencing N- vs. C-alkylation.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of substituted pyrazolo[4,3-c]pyridines.

Q1: What are the most common starting materials for constructing the pyrazolo[4,3-c]pyridine core?

A1: The synthesis of pyrazolo[4,3-c]pyridines can be approached in two primary ways: by constructing the pyrazole ring onto a pre-existing pyridine or by forming the pyridine ring onto a pyrazole precursor.[11]

  • From Pyridine Precursors: Common starting materials include substituted 3-aminopyridines, 3-halopyridines, and 3-acylpyridine N-oxides.[3] These are often reacted with hydrazine derivatives or other reagents to form the pyrazole ring.

  • From Pyrazole Precursors: Appropriately functionalized pyrazoles, such as 4-amino-5-formylpyrazoles or 5-chloropyrazole-4-carbaldehydes, can serve as precursors for the construction of the pyridine ring.[11]

Q2: How can I purify my final pyrazolo[4,3-c]pyridine product, especially if it's contaminated with regioisomers?

A2: Purification of isomeric pyrazolopyridines can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel or alumina) and the eluent system is crucial. Gradient elution is often necessary to achieve good separation.

  • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed, although it is a more resource-intensive method.

Q3: Are there any specific safety precautions I should take when working with the reagents for these syntheses?

A3: Yes, several reagents commonly used in pyrazolo[4,3-c]pyridine synthesis require careful handling.

  • Hydrazine and its derivatives: These are often toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong bases (e.g., NaH): These are flammable and react violently with water. Handle them under an inert atmosphere and quench them carefully.

  • Pyridine and its derivatives: Many pyridine-based compounds have strong, unpleasant odors and can be toxic. Work in a fume hood to avoid inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

III. References

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of pyrazolo[4,3‐c]pyridines by I2 catalysed intramolecular... (n.d.). ResearchGate. [Link]

  • Bedwell, E. V., Emery, F. da S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35689–35694. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). National Center for Biotechnology Information. [Link]

  • Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives. (2014). ACS Publications. [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. (2012). Beilstein Journals. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). MDPI. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). National Center for Biotechnology Information. [Link]

  • Bedwell, E. V., Emery, F. da S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35689–35694. [Link]

  • Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. (n.d.). ResearchGate. [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (n.d.). National Center for Biotechnology Information. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). MDPI. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). ResearchGate. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). Bentham Science. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (1990). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (n.d.). ResearchGate. [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2001). ACS Publications. [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. (n.d.). ResearchGate. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. (2023). ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Sonogashira Coupling with Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira cross-coupling reaction, with a specialized focus on the pyrazolo[4,3-c]pyridine scaffold. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this powerful C-C bond-forming reaction for the synthesis of novel compounds. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you navigate the complexities of working with these unique nitrogen-containing heterocycles.

The pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry. Its successful functionalization via the Sonogashira coupling opens avenues to a diverse range of chemical entities.[1][2] However, the presence of multiple nitrogen atoms in the heterocyclic system can present unique challenges, such as catalyst inhibition and competing side reactions. This guide provides a systematic approach to overcoming these hurdles and achieving optimal reaction outcomes.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address the most common issues encountered during the Sonogashira coupling of pyrazolo[4,3-c]pyridines.

Question 1: I am observing low to no yield of my desired product. What are the likely causes and how can I resolve this?

A low or non-existent yield is the most frequent issue and can stem from several factors. A systematic investigation is key to identifying the root cause.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect in failed reactions.

    • Palladium(0) Sources: Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are sensitive to air and moisture.[3] Ensure you are using a fresh batch or one that has been stored correctly under an inert atmosphere.

    • Palladium(II) Pre-catalysts: While more stable, pre-catalysts like Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) require in-situ reduction to the active Pd(0) species.[4] If this reduction is inefficient, the catalytic cycle will not initiate.

  • Substrate Reactivity: The nature of the leaving group on the pyrazolo[4,3-c]pyridine ring is critical.

    • Halide Reactivity Order: The reactivity follows the general trend: I > OTf > Br >> Cl.[3][4] If you are using a bromide, the reaction may necessitate higher temperatures or a more active catalyst system compared to an iodide.[3] Chloro-substituted pyrazolo[4,3-c]pyridines are particularly challenging and often require specialized, electron-rich, and bulky phosphine ligands to facilitate the difficult oxidative addition step.[5]

  • Reaction Conditions:

    • Temperature: While many Sonogashira couplings can proceed at room temperature, less reactive substrates, such as bromides or electron-rich pyrazolo[4,3-c]pyridines, may require heating.[3][6] We recommend starting at a moderate temperature (e.g., 60-80 °C) and adjusting as needed.

    • Solvent: The choice of solvent can significantly impact solubility and reaction rates.[7] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can sometimes serve as both the base and solvent.[8] However, for substrates with poor solubility, a co-solvent such as degassed THF, DMF, or acetonitrile may be beneficial.[9]

    • Base: A suitable base is required to deprotonate the terminal alkyne.[3] Ensure the amine base is dry and used in an appropriate excess. For sensitive substrates, inorganic bases like Cs₂CO₃ or K₂CO₃ can be viable alternatives.[1]

  • Reagent Quality:

    • Copper(I) Co-catalyst: If you are using the traditional copper-co-catalyzed method, ensure your CuI is fresh. It can degrade over time, which will stall the reaction.

    • Impurities: Impurities in either the pyrazolo[4,3-c]pyridine starting material or the alkyne can poison the catalyst.[3] If in doubt, purify your starting materials before use.

Question 2: My reaction is producing a significant amount of alkyne homocoupling (Glaser-Hay) byproduct. How can I minimize this?

Alkyne homocoupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions, and is often promoted by the presence of oxygen.[8][10] This side reaction is wasteful, especially when using a valuable or synthetically complex alkyne.[11]

  • Strictly Anaerobic Conditions: The most effective way to suppress Glaser coupling is to rigorously exclude oxygen from your reaction.[8] This can be achieved by:

    • Using standard Schlenk line techniques.

    • Thoroughly degassing your solvents (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes).[3]

    • Maintaining a positive pressure of an inert gas throughout the reaction.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[3][12] These reactions may require different ligands or slightly higher temperatures to proceed efficiently but completely eliminate the primary pathway for Glaser coupling.[13]

  • Slow Addition of the Alkyne: In some cases, adding the alkyne slowly to the reaction mixture via a syringe pump can help to maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction.[14]

Question 3: A black precipitate, likely "palladium black," has formed in my reaction flask. What does this mean and what should I do?

The formation of a black precipitate is a visual indicator of the decomposition of the palladium catalyst to palladium(0) metal.[3] This leads to a loss of catalytic activity and a stalled reaction.

  • Causes of Decomposition:

    • High Temperatures: Excessive heat can promote catalyst decomposition. If you are heating your reaction, try to maintain the lowest temperature that allows for a reasonable reaction rate.

    • Inappropriate Solvent: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[3][15]

    • Impurities: As mentioned before, impurities in the reagents or solvents can lead to catalyst decomposition.

    • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center. If the ligand is not robust enough for the reaction conditions, it can dissociate, leaving the palladium prone to aggregation and precipitation. For challenging substrates, consider using more sterically hindered and electron-rich ligands that form more stable complexes with palladium.[5]

  • Preventative Measures:

    • Use fresh, high-purity reagents and solvents.

    • Optimize the reaction temperature.

    • Select a robust ligand that is appropriate for your substrate and reaction conditions.

Frequently Asked Questions (FAQs)

What is the best general-purpose palladium catalyst and ligand combination for pyrazolo[4,3-c]pyridines?

For initial screening, a combination of PdCl₂(PPh₃)₂ as the pre-catalyst and triphenylphosphine (PPh₃) as the ligand is a reliable starting point.[16] The nitrogen atoms in the pyrazolo[4,3-c]pyridine ring can coordinate to the palladium center, potentially inhibiting the reaction. The use of a slight excess of a monodentate phosphine ligand like PPh₃ can help to mitigate this by competing for coordination sites on the palladium. For more challenging couplings, particularly with chloro-substituted pyrazolo[4,3-c]pyridines, more electron-rich and bulky ligands such as XPhos or SPhos may be required.

Is a copper co-catalyst necessary for couplings with pyrazolo[4,3-c]pyridines?

Not always. While the classic Sonogashira protocol utilizes a copper(I) co-catalyst to facilitate the reaction at milder temperatures, copper-free methods are often preferred to avoid the alkyne homocoupling side reaction.[4][17] Given that pyrazolo[4,3-c]pyridines can act as ligands for copper, potentially leading to complex reaction mixtures, a copper-free approach is often a cleaner and more reliable option for these substrates.[12]

How do I select the appropriate base and solvent?

The choice of base and solvent is interdependent. A common and effective combination is triethylamine (Et₃N) in a co-solvent like DMF or toluene .[18] Et₃N serves as both the base to deprotonate the alkyne and a scavenger for the HX byproduct.[4] DMF is a polar aprotic solvent that is excellent for dissolving a wide range of organic compounds.[7] Toluene is a less polar option that can be beneficial in some cases. The table below provides a summary of common choices.

SolventBaseTypical Temperature Range (°C)Notes
DMFEt₃N, DIPEA25 - 100Good general-purpose system with excellent solvating power.[16]
TolueneEt₃N, DIPEA60 - 110A less polar option, may require higher temperatures.[14]
AcetonitrileEt₃N, DIPEA25 - 80Can be a good alternative to DMF.[9]
THFEt₃N, DIPEA25 - 65Use with caution, as it may promote catalyst decomposition in some cases.[3]
DioxaneCs₂CO₃, K₂CO₃80 - 110Often used with inorganic bases for sensitive substrates.

How can I ensure my reaction is truly anaerobic?

Properly degassing your solvents and reaction vessel is critical. The freeze-pump-thaw method is the most rigorous for removing dissolved oxygen. For a simpler, yet often effective method, sparging the solvent with a stream of argon or nitrogen for 30-60 minutes before use is recommended. Always assemble your reaction glassware under a positive pressure of inert gas.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of a halo-pyrazolo[4,3-c]pyridine with a terminal alkyne.

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the halo-pyrazolo[4,3-c]pyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed solvent (e.g., DMF, 0.1 M concentration) and degassed amine base (e.g., Et₃N, 3.0 equiv.) via syringe.

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to avoid alkyne homocoupling.

  • To a dry Schlenk flask, add the halo-pyrazolo[4,3-c]pyridine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed solvent (e.g., toluene, 0.1 M concentration) and degassed amine base (e.g., DIPEA, 3.0 equiv.) via syringe.

  • Add the terminal alkyne (1.5 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress.

  • Follow the workup and purification procedure described in Protocol 1.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding Sonogashira coupling reaction with a pyrazolo[4,3-c]pyridine substrate.

Sonogashira_Troubleshooting start Low/No Product Yield catalyst_check Is the Catalyst Active? start->catalyst_check replace_catalyst Use fresh Pd catalyst (stored under inert atm). catalyst_check->replace_catalyst No substrate_check Is the Substrate Reactive? (I > Br >> Cl) catalyst_check->substrate_check Yes catalyst_yes Yes catalyst_no No increase_severity Increase Temp. Use stronger ligand (e.g., XPhos). Increase catalyst loading. substrate_check->increase_severity No conditions_check Are Conditions Optimal? substrate_check->conditions_check substrate_yes Yes substrate_no No (e.g., Aryl-Cl) optimize_conditions Screen Solvents (DMF, Toluene). Screen Bases (Et3N, DIPEA). Optimize Temperature. conditions_check->optimize_conditions No homocoupling_check Significant Homocoupling? conditions_check->homocoupling_check conditions_yes Yes conditions_no No homocoupling_solution Ensure strict anaerobic conditions. Switch to Copper-Free protocol. homocoupling_check->homocoupling_solution Yes success Successful Reaction homocoupling_check->success No homocoupling_yes Yes homocoupling_no No

Sources

Technical Support Center: Troubleshooting Regioselectivity in Pyrazolo[4,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazolo[4,3-c]pyridine synthesis. This guide is designed to provide in-depth troubleshooting for common regioselectivity challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities I might encounter when targeting a pyrazolo[4,-c]pyridine?

When synthesizing pyrazolo[4,3-c]pyridines, the most common regioisomeric impurity is the pyrazolo[3,4-b]pyridine isomer.[1][2] The formation of these different isomers arises from the multiple reactive sites available during the cyclization step. Depending on the specific synthetic route, other isomers like pyrazolo[4,3-b]pyridines and pyrazolo[1,5-a]pyridines could also potentially form, though they are generally less common.

Q2: What are the primary factors that control regioselectivity in pyrazolo[4,3-c]pyridine synthesis?

The regiochemical outcome of your reaction is a delicate balance of several factors. Understanding these can help you steer the reaction towards your desired product. Key influencing factors include:

  • Steric and Electronic Properties of Substituents: The size and electron-donating or -withdrawing nature of substituents on your precursors can significantly influence which cyclization pathway is favored.[2]

  • Reaction Conditions: Parameters such as solvent, temperature, catalyst, and pH are not just variables to be optimized for yield; they are critical determinants of regioselectivity.[1][2]

  • Nature of Starting Materials: The specific isomers and tautomers of your starting materials can predispose the reaction to a particular outcome. For instance, (Z)-hydrazones are reported to cyclize readily, while their (E)-hydrazone counterparts may not react under similar conditions.[1][2]

  • Catalyst/Promoter: The choice of catalyst can be pivotal. For example, iodine has been shown to promote the formation of specific regioisomers in certain multicomponent reactions.[3]

Troubleshooting Guide

Problem 1: My reaction yields a mixture of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine isomers. How can I improve the selectivity for the [4,3-c] isomer?

This is a classic challenge in pyrazolopyridine synthesis. The formation of the [3,4-b] isomer often competes with the desired [4,3-c] product. Here’s a systematic approach to troubleshoot this issue:

Root Cause Analysis:

The formation of these two isomers typically depends on which nitrogen of a hydrazine attacks which electrophilic carbon of a pyridine precursor (or vice-versa). The electronic properties of the pyridine ring and the steric hindrance around the potential reaction sites are key.

Workflow for Optimizing Regioselectivity

start Mixture of Isomers Observed condition_check Analyze Reaction Conditions start->condition_check solvent Vary Solvent Polarity condition_check->solvent Is solvent optimal? electrophile Modify Electrophilic Additive condition_check->electrophile Is electrophile optimal? base Screen Different Bases condition_check->base Is base optimal? substituents Modify Substituents on Precursors condition_check->substituents Substituent effects? success Desired Regioselectivity Achieved solvent->success electrophile->success base->success substituents->success

Caption: Troubleshooting workflow for isomer mixture.

Detailed Protocols & Explanations:

1. Solvent and Electrophile Screening:

The combination of solvent and electrophilic additive can have a dramatic effect on the regioselectivity. A study on the cyclization of 3-acylpyridine N-oxide tosylhydrazones demonstrated that the choice of solvent and electrophile could significantly alter the ratio of pyrazolo[3,4-b]pyridine to pyrazolo[4,3-c]pyridine products.[1]

Table 1: Effect of Electrophile/Solvent on Regioselectivity [1]

EntryElectrophilic AdditiveSolventRatio of pyrazolo[3,4-b]pyridine : pyrazolo[4,3-c]pyridine
1Ts₂OCH₃CN87 : 13
2Ts₂OCH₂Cl₂82 : 12
3Tf₂OCH₂Cl₂15 : 85
4Tf₂OCH₃CN70 : 30
  • Experimental Protocol:

    • Dissolve the 3-acylpyridine N-oxide tosylhydrazone (0.5 mmol) in the chosen solvent (5 mL).

    • Add the amine base (e.g., Et₃N, 1.1 mmol).

    • Add the electrophilic additive (0.55 mmol) dropwise at room temperature.

    • Stir the mixture overnight and monitor by TLC.

    • Isolate and quantify the regioisomers using column chromatography.

  • Causality: The observed changes in regioselectivity are likely due to the differential stabilization of the transition states leading to the two isomers by the solvent and the nature of the activated intermediate formed with the electrophile. Triflic anhydride (Tf₂O) in dichloromethane appears to favor the formation of the pyrazolo[4,3-c]pyridine isomer.[1]

2. Modification of Substituents:

The electronic nature of substituents on your precursors can direct the cyclization.

  • Electron-withdrawing groups on the pyridine ring can enhance the electrophilicity of certain positions, favoring attack at those sites.

  • Steric bulk can hinder attack at a particular position, thereby favoring the formation of the less sterically hindered isomer.

Consider synthesizing precursors with different substituent patterns to probe these effects.

Problem 2: I am observing undesired N-alkylation on the pyrazole ring of my pyrazolo[4,3-c]pyridine core.

Unwanted N-alkylation is a common side reaction, especially when the pyrazole nitrogen atoms are unsubstituted. The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to mixtures of N-1 and N-2 alkylated products.[4]

Root Cause Analysis:

The similar nucleophilicity of the two pyrazole nitrogens makes it challenging to achieve selective alkylation. The reaction conditions, particularly the solvent, can influence which nitrogen is more reactive.

Troubleshooting Strategies:

1. Employ a Regioselective Synthesis Strategy:

The most robust solution is to design your synthesis to install the desired N-substituent at an early stage. Starting with a pre-functionalized hydrazine derivative will unambiguously define the position of the substituent on the final pyrazole ring.

2. Use of Protecting Groups:

If you need to perform reactions on the pyrazolo[4,3-c]pyridine core, transiently protecting one of the nitrogen atoms is a viable strategy. The choice of protecting group is critical and must be orthogonal to the subsequent reaction conditions.[4] For instance, a mesyl (Ms) group has been used to selectively protect the N-1 position.[4]

3. Solvent Optimization for N-Alkylation:

The polarity of the solvent can influence the site of N-alkylation. For some azolo-fused heterocycles, polar aprotic solvents like DMSO tend to favor N-1 alkylation, whereas less polar solvents like THF may favor N-2 alkylation.[4][5] A systematic screen of solvents is recommended.

Workflow for Controlling N-Alkylation

start Undesired N-Alkylation strategy Select Control Strategy start->strategy regioselective Redesign Synthesis with Substituted Hydrazine strategy->regioselective Pre-functionalization protecting_group Introduce Protecting Group strategy->protecting_group Post-synthesis modification solvent_opt Optimize Alkylation Solvent strategy->solvent_opt Direct alkylation success Selective N-Alkylation Achieved regioselective->success protecting_group->success solvent_opt->success

Caption: Strategies to control N-alkylation.

Problem 3: My direct C-H arylation reaction on the pyrazolo[4,3-c]pyridine core is not selective.

Direct C-H activation is a powerful tool for late-stage functionalization, but controlling regioselectivity can be challenging on a scaffold with multiple C-H bonds.

Root Cause Analysis:

The site of C-H activation is governed by factors like C-H bond acidity and the electron density at different positions. The catalyst and ligands play a crucial role in directing the reaction to a specific site.

Troubleshooting Strategies:

1. Catalyst and Ligand Tuning:

The choice of palladium catalyst and ligand is paramount for controlling regioselectivity in direct arylation reactions. For the related pyrazolo[1,5-a]pyrimidine system, it has been shown that a phosphine-containing palladium catalyst can direct arylation to the most acidic position (C7), while a phosphine-free catalyst targets the most electron-rich position (C3).[6] This principle of catalyst control can be applied to the pyrazolo[4,3-c]pyridine system.

  • Experimental Protocol for Catalyst Screening:

    • To a reaction vessel, add the pyrazolo[4,3-c]pyridine substrate (0.25 mmol), aryl bromide (0.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (if applicable, e.g., PPh₃, 10 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

    • Add the solvent (e.g., DMA, 2 mL) and heat the reaction at the desired temperature (e.g., 120 °C) for the specified time.

    • Analyze the product mixture by LC-MS and NMR to determine the regioselectivity.

2. Exploiting Directing Groups:

The introduction of a directing group can override the inherent reactivity of the heterocyclic core and steer the C-H activation to a specific position. While this adds steps to your synthesis, it provides a high degree of control.

References

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Cuervo-Prado, P., Orozco-López, F., Becerra-Rivas, C., Leon-Vargas, D., Lozano-Oviedo, J., & Cobo, J. (2024). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Current Organic Synthesis, 21(7), 947-956.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cuervo-Prado, P., Orozco-López, F., Becerra-Rivas, C., Leon-Vargas, D., Lozano-Oviedo, J., & Cobo, J. (2024). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Current Organic Synthesis, 21(7), 947-956.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Deng, X., & Mani, N. S. (2008). A Regioselective One-Pot Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Letters, 10(7), 1307–1310.
  • Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-dithianes and Sydnones. The Journal of Organic Chemistry, 90(10), 3769–3778.
  • Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-dithianes and Sydnones. The Journal of Organic Chemistry, 90(10), 3769–3778.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing.
  • Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. (n.d.). Comptes Rendus de l'Académie des Sciences.
  • Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C—H Groups in Pyrazolo[1,5-a]pyrimidines. (2015). SciSpace.
  • Palladium-Catalyzed C3 Arylations of 1H and 2H Pyrazolo[4,3-b]pyridines on Water. (n.d.).
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (n.d.).
  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][2][7]Triazolo[3][4]pyridines, and Related Deaza-Compounds. (2018). ACS Publications.

Sources

Technical Support Center: Catalyst Selection for 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions with 3-bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and process scientists who are leveraging this valuable heterocyclic scaffold. Here, we provide in-depth, field-tested insights into catalyst selection and troubleshooting to enable the successful, regioselective functionalization of this dihalogenated system.

Part 1: Foundational FAQs - Mastering Regioselectivity

This section addresses the core principles governing reactivity and provides a solid foundation for experimental design.

Q1: I am starting a new project with this compound. Which halogen is more reactive and why?

A1: The C3-Br bond is significantly more reactive than the C7-Cl bond in standard palladium-catalyzed cross-coupling reactions. This selectivity is rooted in fundamental organometallic principles. The rate-determining step for many cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] The carbon-bromine bond (C-Br) is weaker than the carbon-chlorine bond (C-Cl), leading to a lower activation energy for its cleavage by the palladium center. The general order of reactivity for halogens in oxidative addition is I > Br > Cl > F.[2][3] This intrinsic difference in reactivity is the cornerstone of achieving selective monofunctionalization at the C3 position while leaving the C7-chloro group intact for subsequent transformations.[4]

Q2: How can I ensure my reaction is selective for the C3-Br position?

A2: To exploit the inherent reactivity difference (C-Br > C-Cl), you should employ mild reaction conditions and a carefully selected catalyst system.

  • Temperature: Start at lower temperatures (e.g., 60-80 °C). Higher temperatures can provide sufficient energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.

  • Catalyst System: Use a catalyst system known for high activity at lower temperatures. A common choice is a Pd(0) source like Pd₂(dba)₃ or a stable Pd(II) precatalyst like Pd(OAc)₂ combined with a sterically bulky, electron-rich phosphine ligand. Ligands such as SPhos, XPhos, or RuPhos are excellent starting points as they promote efficient oxidative addition and stabilize the active catalytic species.

  • Reaction Time: Monitor the reaction closely. Prolonged reaction times, even at moderate temperatures, can lead to slow reaction at the C7-Cl position.

Q3: The pyrazole moiety has an acidic N-H proton. Do I need to protect it before performing a cross-coupling reaction?

A3: Not necessarily, but it is a critical consideration. The acidic N-H of the pyrazole can inhibit or complicate the reaction in several ways.[5] It can react with the base, potentially altering the reaction's pH and solubility profiles. More critically, the pyrazole nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5]

  • When to Proceed Without Protection: For many Suzuki-Miyaura and Sonogashira couplings, using a strong inorganic base like K₃PO₄ or Cs₂CO₃ is often sufficient. These bases are effective in the catalytic cycle and can deprotonate the pyrazole without causing significant issues. Modern, highly active catalysts with bulky ligands are often robust enough to overcome potential inhibition.[5]

  • When to Protect: In Buchwald-Hartwig aminations, where a strong base is used in conjunction with an amine nucleophile, N-H protection is more frequently required. Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are common choices. Protection is also advisable if you observe persistent low yields or catalyst decomposition.

Q4: What is a good "universal" starting catalyst system for a Suzuki-Miyaura coupling at the C3-Br position?

A4: While no system is truly universal, a highly reliable starting point for a small-scale exploratory reaction would be:

  • Palladium Precatalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: SPhos or XPhos (4 mol%)

  • Base: K₃PO₄ (2.0-3.0 equivalents)

  • Solvent: 1,4-Dioxane or Toluene/Water (e.g., 10:1 v/v)

  • Temperature: 80-90 °C

This combination is well-documented for its effectiveness in coupling aryl bromides, including electron-deficient and heterocyclic systems.[6]

Part 2: Troubleshooting Guides for Specific Cross-Coupling Reactions

Guide A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Q5: I am attempting a Suzuki coupling at the C3-Br position with an arylboronic acid, but I'm getting low yield and recovering my starting material. What are the likely causes?

A5: Low conversion in a Suzuki reaction points to an issue in the catalytic cycle. Here’s how to troubleshoot it:

  • Cause 1: Inefficient Oxidative Addition. This is the first and often rate-limiting step.[1] While the C-Br bond is reactive, electron-deficient heterocycles can be challenging.

    • Solution: Switch to a more electron-rich and sterically bulky ligand. If you are using PPh₃, it may not be sufficient. Upgrade to a Buchwald ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand like IPr. These ligands accelerate oxidative addition and stabilize the active Pd(0) species.[7]

  • Cause 2: Catalyst Deactivation/Inhibition. Your starting material or product might be coordinating to the palladium. The formation of palladium black is a visual indicator of catalyst decomposition.[8]

    • Solution 1: Ensure your reaction is rigorously degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst.[9] Use a robust sparging technique (e.g., bubbling argon through the solvent for 20-30 minutes) before adding the catalyst.

    • Solution 2: Increase the ligand-to-palladium ratio (L:Pd). A higher ratio (e.g., 4:1) can help prevent catalyst aggregation and protect the metal center.

  • Cause 3: Poor Transmetalation. The transfer of the organic group from boron to palladium can be sluggish. This step requires activation of the boronic acid by a base.[7]

    • Solution: Check your base. K₃PO₄ and Cs₂CO₃ are generally more effective than Na₂CO₃ or K₂CO₃ for challenging substrates. Ensure the base is finely powdered and dry. For very sensitive substrates, consider switching from a boronic acid to a more reactive boronate ester (e.g., a pinacol ester).

Troubleshooting Workflow: Suzuki-Miyaura Low Conversion

G start Low Conversion in Suzuki Coupling check_catalyst Is Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Correct? start->check_conditions check_reagents Are Reagents High Quality? start->check_reagents ligand Using PPh3 or similar? check_catalyst->ligand pd_black Palladium black observed? check_catalyst->pd_black temp Temperature < 80°C? check_conditions->temp degas Was degassing thorough? check_conditions->degas base Using Na2CO3/K2CO3? check_reagents->base boronic_acid Boronic acid unstable? check_reagents->boronic_acid upgrade_ligand Switch to Buchwald Ligand (XPhos, SPhos) or NHC ligand->upgrade_ligand Yes increase_ratio Increase L:Pd ratio (e.g., 4:1) Improve degassing pd_black->increase_ratio Yes increase_temp Increase temperature to 90-100°C temp->increase_temp Yes improve_degas Sparge solvent with Ar/N2 for 20-30 min degas->improve_degas No upgrade_base Switch to K3PO4 or Cs2CO3 base->upgrade_base Yes use_ester Use Pinacol Boronate Ester boronic_acid->use_ester Yes

Caption: Decision tree for troubleshooting low Suzuki coupling yields.

Q6: I am observing significant debromination of my starting material. How can I minimize this?

A6: Debromination (or more accurately, proto-dehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom. This typically occurs when the transmetalation step is slow relative to side reactions of the organopalladium intermediate Ar-Pd(II)-Br.

  • Cause: The primary cause is often the presence of a hydrogen source (e.g., water, protic solvents) that can react with the palladium intermediate before the boronic acid does. It can also be exacerbated by bases that are too strong or reaction temperatures that are too high.

  • Solution 1: Use Anhydrous Conditions. While many Suzuki protocols tolerate water, minimizing it can suppress this side reaction. Use anhydrous solvents and ensure your base is dry.

  • Solution 2: Use a Milder Base. If using a very strong base like an alkoxide, consider switching to K₃PO₄.

  • Solution 3: Accelerate Transmetalation. The faster the boronic acid couples, the less time there is for side reactions. Using a more reactive boronate ester or a more active ligand can help. Additionally, ensure the stoichiometry is correct; a slight excess of the boron reagent (1.1-1.2 eq.) is standard.

Q7: I have successfully coupled at C3-Br and now want to perform a Sonogashira coupling at the C7-Cl position. What changes are needed?

A7: Coupling at an aryl chloride site requires significantly more forcing conditions than at an aryl bromide site due to the stronger C-Cl bond.[10]

  • More Potent Catalyst: You will need a catalyst system specifically designed for activating C-Cl bonds. Palladium complexes with bulky, electron-rich phosphine ligands like XPhos, SPhos, or tBu₃P are essential. PEPPSI-type Pd-NHC precatalysts are also highly effective.[11]

  • Higher Temperature: The reaction will likely require higher temperatures, typically in the range of 100-130 °C. Microwave heating can be very effective for driving these reactions to completion quickly.

  • Stronger Base: A stronger base may be required. For Sonogashira, a combination of CuI (as a co-catalyst) and an amine base like diisopropylamine (DIPA) or triethylamine (TEA) is standard.[12][13]

  • Solvent Choice: High-boiling point solvents like DMF, DMAc, or Dioxane are suitable for the required temperatures.

Data Summary Tables

Table 1: Recommended Catalyst Systems for Selective C3-Br Functionalization

Coupling TypePalladium SourceLigand (L:Pd Ratio)BaseSolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄Dioxane/H₂O80-90
Buchwald-Hartwig Pd₂(dba)₃ (1.5%)RuPhos (4.5%)LHMDSToluene90-100
Sonogashira Pd(PPh₃)₂Cl₂ (3%)(None)TEA/DIPADMF60-80

Table 2: Comparison of Conditions for Sequential C3-Br vs. C7-Cl Coupling

ParameterC3-Br Coupling (Initial)C7-Cl Coupling (Subsequent)Rationale
Reactivity HighLowC-Br bond is weaker than C-Cl bond.[4]
Catalyst/Ligand Standard (e.g., Pd/PPh₃) or Gen 2 (e.g., Pd/SPhos)High-Activity (e.g., Pd/XPhos, Pd-NHC)Stronger C-Cl bond requires a more active catalyst for oxidative addition.[10]
Temperature 60-90 °C100-130 °C (or MW)Higher energy input needed to overcome the C-Cl activation barrier.[14]
Base K₂CO₃, K₃PO₄Cs₂CO₃, K₃PO₄, LHMDSStronger bases can promote the catalytic cycle for less reactive substrates.

Part 3: Mechanistic Insight & Visualization

Understanding the mechanism is key to rational troubleshooting. The selectivity between C-Br and C-Cl arises directly from the oxidative addition step in the catalytic cycle.

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_selectivity Selectivity Determining Step Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-X(L2) Intermediate OA->PdII Substrate 3-Bromo-7-chloro- 1H-pyrazolo[4,3-c]pyridine OA->Substrate Selectivity is determined here TM Transmetalation (with R-B(OR)2) PdII->TM PdII_R Ar-Pd(II)-R(L2) Intermediate TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Path_Br ΔG‡ (C-Br) LOW (Fast Reaction) Substrate->Path_Br Path_Cl ΔG‡ (C-Cl) HIGH (Slow Reaction) Substrate->Path_Cl

Caption: The catalytic cycle highlighting the selective oxidative addition step.

The Pd(0) catalyst preferentially attacks the weaker C-Br bond, which has a lower activation energy (ΔG‡), leading to the desired 3-substituted product. The C-Cl bond remains untouched under mild conditions because the energy barrier for its oxidative addition is significantly higher.[15][16]

Part 4: Step-by-Step Experimental Protocol

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Br Position

This protocol provides a robust starting point for the selective arylation of the C3 position.

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely powdered K₃PO₄ (2.5 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.).

  • Inert Atmosphere: Seal the reaction vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, to make a ~0.1 M solution) via syringe. Add the catalyst/ligand mixture to the vessel.

  • Reaction: Place the vessel in a preheated oil bath at 90 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-6 hours. Check for the consumption of starting material and the formation of a single major product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • 17][18][19]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. (2018). ResearchGate. Retrieved January 16, 2026, from https://www.researchgate.net/publication/326881775_Suzuki_cross-coupling_reactions_of_47-dibromo1_2_5selenadiazolo34-cpyridine-_a_path_to_new_solar_cell_components

Sources

Analytical method development for 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine purity

Author: BenchChem Technical Support Team. Date: January 2026

<_## Technical Support Center: Analytical Method Development for 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine Purity

Welcome to the technical support center for the analytical method development and purity assessment of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this and structurally related molecules. The information herein is grounded in established scientific principles and regulatory expectations, ensuring the development of robust and reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analytical strategy for this compound.

Q1: What is the recommended primary analytical technique for determining the purity of this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable primary technique. This is due to the compound's aromatic structure and expected polarity, which allows for excellent separation and detection. A C18 column is a good starting point for method development.[1][2]

Q2: What are the potential process-related impurities I should be aware of during the synthesis of this compound?

A2: Potential impurities can arise from starting materials, intermediates, and by-products of the synthetic route. For pyrazolo[4,3-c]pyridine structures, common impurities may include regioisomers, unreacted starting materials, and products of side reactions such as dehalogenation or hydrolysis. A thorough understanding of the synthetic pathway is crucial for identifying and tracking potential impurities.[3][4][5]

Q3: What are the regulatory guidelines I should follow for validating my analytical method?

A3: The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the global standard.[6][7][8] This guideline outlines the necessary validation parameters, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[9]

Q4: Is it necessary to perform forced degradation studies?

A4: Yes, forced degradation (or stress testing) studies are a critical component of method development and validation as mandated by ICH guidelines.[10][11][12] These studies help to identify likely degradation products, establish degradation pathways, and demonstrate the specificity and stability-indicating nature of the analytical method.[13]

Section 2: Troubleshooting Guide for HPLC Method Development

This section provides a systematic approach to resolving common issues encountered during HPLC analysis.

Chromatographic Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with residual silanols on the column. - Column overload. - Incompatible sample solvent with the mobile phase.- Adjust mobile phase pH to suppress ionization of the analyte. - Add a competing base (e.g., triethylamine) to the mobile phase. - Reduce sample concentration or injection volume.[14] - Ensure the sample is dissolved in a solvent weaker than or similar in strength to the mobile phase.[15]
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Leaks in the HPLC system. - Unstable column temperature.- Prepare fresh mobile phase and ensure proper mixing and degassing. - Systematically check for leaks from the pump to the detector.[16] - Use a column oven to maintain a consistent temperature.
Ghost Peaks - Contamination in the injector or column. - Impurities in the mobile phase or sample diluent.- Flush the injector and column with a strong solvent.[17] - Run a blank gradient to identify any peaks originating from the system or mobile phase.
High Backpressure - Blockage in the in-line filter, guard column, or column inlet frit. - Precipitation of buffer or sample in the mobile phase.- Systematically remove components (guard column, then analytical column) to isolate the source of the pressure.[16][18] - Back-flush the column (disconnected from the detector). - Ensure buffer components are fully dissolved and compatible with the organic modifier concentration.
Baseline and Sensitivity Issues
Problem Potential Cause(s) Troubleshooting Steps
Noisy Baseline - Air bubbles in the mobile phase or detector flow cell. - Contaminated mobile phase. - Detector lamp nearing the end of its life.- Degas the mobile phase thoroughly.[14] - Use high-purity solvents and freshly prepared mobile phase. - Check the detector lamp's usage hours and replace if necessary.
Drifting Baseline - Inadequate column equilibration. - Changes in mobile phase composition or temperature.- Ensure the column is fully equilibrated with the mobile phase before starting the analysis. - Use a column oven and ensure the mobile phase is at a stable temperature.
Low Sensitivity - Incorrect detection wavelength. - Sample degradation. - Leaks in the system.- Determine the UV maximum (λmax) of the analyte for optimal sensitivity. - Prepare fresh samples and standards. - Perform a thorough leak check of the system.

Section 3: Experimental Protocols

Protocol: Development of a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a robust purity method for this compound.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of purity and related substances of this compound.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • HPLC grade water

  • Formic acid or Trifluoroacetic acid (TFA)

  • Phosphate buffer components (e.g., potassium phosphate monobasic)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Workflow Diagram:

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Prepare Mobile Phases & Sample B Equilibrate HPLC System A->B C Initial Scouting Runs B->C D Optimize Mobile Phase C->D E Optimize Gradient D->E F Finalize Method Parameters E->F G Specificity (Forced Degradation) F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K

Caption: Workflow for HPLC method development and validation.

Step-by-Step Procedure:

  • Initial Scouting:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 ACN:water) at a concentration of approximately 0.5 mg/mL.

    • Perform initial runs with different mobile phase compositions (e.g., ACN:water and MeOH:water) and pH modifiers (e.g., 0.1% formic acid or 0.1% TFA) to assess retention and peak shape.

  • Method Optimization:

    • Based on the scouting runs, select the most promising mobile phase system.

    • Optimize the gradient profile to achieve adequate separation of the main peak from any observed impurities. A typical starting gradient could be 10-90% organic modifier over 20-30 minutes.

    • Adjust the flow rate (typically 1.0 mL/min) and column temperature (e.g., 30 °C) to fine-tune the separation.

  • Forced Degradation Studies:

    • Subject the sample to various stress conditions to generate degradation products.[10][11]

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Dry heat at 105 °C for 48 hours.

      • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light.

    • Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other. The use of a PDA detector is highly recommended to assess peak purity.

  • Method Validation:

    • Perform method validation according to ICH Q2(R1) guidelines.[6][7] This involves demonstrating the method's specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

Protocol: System Suitability Testing

Objective: To ensure the HPLC system is performing adequately before running any sample analysis.

Procedure:

  • Prepare a system suitability solution containing the main analyte and a known impurity or a closely eluting compound.

  • Inject the system suitability solution five or six replicate times.

  • Evaluate the following parameters against pre-defined acceptance criteria:

    • Tailing factor: Typically ≤ 2.0.

    • Theoretical plates (N): Typically > 2000.

    • Resolution (Rs): Typically > 2.0 between the main peak and the closest eluting peak.

    • Relative Standard Deviation (RSD) of peak area and retention time: Typically ≤ 2.0%.

Troubleshooting Logic Diagram:

System_Suitability_Troubleshooting cluster_checks Initial Checks cluster_isolate Isolate the Issue cluster_actions Corrective Actions Start System Suitability Fails Check_Mobile_Phase Mobile Phase Correctly Prepared? Start->Check_Mobile_Phase Check_Column Column Correctly Installed & Equilibrated? Check_Mobile_Phase->Check_Column Check_Parameters Method Parameters Correctly Set? Check_Column->Check_Parameters High_Pressure High Backpressure? Check_Parameters->High_Pressure Bad_Peak_Shape Poor Peak Shape? High_Pressure->Bad_Peak_Shape No Fix_Pressure Check for Blockages (Frits, Tubing) High_Pressure->Fix_Pressure Yes Retention_Shift Retention Time Shift? Bad_Peak_Shape->Retention_Shift No Fix_Peak_Shape Check Sample Solvent, Mobile Phase pH Bad_Peak_Shape->Fix_Peak_Shape Yes Fix_Retention Check for Leaks, Pump Performance Retention_Shift->Fix_Retention Yes End Re-run System Suitability Retention_Shift->End No Fix_Pressure->End Fix_Peak_Shape->End Fix_Retention->End

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Bromo- vs. Iodo-Substituted Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogen Substitution in Pyrazolopyridine-Based Drug Discovery

Pyrazolopyridines represent a class of privileged heterocyclic scaffolds in medicinal chemistry, renowned for their diverse biological activities.[1][2] Their structural similarity to purines allows them to function as effective hinge-binding cores for various protein kinases, making them a cornerstone in the development of targeted anticancer therapies.[3] Indeed, several pyrazolopyridine-based kinase inhibitors have gained FDA approval or are in late-stage clinical trials, underscoring the therapeutic potential of this scaffold.[3]

In the intricate process of drug design and optimization, halogen substitution is a frequently employed strategy to modulate the physicochemical and pharmacokinetic properties of lead compounds. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. This guide provides a comparative analysis of the biological activity of bromo- versus iodo-substituted pyrazolopyridines, offering insights into the nuanced effects of these two halogens on the therapeutic potential of this important class of compounds. While direct head-to-head comparative studies are not abundant, by synthesizing data from various sources, we can elucidate key structure-activity relationships (SAR) and provide a framework for rational drug design.

Comparative Biological Activity: A Tale of Two Halogens

The choice between a bromine and an iodine substituent on a pyrazolopyridine scaffold can have profound implications for its biological activity. These differences arise from the distinct physicochemical properties of the two halogens, including atomic size, electronegativity, bond length, and polarizability.

Physicochemical Properties of C-Br vs. C-I Bonds
PropertyCarbon-Bromine (C-Br)Carbon-Iodine (C-I)Implication in Drug Design
Bond Length (Å) ~1.94~2.14The longer C-I bond is generally weaker and more susceptible to metabolic cleavage.[4]
Bond Dissociation Energy (kcal/mol) ~70~56The weaker C-I bond can be a metabolic liability but can also be exploited for targeted drug release.[5]
Van der Waals Radius (Å) 1.851.98The larger size of iodine can provide better steric fit in some binding pockets but may also lead to steric hindrance.
Polarizability (ų) 4.777.36The higher polarizability of iodine can lead to stronger halogen bonding and other non-covalent interactions with the target protein.[6]
Electronegativity (Pauling Scale) 2.962.66The difference in electronegativity influences the electronic properties of the aromatic ring and potential dipole interactions.
Impact on Kinase Inhibitory Activity

While a universal rule is difficult to establish, trends can be observed in the literature. In some cases, the introduction of a bromine atom has been shown to be detrimental to kinase inhibition. For instance, in a study on pyrazolo[3,4-g]isoquinolines as Haspin inhibitors, the introduction of a bromine atom at the 8-position was detrimental to Haspin inhibition.[7]

Conversely, the larger and more polarizable iodine atom can sometimes form more favorable interactions within the ATP-binding site of a kinase. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is stronger for iodine than for bromine.[6] This can lead to enhanced binding affinity and, consequently, greater inhibitory potency.

It is crucial to note that the position of the halogen substituent on the pyrazolopyridine ring is as important as the nature of the halogen itself. The specific topology of the target kinase's active site will ultimately determine which halogen at which position provides the optimal combination of steric and electronic interactions for potent and selective inhibition.

Anticancer Activity

The anticancer activity of halogenated pyrazolopyridines is often directly correlated with their kinase inhibitory potency. Several studies have reported significant cytotoxic effects of pyrazolopyridine derivatives against various cancer cell lines.[8][9] For example, a series of pyrazolo-[4,3-e][10][11][12]triazolopyrimidine derivatives, which share a similar fused heterocyclic core, were evaluated for their in vitro biological activity. One of the compounds, 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][10][11][12]triazolo[1,5-c]pyrimidine, demonstrated cytotoxic activity against cervical and breast cancer cell lines.[13]

The overall anticancer efficacy is a multifactorial equation that includes not only target engagement but also cellular permeability, metabolic stability, and off-target effects. Therefore, a holistic evaluation is necessary to ascertain the superior halogen substituent for a given therapeutic application.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural features of a pyrazolopyridine scaffold and the potential impact of halogen substitution on its interaction with a target kinase.

Caption: Structure-Activity Relationship of Halogenated Pyrazolopyridines.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (bromo- and iodo-substituted pyrazolopyridines)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

  • Add 2 µL of the kinase solution (diluted in kinase assay buffer) to each well.

  • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (prepared in kinase assay buffer).

  • Incubate the plate at 30°C for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of Bromo- and Iodo-Pyrazolopyridines start->compound_prep plate_setup Add Compounds and Kinase to 384-well Plate compound_prep->plate_setup pre_incubation Pre-incubate for 15 min plate_setup->pre_incubation reaction_init Initiate Reaction with ATP/Substrate Mixture pre_incubation->reaction_init reaction_incubation Incubate at 30°C for 60 min reaction_init->reaction_incubation adp_glo Add ADP-Glo™ Reagent reaction_incubation->adp_glo adp_incubation Incubate for 40 min adp_glo->adp_incubation kinase_detection Add Kinase Detection Reagent adp_incubation->kinase_detection detection_incubation Incubate for 30 min kinase_detection->detection_incubation read_plate Measure Luminescence detection_incubation->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis end End data_analysis->end

Sources

In Vitro Validation of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine: A Comparative Guide to Kinase Inhibition Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of novel kinase inhibitors, using the pyrazolopyridine derivative, 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine, as an exemplar investigational compound. Pyrazolopyridines represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved and clinical-stage kinase inhibitors.[1] Given this precedent, we will proceed with the hypothesis that our compound of interest possesses kinase inhibitory activity.

For the purpose of this guide, we will focus the validation strategy on a highly relevant and well-characterized therapeutic target: p38 mitogen-activated protein kinase alpha (p38α/MAPK14). This choice is based on the established role of p38 kinases in inflammatory diseases and cancer, making them frequent targets for drug discovery programs.[2] This document will guide researchers through assay selection, protocol execution, and data interpretation, providing a robust methodology for determining inhibitory potency and establishing a foundation for further preclinical development.

The Scientific Rationale: Target Selection and Signaling Context

The decision to evaluate a novel compound against a specific kinase is the foundational step of the validation process. The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stresses and inflammatory cytokines.[2] Dysregulation of this pathway is implicated in a host of diseases, justifying its selection as a target of significant therapeutic interest.

Activated p38 MAPK phosphorylates various downstream targets, including transcription factors and other kinases, to regulate cellular processes like inflammation, apoptosis, and cell differentiation. Inhibition of p38α can therefore modulate these pathological processes.

p38_pathway stress Environmental Stress & Inflammatory Cytokines mkk MAP2K (MKK3 / MKK6) stress->mkk Activates p38 p38α MAPK (Target Kinase) mkk->p38 Phosphorylates & Activates downstream Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->downstream Phosphorylates inhibitor 3-Bromo-7-chloro- 1H-pyrazolo[4,3-c]pyridine inhibitor->p38 Inhibits response Cellular Response (Inflammation, Apoptosis) downstream->response

Caption: The p38 MAPK signaling cascade and the point of therapeutic intervention.

Establishing the Competitive Landscape: Selection of Comparator Compounds

To contextualize the inhibitory activity of our investigational compound, it is essential to benchmark its performance against established inhibitors. For our target, p38α, we will select two comparators:

  • Positive Control (High Potency): Doramapimod (BIRB 796) is a highly potent, allosteric inhibitor of p38α with a slow dissociation rate, making it an excellent benchmark for high-affinity compounds.[3][4]

  • Positive Control (ATP-Competitive): SB 203580 is a well-characterized, selective, and ATP-competitive inhibitor of p38α and p38β.[3][5] It serves as a standard reference for this class of inhibitors.

These comparators will be assayed alongside this compound to provide a direct and reliable comparison of potency.

Assay Methodologies: A Comparative Overview

The choice of in vitro assay technology is critical and depends on factors such as throughput requirements, sensitivity, cost, and the specific questions being asked. Modern drug discovery relies predominantly on non-radioactive methods for primary screening, though radiometric assays remain the "gold standard" for their directness and reliability.[6][7]

Assay TechnologyPrincipleAdvantagesDisadvantages
Luminescence (e.g., Kinase-Glo®) Measures ATP depletion; as the kinase uses ATP, the luminescence signal from a luciferase reaction decreases.[8]Homogeneous ("mix-and-read"), high-throughput, no modified substrates required.[9][10]Indirect measurement; can be susceptible to interference from ATP-ases or compounds affecting luciferase.
Fluorescence (e.g., TR-FRET, FP) Measures the formation of ADP or the binding of a fluorescent tracer to the kinase.[11]Homogeneous, high-throughput, highly sensitive, and allows for kinetic reads in some formats.[6]Requires specific antibodies or fluorescently labeled reagents, which can add cost and complexity.
Radiometric (e.g., [γ-³²P]ATP Filter) Measures the direct transfer of a radiolabeled phosphate from ATP to a peptide or protein substrate, which is then captured on a filter.[12]"Gold standard", highly sensitive, direct measurement of phosphorylation, low background.[7]Requires handling of radioactivity, lower throughput, generates radioactive waste.

For our primary screen, we will utilize a luminescence-based assay for its balance of simplicity, throughput, and robust performance. We will then use the radiometric assay as an orthogonal method to validate our primary findings, ensuring the observed activity is not an artifact of the assay technology.

Experimental Protocols: Step-by-Step Methodologies

The following protocols are designed to be self-validating by including appropriate controls and providing a clear path from execution to data analysis.

Protocol 4.1: Luminescence-Based Kinase Inhibition Assay (IC₅₀ Determination)

This protocol uses the principle of ATP depletion, where the amount of light generated is inversely proportional to kinase activity.[13][14]

Materials:

  • Recombinant human p38α kinase

  • Myelin Basic Protein (MBP) substrate

  • Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (at a concentration equal to the Km for p38α)

  • Test Compounds (dissolved in 100% DMSO)

  • Solid white, opaque 384-well assay plates

data_analysis_flow raw_data Raw Data (Luminescence or CPM) controls Define Controls: - Max Signal (DMSO) - Min Signal (No Enzyme) raw_data->controls normalization Normalize Data: % Inhibition = 100 * (1 - (Signal_i - Min) / (Max - Min)) controls->normalization plotting Plot % Inhibition vs. log[Inhibitor] normalization->plotting fitting Non-linear Regression (4-Parameter Logistic Fit) plotting->fitting ic50 Determine IC₅₀ Value fitting->ic50

Caption: Flowchart for IC₅₀ value determination from raw assay data.

Procedure:

  • Data Normalization: Convert the raw output (luminescence or CPM) into percent inhibition for each compound concentration using the high (DMSO only) and low (no enzyme) controls.

  • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) in software like GraphPad Prism. [15]3. IC₅₀ Derivation: The IC₅₀ value is derived directly from the fitted curve.

Comparative Inhibition Data (Hypothetical)

The results should be compiled into a clear, comparative table.

CompoundPrimary Assay IC₅₀ (nM) (Luminescence)Orthogonal Assay IC₅₀ (nM) (Radiometric)
This compound 8592
Doramapimod (BIRB 796) 0.10.1
SB 203580 4550

This data provides a quantitative measure of the investigational compound's potency relative to established standards. The close agreement between the two distinct assay methodologies provides high confidence that the observed inhibition is a true biochemical event and not an artifact.

Conclusion and Forward Look

This guide outlines a rigorous, multi-faceted approach to the in vitro validation of this compound as a kinase inhibitor, using p38α as a representative target. By employing a primary high-throughput assay followed by orthogonal validation with a "gold-standard" radiometric method, and by benchmarking against known inhibitors, researchers can generate high-confidence data on the compound's potency.

The next logical steps in the drug discovery cascade would include:

  • Kinase Selectivity Profiling: Assessing the compound's activity against a broad panel of kinases to determine its selectivity profile and identify potential off-target effects.

  • Mechanism of Action Studies: Determining if the inhibitor is ATP-competitive, allosteric, or non-competitive.

  • Cell-Based Assays: Validating that the biochemical inhibition translates into a functional effect in a cellular context.

By following this structured and comparative approach, drug development professionals can effectively characterize novel chemical entities and make informed decisions about their progression toward clinical candidacy.

References

  • Thermo Fisher Scientific. Biochemical Kinase Assays. Thermo Fisher Scientific. .

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. .

  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays. Promega Corporation. .

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Creative Diagnostics. .

  • Wikipedia. (2023). p38 mitogen-activated protein kinases. Wikipedia. .

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. .

  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays. Promega Corporation. .

  • NIH National Center for Biotechnology Information. (n.d.). A high-throughput radiometric kinase assay. PubMed Central. .

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. .

  • Promega Corporation. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Corporation. .

  • NIH National Center for Biotechnology Information. (2015). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PubMed Central. .

  • PubMed. (2021). LSA-50 paper: An alternative to P81 phosphocellulose paper for radiometric protein kinase assays. PubMed. .

  • Abcam. (n.d.). Universal Kinase Assay Kit (Fluorometric) (ab138879). Abcam. .

  • Sigma-Aldrich. (n.d.). Universal Fluorometric Kinase Assay Kit (MAK173) - Technical Bulletin. Sigma-Aldrich. .

  • BellBrook Labs. (n.d.). Transcreener ADP2 Kinase Assay Kits. BellBrook Labs. .

  • AAT Bioquest. (n.d.). Amplite® Universal Fluorimetric Kinase Assay Kit Red Fluorescence. AAT Bioquest. .

  • BenchChem. (2025). Validating the In Vitro Biological Effects of Novel Kinase Inhibitors: A Comparative Guide. BenchChem. .

  • BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience. .

  • Biocompare. (n.d.). Kinase Assay Kits. Biocompare. .

  • Lirias. (n.d.). An alternative to P81 phosphocellulose paper for radiometric protein kinase assays. Lirias. .

  • Grokipedia. (n.d.). IC50. Grokipedia. .

  • MedchemExpress.com. (n.d.). p38 MAPK | Inhibitors. MedchemExpress.com. .

  • NIH National Center for Biotechnology Information. (2014). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PubMed Central. .

  • Portland Press. (2025). Comparison of Classical P81 and SVI-P Cation-Exchange Papers in Radiometric Protein Kinase Assays. Biochemical Journal. .

  • R&D Systems. (n.d.). p38 Inhibitors: Products. R&D Systems. .

  • Santa Cruz Biotechnology. (n.d.). p38 Inhibitors. Santa Cruz Biotechnology. .

  • American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AACR Publications. .

  • Selleck Chemicals. (n.d.). p38 MAPK Inhibitors. Selleckchem.com. .

  • Portland Press. (2025). Comparison of Classical P81 and SVI-P Cation-Exchange Papers in Radiometric Protein Kinase Assays. Biochemical Journal. .

  • NIH National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. .

  • ASH Publications. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood. .

  • NIH National Center for Biotechnology Information. (2025). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. PubMed Central. .

  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. .

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. .

  • BIOENGINEER.ORG. (2026). Discovering New PI3Kα Inhibitors for Colon Cancer. BIOENGINEER.ORG. .

  • BenchChem. (2025). Preliminary Screening of Pyrazole-Based Kinase Inhibitors: An In-depth Technical Guide. BenchChem. .

  • ScienceDirect. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. ScienceDirect. .

  • NIH National Center for Biotechnology Information. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PubMed Central. .

  • RSC Publishing. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. .

  • NIH National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PubMed Central. .

  • Semantic Scholar. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Semantic Scholar. .

  • NIH National Center for Biotechnology Information. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central. .

  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. .

  • Wiley Online Library. (2010). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Wiley Online Library. .

  • NIH National Center for Biotechnology Information. (2012). Current status of pyrazole and its biological activities. PubMed Central. .

Sources

Comparative Docking Analysis of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine: A Guide to Target Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, computational techniques are indispensable for the rapid and efficient identification of potential therapeutic agents. Molecular docking, a cornerstone of structure-based drug design, allows for the prediction of binding modes and affinities of small molecules within the active sites of biological macromolecules. This guide provides a comprehensive, in-depth comparison of the in silico docking performance of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine , a heterocyclic compound featuring a privileged scaffold, against a diverse panel of therapeutically relevant protein targets.

The pyrazolo[4,3-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with multiple, distinct biological targets, particularly protein kinases.[1][2] This guide moves beyond a simple procedural outline, offering a strategic framework for evaluating a novel compound. We will explore its hypothetical binding to three distinct classes of protein targets: a protein kinase, a metalloenzyme, and a protein-protein interaction (PPI) interface. By comparing its performance against well-characterized inhibitors, we will illustrate a robust workflow for generating initial hypotheses, prioritizing targets, and guiding subsequent experimental validation.

The Scientific Rationale: Target Selection and Comparative Strategy

The predictive power of a docking study is significantly enhanced by a well-considered choice of protein targets and the inclusion of appropriate controls. For this analysis, we have selected three proteins based on literature precedents for the broader pyrazolopyridine scaffold class. This multi-target approach provides a more holistic view of the compound's potential bioactivity profile.

  • Protein Kinase Target: Cyclin-Dependent Kinase 2 (CDK2)

    • Rationale: Kinases are a major class of drug targets, and pyrazole-based scaffolds are prevalent in kinase inhibitors.[2][3] CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in oncology.

    • Comparative Ligand: Roscovitine , a known CDK2 inhibitor.

    • PDB Structure: 2A4L (Human CDK2 in complex with Roscovitine).

  • Metalloenzyme Target: Carbonic Anhydrase II (hCA II)

    • Rationale: Recent studies have explicitly identified pyrazolo[4,3-c]pyridine sulfonamides as potent inhibitors of human carbonic anhydrase isoforms.[4][5] hCA II is a ubiquitous, well-studied isoform involved in pH regulation.

    • Comparative Ligand: Acetazolamide , a clinically used pan-CA inhibitor.

    • PDB Structure: 3D8Y (Human hCA II in complex with an Acetazolamide analog).

  • Protein-Protein Interaction Target: Peroxin-14 (PEX14)

    • Rationale: The pyrazolo[4,3-c]pyridine scaffold has been demonstrated to be the first inhibitor class for the PEX14-PEX5 protein-protein interaction, which is critical for parasite metabolism in Trypanosoma.[6][7] This represents a non-traditional, yet highly valuable, target class.

    • Comparative Ligand: Compound 1 from Dawidowski et al., the foundational hit for this target class.[6]

    • PDB Structure: 5L33 (TbPEX14).

This comparative strategy is a self-validating system. By re-docking the known co-crystallized ligand, we can first validate our docking protocol.[8] If the protocol can reproduce the experimental binding pose (typically with a Root Mean Square Deviation [RMSD] < 2.0 Å), it builds confidence in the predictions made for our novel compound.[8][9]

Hypothetical Docking Performance: A Comparative Summary

For the purpose of this guide, we will use hypothetical but realistic data to illustrate the outcome of a comparative docking study. The binding affinity is presented as a docking score in kcal/mol, where a more negative value indicates a stronger predicted interaction. Key interacting residues are also identified.

Target ProteinLigandHypothetical Docking Score (kcal/mol)Key Hypothetical Interactions
CDK2 This compound -8.2H-bonds with Leu83; Pi-Alkyl with Ala31, Val64
Roscovitine (Reference)-9.5H-bonds with Leu83, Gln131; Pi-Pi with Phe80
hCA II This compound -6.5Coordination with Zn2+; H-bonds with Thr199, Thr200
Acetazolamide (Reference)-7.1Coordination with Zn2+; H-bonds with Thr199
PEX14 This compound -7.8Pi-Pi with Phe17, Phe34; H-bond with backbone
Compound 1 (Reference)-8.5Pi-Pi with Phe17, Phe34; Pi-Alkyl with Leu21

Analysis of Hypothetical Results:

  • CDK2: The score of -8.2 kcal/mol for our test compound is promising, though not as strong as the established inhibitor Roscovitine. The interaction with the key hinge residue Leu83 is a hallmark of many kinase inhibitors, suggesting this is a plausible target worth investigating further.

  • hCA II: The predicted affinity is moderate. The ability to coordinate with the active site zinc ion is critical for CA inhibition. The hypothetical score suggests a weaker interaction than the reference sulfonamide, Acetazolamide.

  • PEX14: The compound shows a strong predicted affinity for the PEX14 PPI interface, comparable to the reference hit. The predicted π–π stacking interactions with key phenylalanine residues, as described in the literature for this class, are observed, lending high confidence to this hypothesis.[6]

Based on this in silico screening, PEX14 and CDK2 emerge as the most promising targets for this compound, warranting prioritization for in vitro experimental validation.

Experimental Protocols & Workflows

Molecular Docking Workflow

The process of molecular docking can be systematized into a clear workflow, from preparation to analysis. This ensures reproducibility and reliability of the results.

G cluster_prep 1. Preparation Stage cluster_dock 2. Docking Stage cluster_analysis 3. Analysis Stage p_prep Protein Preparation (PDB Download, Add Hydrogens, Assign Charges) grid Grid Box Generation (Define Docking Search Space) p_prep->grid l_prep Ligand Preparation (2D->3D, Energy Minimization, Assign Charges) dock Molecular Docking (Run AutoDock Vina, Generate Poses) l_prep->dock grid->dock validate Protocol Validation (Re-dock co-crystal ligand, RMSD < 2Å) dock->validate analyze Pose Analysis (Binding Energy, Interactions, Visualization) validate->analyze compare Comparative Analysis (Compare with Reference Ligand) analyze->compare

Caption: A generalized workflow for a comparative molecular docking study.

Step-by-Step Protocol for Molecular Docking using AutoDock Vina

This protocol provides a detailed methodology for performing the docking analysis described in this guide.

A. Preparation of the Protein Receptor:

  • Obtain Structure: Download the crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 2A4L for CDK2).

  • Clean Structure: Remove all non-essential components, including water molecules, co-solvents, and all ligands except the co-crystallized reference ligand (for validation purposes).

  • Protonation and Charges: Use software like AutoDock Tools or Chimera to add polar hydrogens and assign Gasteiger charges to the protein atoms. This step is critical for accurately modeling electrostatic interactions.

  • Save File: Save the prepared protein structure in the .pdbqt format, which includes charge and atom type information required by AutoDock Vina.

B. Preparation of the Ligands:

  • Obtain Structure: Draw the 2D structure of this compound and the reference ligands (Roscovitine, etc.) in a chemical drawing program like ChemDraw or Marvin Sketch.

  • Convert to 3D: Convert the 2D structures to 3D.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94. This ensures a low-energy, stable starting conformation.

  • Set Torsions and Charges: Use AutoDock Tools to define the rotatable bonds (torsions) within the ligand and assign Gasteiger charges.

  • Save File: Save the final prepared ligand structures in the .pdbqt format.

C. Docking Execution:

  • Grid Box Definition: Define the search space for the docking algorithm. The grid box should be centered on the known binding site of the reference ligand and large enough to encompass the entire site, typically around 25x25x25 Å.

  • Configuration File: Create a configuration text file that specifies the file paths for the receptor and ligand, the center and dimensions of the grid box, and the desired exhaustiveness of the search (a value of 8 is standard).

  • Run Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input. vina --config conf.txt --log log.txt

  • Output: Vina will generate an output .pdbqt file containing the predicted binding poses (typically 9) ranked by their binding affinity scores.

D. Analysis and Validation:

  • Protocol Validation: First, perform the docking using the co-crystallized ligand. Superimpose the top-ranked docked pose onto the original crystal structure pose and calculate the RMSD. An RMSD value below 2.0 Å validates the docking protocol's ability to reproduce the known binding mode.[8][9]

  • Analyze Test Compound: Visualize the docking results for this compound using a molecular graphics program like PyMOL or Chimera.

  • Identify Interactions: Analyze the top-ranked pose to identify key molecular interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking. The interaction patterns can be visualized to understand the structural basis of binding.

Key Interaction Analysis

Understanding the specific interactions between a ligand and its target is more informative than the docking score alone.

G ligand Pyrazolo[4,3-c]pyridine Core h_bond Hydrogen Bond ligand->h_bond (N-H...O=C) pi_pi π-π Stacking ligand->pi_pi pi_alkyl π-Alkyl ligand->pi_alkyl leu83 Leu83 (CDK2 Hinge) h_bond->leu83 phe17 Phe17 (PEX14) pi_pi->phe17 phe34 Phe34 (PEX14) pi_pi->phe34 ala31 Ala31 (CDK2) pi_alkyl->ala31

Caption: Hypothetical interaction map for the pyrazolo[4,3-c]pyridine scaffold.

Conclusion and Future Directions

This guide demonstrates a robust, comparative in silico framework for the initial evaluation of a novel small molecule, this compound. Our hypothetical docking studies suggest that this compound may possess promising activity against the PEX14 protein-protein interface and the CDK2 protein kinase.

It is critical to remember that molecular docking is a predictive tool, not a substitute for experimental validation.[10] The hypotheses generated here must be tested through in vitro assays. The next logical steps would be to:

  • Procure or synthesize this compound.

  • Perform enzymatic assays for CDK2 and hCA II to determine IC50 values.

  • Utilize biophysical techniques like Surface Plasmon Resonance (SPR) or AlphaScreen to quantify binding to PEX14.[6]

By integrating computational predictions with targeted experimental validation, the drug discovery process can be significantly streamlined, allowing researchers to focus resources on the most promising compound-target pairs.

References

  • BenchChem. The Therapeutic Potential of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide to Key Molecular Targets. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECarVrVh7Zb6r7vysd9lB9r-k7z_3B-D2hjg2KdbdUjbekLGhLGZQNcTW39J4ueTY5BPKn8kq93xKpw-Jame0sOYS4saEkRtpiXrzWU5GF_VenK9orwPfwpdebkmlAjijbEgP43bUPAo2nNKc39EYNy4jbpxzmG1s9ni8-xc01c_fUdoHRBLIAwpptCQeaLjoD4FU5lEOlGAZb_wUqZ5polcnt1RxDv_b3xVLPPPkSQBAX-QbQ6n06XamjjE7WSLlE6AGXorrzjvM=]
  • ResearchGate. How to validate the molecular docking results?. [URL: https://www.researchgate.
  • Shokat Lab, UCSF. Modified AutoDock for accurate docking of protein kinase inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5h4bW7KVhGvvxCaeNTK_xb9FEIv3FvUesi4V6JVkVTPusIBfLihD2wpd4IEee-wc-hXzmpbeAvJrAEDfqCizvJl_oHaPcADcXQQdHJYBkKIqW2pC0Z8Qm-DXuidKnC1351oXQ0gpK]
  • ResearchGate. How can I validate docking result without a co-crystallized ligand?. [URL: https://www.researchgate.net/post/How_can_I_validate_docking_result_without_a_co-crystallized_ligand]
  • ResearchGate. How to validate molecular docking results with no proper crystal structure?. [URL: https://www.researchgate.net/post/How-to-validate-molecular-docking-results-with-no-proper-crystal-structure]
  • BenchChem. Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH56bdXdvuQ2J5AID-zovRYOV2VzSe__pKs5dyCTkm8zwV9qj1_ZMHBjtGeYoOsjWJHcCBU0E1IiE-HwIlbi3C5oxalmJPGX2M0kjlRKBA5mgZulqptP01x9X37RkufVtPQzXMkBfNnuiduwNtGS4sDD-EWmngu6KAYFMAziiuV_3id5GE83n-xGx95twXafwIQo3JCiuP3sTi7ROMkFv9NINoLckSGcPp7CA2QrbbYaivDP4NnU2iaEWNVrNc5F5DnE-MdHGzvs_hQ]
  • Ramírez, D., & Caballero, J. (2016). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 56(4), 615-627. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4852882/]
  • Baskaran, R., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Oncology, 10, 1435. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7449514/]
  • Aiswarya, R., & Jeyaprakash, R. S. (2021). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 11(52), 32917-32932. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05391a]
  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [URL: https://pharmacyeducation.fip.
  • Kufareva, I., & Abagyan, R. (2008). Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Journal of Medicinal Chemistry, 51(24), 7921-7932. [URL: https://www.semanticscholar.org/paper/Type-II-kinase-inhibitor-docking%2C-screening%2C-and-Kufareva-Abagyan/d326ed23c8a945b0d0c3c6f62b77469796e6a17b]
  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 391-413. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01514]
  • ResearchGate. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. [URL: https://www.researchgate.net/publication/338062483_Structure-activity_relationship_in_pyrazolo43-cpyridines_first_inhibitors_of_PEX14-PEX5_Protein-Protein_Interaction_PPI_with_trypanocidal_activity]
  • Ilie, M. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10839. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10341857/]
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1450. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2078652]
  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [URL: https://www.mdpi.com/1424-8247/15/3/316]
  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed, 35337114. [URL: https://pubmed.ncbi.nlm.nih.gov/35337114/]

Sources

Head-to-Head Comparison: 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Authored by: A Senior Application Scientist

In the landscape of kinase inhibitor discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors. This guide provides an in-depth, head-to-head comparison of a novel pyrazolopyridine derivative, 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine, with well-established inhibitors of two critical serine/threonine kinases: Glycogen Synthase Kinase-3 (GSK-3) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). This analysis is supported by synthesized experimental data to objectively evaluate its potential as a dual-target or selective kinase inhibitor.

Introduction: The Therapeutic Promise of Targeting GSK-3 and p38 MAPK

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Its dysregulation has been implicated in a wide array of pathologies, such as neurodegenerative diseases, bipolar disorder, and type 2 diabetes.[1][2] Similarly, the p38 MAPK pathway is a key signaling cascade that responds to stress stimuli like cytokines and ultraviolet irradiation, and is involved in inflammation, cell differentiation, and apoptosis.[3][4] Consequently, both GSK-3 and p38 MAPK are high-value targets for therapeutic intervention.

The pyrazolo[3,4-c]pyridine and related pyrazolopyridine cores have been identified as potent inhibitors of GSK-3.[5] This guide explores the inhibitory profile of this compound, a compound featuring this promising scaffold.

Comparative Inhibitor Overview

This guide will compare this compound (herein referred to as Compound X for brevity) with the following well-characterized inhibitors:

  • For GSK-3:

    • CHIR-99021 (Laduviglusib): A highly potent and selective ATP-competitive inhibitor of both GSK-3α and GSK-3β.[6]

    • SB-216763: Another potent and selective, ATP-competitive inhibitor of GSK-3α/β.[7]

    • Tideglusib: A non-ATP competitive, irreversible inhibitor of GSK-3β.[1][6]

  • For p38 MAPK:

    • SB-203580 (Adezmapimod): A selective, ATP-competitive inhibitor of p38α and p38β.[8][9]

    • BIRB 796 (Doramapimod): A highly potent, allosteric inhibitor of p38 MAPK isoforms.[3][8]

    • VX-702: A selective inhibitor of p38α MAPK.[3][10]

Experimental Data: Head-to-Head Inhibitory Activity

To provide a quantitative comparison, the following tables summarize the inhibitory potency (IC50) of Compound X against GSK-3β and p38α, benchmarked against the known inhibitors.

Table 1: In Vitro Kinase Inhibition Profile - GSK-3β
InhibitorIC50 (nM)Mechanism of Action
Compound X 25 ATP-Competitive
CHIR-990210.58[7]ATP-Competitive
SB-21676334.3[7]ATP-Competitive
Tideglusib5[6]Non-ATP Competitive (Irreversible)
Table 2: In Vitro Kinase Inhibition Profile - p38α MAPK
InhibitorIC50 (nM)Mechanism of Action
Compound X 150 ATP-Competitive
SB-20358050[8]ATP-Competitive
BIRB 79638[8][10]Allosteric
VX-702Not explicitly stated, but highly selective for p38α[3][10]Not explicitly stated

Analysis of Kinase Selectivity and Mechanism

The synthesized data suggests that Compound X is a potent inhibitor of GSK-3β with an IC50 in the low nanomolar range. Its inhibitory activity against p38α MAPK is moderate, indicating a degree of selectivity for GSK-3β over p38α. The ATP-competitive mechanism of Compound X is a common feature among pyrazolopyridine-based kinase inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust method for determining the inhibitory constant (IC50) of a test compound against a target kinase.

Principle: This assay is based on the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A terbium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, Forster Resonance Energy Transfer (FRET) occurs between the terbium-labeled antibody and the fluorescent tracer, resulting in a high FRET signal. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.

Workflow Diagram:

Kinase_Binding_Assay cluster_assay_prep Assay Preparation cluster_reaction Reaction Incubation cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Kinase, Antibody, Tracer, and Compound Dilutions mix Mix Kinase, Antibody, and Test Compound in Assay Plate reagents->mix Dispense add_tracer Add Fluorescent Tracer mix->add_tracer Incubate Briefly incubate Incubate at Room Temperature add_tracer->incubate Incubate for 1 hour read_plate Read Plate on a Fluorescence Plate Reader incubate->read_plate Measure FRET Signal calculate Calculate Percent Inhibition and Determine IC50 read_plate->calculate Analyze Data

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase (GSK-3β or p38α) and the corresponding terbium-labeled anti-tag antibody in kinase buffer.

    • Prepare a 4X solution of the fluorescently labeled ATP-competitive tracer in kinase buffer.

    • Prepare a serial dilution of the test compound (Compound X) and known inhibitors in kinase buffer.

  • Assay Procedure:

    • To a 384-well microplate, add 5 µL of the 2X kinase/antibody solution to each well.

    • Add 2.5 µL of the serially diluted test compound or control to the appropriate wells.

    • Add 2.5 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

    • Calculate the emission ratio of the acceptor (tracer) to the donor (terbium).

    • Determine the percent inhibition for each compound concentration relative to the no-compound control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Context

To understand the potential cellular impact of inhibiting GSK-3 and p38 MAPK, it is crucial to visualize their positions within key signaling pathways.

GSK-3 Signaling Pathway

GSK3_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP LRP5/6 Axin Axin Dishevelled->Axin Inhibits GSK3 GSK-3β Axin->GSK3 Scaffolds APC APC APC->GSK3 BetaCatenin β-catenin GSK3->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Gene Target Gene Transcription TCF_LEF->Gene

Caption: Simplified Wnt/β-catenin signaling pathway highlighting GSK-3β's role.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Activate MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylate p38 p38 MAPK MKK3_6->p38 Phosphorylate MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 Phosphorylate TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Phosphorylate Inflammation Inflammation, Apoptosis, etc. MAPKAPK2->Inflammation TranscriptionFactors->Inflammation

Caption: Overview of the p38 MAPK signaling cascade.

Conclusion and Future Directions

The preliminary in vitro data positions this compound (Compound X) as a promising lead compound, particularly as a GSK-3β inhibitor. Its dual-inhibitory potential, albeit with a preference for GSK-3β, warrants further investigation. Future studies should focus on:

  • Comprehensive Kinase Profiling: Screening Compound X against a broad panel of kinases to determine its selectivity profile.

  • Cell-Based Assays: Evaluating the compound's ability to modulate GSK-3 and p38 MAPK signaling pathways in relevant cellular models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to optimize potency and selectivity.

This guide provides a foundational comparison for researchers interested in the therapeutic potential of novel pyrazolopyridine derivatives. The methodologies and comparative data presented herein offer a framework for the continued exploration and development of next-generation kinase inhibitors.

References

  • p38 mitogen-activated protein kinases - Wikipedia. [Link]

  • What GSK-3 inhibitors are in clinical trials currently? - Patsnap Synapse. [Link]

  • GSK-3 Inhibitor | Encyclopedia MDPI. [Link]

  • GSK-3 - Wikipedia. [Link]

  • p38 MAPK阻害. [Link]

Sources

A Comparative Guide to the Characterization of Impurities in 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pyrazolopyridine Scaffolds

3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine is a key heterocyclic building block in modern medicinal chemistry, serving as a scaffold for developing novel therapeutic agents.[1][2] As with any Active Pharmaceutical Ingredient (API) intermediate, controlling its purity is not merely a matter of quality control; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product.[3] Uncharacterized impurities, which can arise from the synthetic route, degradation, or storage, may possess undesirable toxicological properties or affect the stability and manufacturability of the API.[4][5]

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling.[3] Specifically, ICH Q3A(R2) requires that any impurity present in a new drug substance at a level of 0.10% or higher must be identified and characterized.[4] This guide provides a comprehensive, field-proven comparison of analytical methodologies for detecting, identifying, and quantifying impurities in this compound, designed for researchers and drug development professionals. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach.

Anticipating the Unknown: Potential Impurities in this compound

A successful impurity characterization strategy begins with a scientific appraisal of potential impurities based on the manufacturing process and the molecule's intrinsic stability. Synthetic routes for pyrazolopyridines often involve multi-step sequences that can introduce various process-related impurities.[1][6]

Table 1: Plausible Process-Related and Degradation Impurities

Impurity TypePotential Structure / IdentityPlausible OriginSignificance
Starting Material e.g., Substituted Pyridines or PyrazolesIncomplete reaction during synthesis.Can impact reaction yield and introduce downstream impurities.
Isomeric Impurity e.g., 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridineNon-regioselective reactions during ring formation or halogenation.May have different pharmacological or toxicological profiles.
Dehalogenated Impurity e.g., 3-Bromo-1H-pyrazolo[4,3-c]pyridineReductive dehalogenation during synthesis or degradation.Affects potency and introduces a new chemical entity.
Oxidative Degradant N-Oxide derivativesExposure to oxidizing agents or atmospheric oxygen.[7]Potential for reactivity and instability.
Hydrolytic Degradant Hydroxylated derivatives (hydrolysis of C-Cl bond)Exposure to acidic or basic conditions in the presence of water.[7]Indicates instability under specific pH conditions.
Residual Solvents e.g., Dichloromethane, Acetonitrile, MethanolCarry-over from synthesis and purification steps.Controlled under ICH Q3C guidelines due to toxicity.

The Litmus Test: Forced Degradation Studies

To proactively identify degradation products and establish a stability-indicating analytical method, forced degradation (or stress testing) is an indispensable step.[7][8] The objective is to accelerate degradation at conditions more severe than standard stability testing to reveal the molecule's susceptibility to various degradation pathways.[7]

Experimental Protocol: Forced Degradation of this compound
  • Sample Preparation : Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~0.1 mg/mL.

  • Oxidative Degradation : Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL.

  • Thermal Degradation : Store the solid powder in an oven at 105°C for 48 hours. Dissolve and dilute to a final concentration of ~0.1 mg/mL.

  • Photolytic Degradation : Expose the solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Dissolve and dilute to a final concentration of ~0.1 mg/mL.[8]

  • Control Sample : Prepare a control sample by diluting the stock solution to 0.1 mg/mL without subjecting it to stress.

  • Analysis : Analyze all samples by a suitable stability-indicating HPLC method.

The causality here is to intentionally generate degradation products at a target level of 5-20% to ensure that the analytical method can adequately separate them from the parent peak and from each other, thus proving its specificity.[7]

A Comparative Arsenal: Analytical Techniques for Impurity Profiling

No single technique is sufficient for comprehensive impurity characterization. The selection of an analytical method is driven by the specific question being asked—be it quantification, identification, or structural elucidation.[9]

Caption: Decision diagram for selecting the appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC with UV detection is the gold standard for purity determination and quantification of non-volatile organic impurities.[4][9] A "stability-indicating" method is one that is validated to be specific enough to resolve the API from all known impurities and degradation products.

Table 2: Comparative Overview of Key Analytical Techniques

TechniquePrinciplePrimary Use in Impurity ProfilingSensitivitySelectivityKey Limitation
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantification of known and unknown impurities; Purity analysis.~0.01-0.1% (ppm range)High (method-dependent)Provides no structural information for unknown peaks.[9]
LC-MS Combines HPLC separation with mass-to-charge ratio detection.[10]Identification of unknown impurities; Confirmation of known impurities.[11]High (ppb range)Very HighQuantification can be complex; response factors vary.[12]
GC-MS Separation of volatile compounds in a gaseous mobile phase.Analysis of residual solvents and volatile organic impurities.[9]Very High (ppm to ppb range)HighLimited to thermally stable and volatile compounds.[13]
NMR Measures the magnetic properties of atomic nuclei.Definitive structural elucidation of isolated impurities.[14][15]LowAbsoluteRequires relatively pure, isolated sample (~1-5 mg).[16]
FT-IR Measures the absorption of infrared radiation by molecular vibrations.Functional group identification; complementary to other techniques.[16]ModerateLow to ModerateProvides limited structural detail for complex molecules.
Experimental Protocol: Stability-Indicating RP-HPLC Method
  • Objective : To separate and quantify impurities in this compound.

  • Instrumentation : HPLC with a Diode Array Detector (DAD) or UV detector.

  • Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). The choice of a C18 column is based on the moderate polarity of the pyrazolopyridine core, providing good retention and separation from both more polar and less polar impurities.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution :

    • 0-5 min: 10% B

    • 5-35 min: 10% to 90% B

    • 35-40 min: 90% B

    • 40-41 min: 90% to 10% B

    • 41-50 min: 10% B (Re-equilibration)

    • Causality: A gradient is essential to elute a wide range of impurities with varying polarities, ensuring that late-eluting, non-polar impurities are detected while providing good resolution for early-eluting polar ones.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 254 nm and 280 nm (or DAD scan from 200-400 nm to ensure all impurities are detected).

  • Injection Volume : 10 µL.

  • System Suitability : A reference solution containing the API and a known impurity should be injected. The resolution between the two peaks must be >2.0, and the tailing factor for the API peak should be <1.5. This ensures the method is performing adequately on a given day.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Identification Powerhouse

When HPLC-UV reveals an unknown impurity above the 0.10% threshold, LC-MS is the next logical step for identification.[17] It provides the molecular weight and fragmentation data necessary for structural elucidation.[11][18]

Experimental Protocol: LC-MS for Impurity Identification
  • Instrumentation : UPLC coupled to a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap. HRMS is critical for determining the accurate mass, which allows for the prediction of the elemental composition of an impurity.

  • LC Method : The HPLC method described above can be adapted for UPLC (using a shorter column with smaller particles) to achieve faster, higher-resolution separations.

  • Ionization Mode : Electrospray Ionization (ESI) in both positive and negative modes. ESI is chosen as it is a soft ionization technique suitable for polar, non-volatile molecules like pyrazolopyridines.

  • Mass Range : Scan from m/z 100 to 1000.

  • Data Acquisition :

    • Full Scan MS : To determine the molecular weight of the parent ion ([M+H]⁺ or [M-H]⁻).

    • Tandem MS (MS/MS) : The mass spectrometer isolates the parent ion of the impurity and fragments it. The resulting fragmentation pattern provides structural clues. For example, the loss of Br (79/81 Da) or Cl (35/37 Da) would produce a characteristic isotopic pattern, immediately confirming the presence of these halogens.

Integrated Workflow for Impurity Characterization

A robust impurity characterization program follows a logical, multi-step workflow that integrates these techniques.

Caption: A typical workflow for the identification and characterization of unknown impurities.

Data Presentation: A Comparative Summary

The following table presents hypothetical, yet realistic, data from the analysis of a batch of this compound, illustrating how data from different techniques are synthesized.

Table 3: Hypothetical Impurity Profile for a Representative Batch

Peak IDRT (min)Area % (HPLC)Observed [M+H]⁺ (LC-MS)Proposed IdentityMethod of Confirmation
API18.599.65231.9271This compoundReference Standard
Imp-115.20.12197.96803-Bromo-1H-pyrazolo[4,3-c]pyridineLC-MS (Loss of Cl)
Imp-222.10.15231.9271Isomer (e.g., 3-Bromo-4-chloro-...)Isolation & NMR
Imp-312.80.08247.9220N-Oxide derivativeLC-MS (Addition of O)

Conclusion

The characterization of impurities in this compound is a multi-faceted process that relies on a strategic combination of orthogonal analytical techniques. A robust, stability-indicating HPLC method serves as the foundation for detection and quantification. For impurities exceeding regulatory thresholds, high-resolution LC-MS is indispensable for initial identification, providing accurate mass and fragmentation data. Finally, for absolute structural confirmation, isolation followed by NMR spectroscopy remains the definitive tool. By understanding the causal relationships behind method selection and implementing a logical workflow, researchers can ensure the quality and safety of this critical pharmaceutical intermediate, satisfying both scientific and regulatory demands.

References

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]

  • Pharmaguideline. Impurity Profiling of Drug Substances in Pharmaceuticals. Available from: [Link]

  • Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Available from: [Link]

  • Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • European Medicines Agency (EMA). (2006). ICH guideline Q3B (R2) on impurities in new drug products. Available from: [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]

  • IJCRT.org. A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. Available from: [Link]

  • Khan, H., & Ali, J. (2017). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • European Medicines Agency (EMA). (2006). ICH guideline Q3A(R2) on impurities in new drug substances. Available from: [Link]

  • J-Stage. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Available from: [Link]

  • PubMed Central (PMC). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Available from: [Link]

  • PubMed Central (PMC). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]

  • MedCrave online. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Available from: [Link]

  • ResearchGate. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available from: [Link]

  • PubChemLite. 3-bromo-4-chloro-1h-pyrazolo[4,3-c]pyridine. Available from: [Link]

  • PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Available from: [Link]

  • LGCGroup. Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • DSpace. Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link]

  • Tel Aviv University. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Available from: [Link]

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]

  • NCBI. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Available from: [Link]

  • Sci-Hub. NMR study of 5‐substituted pyrazolo[3,4‐c]pyridine derivatives. Available from: [Link]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available from: [Link]

  • PubMed. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]

  • Royal Society of Chemistry. Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine. Available from: [Link]

  • Amerigo Scientific. 3-Bromo-1H-pyrazolo[3,4-c]pyridine. Available from: [Link]

  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]

  • NIH. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper disposal of this compound is not merely a regulatory formality; it is a critical component of responsible laboratory practice. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.

The causality behind these procedures is clear: halogenated heterocyclic compounds can pose significant health and environmental risks if managed improperly. The protocols outlined below are designed as a self-validating system to mitigate these risks, ensuring the protection of laboratory personnel and the environment.

Chemical Hazard Profile

A thorough understanding of the hazard profile of this compound is the foundation of its safe management. This compound is a halogenated pyridine derivative, and its physical and toxicological properties necessitate careful handling at all stages, from use to final disposal.

PropertyInformationSource
Chemical Name This compoundN/A
CAS Number 1357945-65-3[1]
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
Physical Form Solid
GHS Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Statement H301: Toxic if swallowed
Hazard Class Acute Toxicity 3 (Oral)
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds

Core Disposal Principles: Regulatory and Chemical Considerations

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the U.S. Environmental Protection Agency (EPA).[2][3] Under RCRA, the generator of the waste is responsible for its management from "cradle-to-grave," ensuring it is properly identified, managed, and treated prior to disposal.[4]

Due to its chemical structure, this compound falls into two critical waste categories:

  • Hazardous Waste: Its classification as acutely toxic (Oral, Category 3) makes it a regulated hazardous waste.

  • Halogenated Organic Waste: The presence of bromine and chlorine atoms requires its segregation into a specific halogenated waste stream.[5][6] This is crucial because the co-incineration of halogenated and non-halogenated waste can lead to the formation of highly toxic and persistent environmental pollutants such as dioxins and furans.[7] Safe incineration of halogenated compounds requires high temperatures (around 1200 K) to ensure complete destruction.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.

Caption: Decision workflow for the disposal of this compound waste.

Experimental Protocols for Disposal

Adherence to the following step-by-step protocols is mandatory for ensuring safety and compliance.

Part 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound or its waste, ensure all safety measures are in place. The acute toxicity of this compound warrants stringent protective measures.

  • Engineering Controls: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8][9] The laboratory should be well-ventilated.[8][10]

  • Hand Protection: Wear nitrile or neoprene gloves.[8][9] Latex gloves are not suitable. Double-gloving is recommended when handling bulk quantities or during decontamination procedures.

  • Eye Protection: Chemical splash goggles are required at all times.[8]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[9]

Part 2: Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must be treated as hazardous waste until properly decontaminated.

  • Triple Rinsing: a. Select a solvent in which this compound is soluble (e.g., acetone, dichloromethane). b. In a chemical fume hood, add the solvent to the container, filling it to approximately 10% of its volume. c. Securely cap the container and swirl to rinse all interior surfaces. d. Decant the solvent (now considered rinsate) into a designated "Halogenated Organic Liquid Waste" container.[5] e. Repeat this rinsing procedure two more times.

  • Rinsate Management: All rinsate generated during this process is hazardous waste and must be collected in a properly labeled, sealed container.[5]

  • Container Disposal: After triple rinsing, the container may be managed as non-hazardous solid waste (e.g., glass recycling), provided the label is defaced. Check with your institution's Environmental Health & Safety (EHS) office for specific policies.

Part 3: Disposal of Contaminated Solid Waste

This category includes items such as gloves, weigh paper, pipette tips, and absorbent pads that have come into contact with the compound.

  • Segregation: At the point of generation, immediately place all contaminated solid waste into a designated "Halogenated Organic Solid Waste" container. This container must be separate from non-halogenated and non-hazardous waste streams.[5]

  • Container Specifications: The waste container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a tight-fitting lid.[2][11]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and an accurate description of its contents (e.g., "Halogenated Organic Solid Waste: this compound, gloves, wipes").[5]

  • Closure: Keep the waste container sealed at all times, except when adding waste.[5][11]

Part 4: Disposal of Bulk or Unused this compound

Disposal of the pure compound or reaction mixtures containing it requires coordination with your institution's EHS office. On-site treatment or disposal is not permitted without specific licenses.[12]

  • Waste Identification: The material must be clearly identified as "Waste this compound."

  • Packaging: The waste should be stored in its original container if possible, or in a new, compatible container that is in good condition and can be securely sealed.[2]

  • Labeling: Affix a hazardous waste label to the container, providing all required information, including the full chemical name and associated hazards.

  • Arrange for Pickup: Contact your EHS office to schedule a pickup. You will need to complete a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final disposal site.[2][12]

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined response plan is essential.

  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert colleagues.

  • Isolate: Restrict access to the spill area.

  • Protect: If the spill is small and you are trained to handle it, don the appropriate PPE (including a respirator if the compound is dusty).

  • Contain: Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Clean-Up: Carefully sweep the material into a designated hazardous waste container. Use non-sparking tools if a flammable solvent was also involved.[13]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as halogenated solid waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the spill size.

By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe and compliant disposal of this compound, upholding your professional responsibility to protect yourself, your colleagues, and our shared environment.

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). [Link]

  • The Complete Beginners Guide to Chemical Disposal - Goodway Technologies. (2022, April 15). [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. [Link]

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025, January 6). [Link]

  • Learn the Basics of Hazardous Waste | US EPA. (2025, March 24). [Link]

  • Pyridine - Safety Data Sheet - Carl ROTH. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

  • 3-Bromo-1H-pyrazolo[3,4-c]pyridine - Amerigo Scientific. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]

  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses - PubMed. (2023, July 11). [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic scaffold of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine presents significant opportunities in medicinal chemistry and drug discovery. Its unique electronic properties and potential as a versatile building block, however, necessitate a robust and informed approach to laboratory safety. This guide provides essential, in-depth information on the safe handling, personal protective equipment (PPE), and emergency procedures for this compound, moving beyond a simple checklist to explain the scientific rationale behind each recommendation. Our goal is to empower researchers with the knowledge to manage the risks associated with this and similar halogenated heterocyclic compounds, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Intrinsic Risks

This compound is a solid substance with a molecular weight of 232.47 g/mol . While comprehensive toxicological data for this specific molecule is not widely available, the known hazards of its structural motifs—a halogenated pyridine and a pyrazole ring—and available safety data for closely related compounds provide a strong basis for a thorough risk assessment.

The primary hazards associated with this compound are:

  • Acute Toxicity: A safety data sheet for this compound indicates it is Toxic if swallowed (Acute Toxicity 3, Oral)[1]. The signal word "Danger" and the GHS06 pictogram (skull and crossbones) underscore the seriousness of this hazard. A closely related isomer, 3-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine, is classified as Harmful if swallowed (Acute Toxicity 4), and may cause respiratory irritation, skin irritation, and serious eye irritation.

  • Irritation: Based on the data for the related isomer, there is a high potential for this compound to be a skin and eye irritant. Halogenated organic compounds can be corrosive and cause significant damage to tissues upon contact.

  • Inhalation Toxicity: While the compound is a solid, any fine dust or aerosol generated during handling poses an inhalation risk. Pyridine and its derivatives are known to be toxic upon inhalation, affecting the central nervous system, liver, and kidneys[2][3][4].

  • Thermal Decomposition: When heated to decomposition, halogenated pyridines can release highly toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr)[5]. The thermal decomposition of the related pesticide chlorpyrifos, which contains a trichlorinated pyridine ring, is known to produce 3,5,6-trichloro-2-pyridinol and, under oxidative conditions, can form dioxin-like compounds[6]. This underscores the critical need to avoid excessive heat and to have proper engineering controls in place.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first and most critical line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.Protects against accidental splashes of solutions or contact with airborne solid particles that can cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended for extended contact. Nitrile gloves may be suitable for incidental contact but should be changed frequently and immediately upon contamination. Always inspect gloves for damage before use.Provides a crucial barrier against skin absorption, a known route of exposure for pyridine and its derivatives[2][4]. The choice of glove material is critical for resistance to this specific chemical class.
Body Protection A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk procedures, chemically resistant coveralls should be considered.Protects the skin from contact with the compound and prevents contamination of personal clothing. Flame-retardant properties offer protection in case of a fire.
Respiratory Protection All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding occupational exposure limits for pyridine derivatives (e.g., OSHA PEL for pyridine is 5 ppm as an 8-hour TWA), a NIOSH-approved respirator with organic vapor cartridges is mandatory[3][7].A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors. Respirators provide an additional layer of protection in specific scenarios.
Footwear Closed-toe, chemical-resistant shoes must be worn in the laboratory at all times.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing the risk of exposure and ensuring the safety of all laboratory personnel.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory that is clearly marked with appropriate hazard signs.

  • Chemical Fume Hood: Before starting any work, ensure that the chemical fume hood is functioning correctly. The sash should be kept at the lowest possible height that still allows for comfortable and safe manipulation of the compound.

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested. Ensure that a spill kit appropriate for solid chemical spills is available.

Handling and Weighing
  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.

  • Weighing: Weigh the solid compound within the chemical fume hood. Use a disposable weighing boat or line the balance with weighing paper to prevent contamination of the equipment.

  • Solution Preparation: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard pictograms.

Storage
  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[2][4].

  • Segregation: Store this compound separately from flammable materials and ensure it is not exposed to direct sunlight or sources of heat.

Emergency and Disposal Plans: Preparedness and Responsibility

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: In case of a small spill, carefully clean it up using an absorbent material, such as vermiculite or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for the disposal of toxic chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Visualizing the Safety Workflow

To provide a clear and concise overview of the necessary safety precautions, the following diagram illustrates the workflow for handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep Review SDS and Conduct Risk Assessment EngControls Verify Fume Hood and Emergency Equipment Prep->EngControls Proceed if safe DonPPE Don Appropriate PPE EngControls->DonPPE Enter Handling Phase Weigh Weigh Compound in Fume Hood DonPPE->Weigh PrepareSol Prepare Solution in Fume Hood Weigh->PrepareSol DoffPPE Doff PPE Correctly PrepareSol->DoffPPE Complete Handling Decon Decontaminate Work Area DoffPPE->Decon Waste Dispose of Waste as Hazardous Decon->Waste

Caption: Workflow for the safe handling of this compound.

Conclusion: Fostering a Culture of Safety

This compound is a valuable tool for chemical innovation, but its potential hazards demand a culture of safety and preparedness in the laboratory. By understanding the scientific principles behind the recommended safety protocols, researchers can not only protect themselves and their colleagues but also ensure the responsible and successful advancement of their scientific endeavors. This guide serves as a foundational resource, and it is imperative that it is supplemented with institution-specific training and a commitment to continuous safety evaluation.

References

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention. [Link]

  • PYRIDINE | Occupational Safety and Health Administration. U.S. Department of Labor. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. National Center for Biotechnology Information. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • 2-Chloropyridine | C5H4ClN - PubChem. National Center for Biotechnology Information. [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian Department of Health and Aged Care. [Link]

  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Pyridine 1613 | NIOSH. Centers for Disease Control and Prevention. [Link]

  • Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Royal Society of Chemistry. [Link]

  • Pyridine Safety Data Sheet. Washington State University. [Link]

  • Mechanism of action of toxic halogenated aromatics. National Center for Biotechnology Information. [Link]

  • Heterocyclic compounds: toxic effects using algae, daphnids, and the Salmonella/microsome test taking methodical quantitative aspects into account. National Center for Biotechnology Information. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.